WAY-200070
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
7-bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO3/c14-10-5-9(17)6-11-12(10)18-13(15-11)7-1-3-8(16)4-2-7/h1-6,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAILVWEAXFTSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432027 | |
| Record name | 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440122-66-7 | |
| Record name | 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WAY-200070 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | WAY-200070 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK94JP5JT7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
WAY-200070: A Technical Guide to a Selective ERβ Agonist
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-200070 is a potent and highly selective synthetic, nonsteroidal agonist for the Estrogen Receptor β (ERβ).[1] This document provides a comprehensive technical overview of this compound, detailing its primary functions, mechanism of action, and key experimental findings. It is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of selective ERβ modulation. The primary functions of this compound that have been investigated are its anxiolytic/antidepressant and antidiabetic properties.[1][2] Due to its high selectivity for ERβ over ERα, this compound is largely inactive in classical estrogenic assays, such as those measuring uterotrophic effects or osteopenia, suggesting a favorable safety profile.[1]
Core Compound Properties
| Property | Value | Reference |
| IUPAC Name | 4-(7-Bromo-5-hydroxy-3H-1,3-benzoxazol-2-ylidene)cyclohexa-2,5-dien-1-one | [1] |
| CAS Number | 440122-66-7 | [1] |
| Molecular Formula | C13H8BrNO3 | [1] |
| Molar Mass | 306.115 g/mol | [1] |
Primary Function: Selective Estrogen Receptor β (ERβ) Agonism
This compound exhibits a high affinity and selectivity for ERβ. This selectivity is a key characteristic, as it allows for the targeted modulation of ERβ-mediated signaling pathways while minimizing the effects associated with Estrogen Receptor α (ERα) activation.
Receptor Binding Affinity and Selectivity
| Receptor | EC50 / IC50 | Selectivity (fold) | Reference |
| ERβ | 2 nM (EC50) | 68-fold vs. ERα | [1] |
| ERα | 155 nM (EC50) | - | [1] |
Anxiolytic and Antidepressant Effects
In preclinical studies, this compound has demonstrated significant anxiolytic and antidepressant-like effects. These effects are attributed to its ability to modulate serotonergic and dopaminergic neurotransmission in the central nervous system.[1]
Effects on Neurotransmitter Systems
Administration of this compound (30 mg/kg, s.c.) in wild-type mice resulted in:
-
A delayed, approximate 100% increase in serotonin (B10506) (5-HT) in the striatum.[1][3]
-
A delayed, approximate 50% increase in dopamine (B1211576) in the striatum, which was sustained for 90 to 240 minutes.[1][3]
These effects were absent in ERβ knockout (KO) mice, confirming that the mechanism of action is mediated through ERβ.[1][3]
Key Behavioral Studies
| Experimental Model | Dosage and Administration | Key Findings | Reference |
| Tail Suspension Test | 30 mg/kg, s.c. in mice | Reduced immobility time, indicating an antidepressant-like effect. | [1][4] |
| Four-Plate Test | 30 mg/kg in mice | Increased the number of punished crossings, suggesting an anxiolytic-like effect. | [1] |
| Stress-Induced Hyperthermia | 30 mg/kg in mice | Attenuated the hyperthermic response to stress, indicative of anxiolytic properties. | [1] |
Antidiabetic Potential
This compound has also been investigated for its potential in treating type 2 diabetes. Studies have shown that it can improve glucose homeostasis and enhance pancreatic β-cell function and mass.[2][5][6]
Effects on Glucose Metabolism and Insulin (B600854) Secretion
-
In vitro: In isolated mouse and human pancreatic islets, this compound enhanced glucose-stimulated insulin secretion (GSIS).[2] A maximal effect in human islets was observed at a dose of 100 nmol/L.[2]
-
In vivo: A single administration of this compound in mice led to increased plasma insulin levels and an improved response to a glucose load.[2] Two weeks of treatment increased glucose-induced insulin release, enhanced pancreatic β-cell mass, and improved overall glucose and insulin sensitivity.[2][5]
Dose-Response in Glucose Tolerance
In an intraperitoneal glucose tolerance test (IGTT) in C57BL/6 male mice, various doses of this compound were administered alongside a glucose challenge (2 g/kg).
| This compound Dose (mg/kg, i.p.) | Effect on Glucose Sensitivity | Reference |
| 3 | No significant improvement | [2][7] |
| 10 | Significant improvement | [2][7] |
| 30 | Improvement (not statistically significant) | [2][7] |
Signaling Pathways
The therapeutic effects of this compound are mediated through the activation of ERβ and subsequent downstream signaling cascades.
Neuronal Signaling Pathway
Activation of ERβ in neurons by this compound initiates a signaling cascade that is thought to underlie its anxiolytic and antidepressant effects. This involves the modulation of key neurotransmitter systems.
Caption: Neuronal signaling pathway of this compound.
Pancreatic β-Cell Signaling Pathway
In pancreatic β-cells, this compound-mediated ERβ activation enhances insulin secretion and promotes β-cell health, contributing to its antidiabetic effects.
Caption: Pancreatic β-cell signaling of this compound.
Experimental Protocols
In Vivo Behavioral Assays
-
Objective: To assess antidepressant-like activity.
-
Apparatus: A chamber where mice can be suspended by their tails, preventing them from escaping or holding onto surfaces.
-
Procedure:
-
Mice are individually suspended by their tails using adhesive tape.
-
The duration of immobility is recorded over a 6-minute period.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
This compound Administration: 30 mg/kg administered subcutaneously (s.c.).[1][4]
-
Objective: To evaluate anxiolytic-like effects.
-
Apparatus: A square chamber with a floor composed of four metal plates.
-
Procedure:
-
Mice are placed in the chamber and allowed a brief habituation period.
-
When a mouse crosses from one plate to another, a mild, brief electric footshock is delivered.
-
The number of punished crossings is recorded over a 60-second period.
-
An increase in the number of punished crossings suggests an anxiolytic effect.[8]
-
-
This compound Administration: 30 mg/kg.[1]
-
Objective: To measure anxiolytic-like activity.
-
Procedure:
-
The basal rectal temperature of a mouse is measured (T1).
-
The mouse is subjected to the stress of the initial temperature measurement.
-
After a 10-minute interval, the rectal temperature is measured again (T2).
-
The difference (T2 - T1) represents the stress-induced hyperthermia.
-
A reduction in this temperature difference indicates an anxiolytic-like effect.
-
-
This compound Administration: 30 mg/kg.[1]
In Vivo Microdialysis for Neurotransmitter Measurement
-
Objective: To measure extracellular levels of dopamine and serotonin in the striatum.
-
Procedure:
-
A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized mouse.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Dialysate samples are collected at regular intervals.
-
Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
This compound Administration: 30 mg/kg, s.c.[1]
In Vivo Glucose Homeostasis Assessment
-
Objective: To assess glucose clearance and insulin sensitivity.
-
Procedure:
-
Mice are fasted overnight.
-
A baseline blood glucose level is measured.
-
This compound or vehicle is administered intraperitoneally (i.p.).
-
Immediately following, a glucose solution (2 g/kg) is administered i.p.
-
Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, 120 minutes) post-injection.
-
The area under the curve (AUC) for glucose is calculated to determine glucose tolerance.
-
In Vitro Insulin Secretion Assay
-
Objective: To measure the effect of this compound on glucose-stimulated insulin secretion from pancreatic islets.
-
Procedure:
-
Pancreatic islets are isolated from mice or humans.
-
Islets are pre-incubated in a low-glucose medium.
-
Islets are then incubated in media with varying concentrations of glucose (e.g., low, medium, high) in the presence or absence of this compound.
-
After incubation, the supernatant is collected.
-
Insulin concentration in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Experimental Workflow Diagram
References
- 1. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidiabetic Actions of an Estrogen Receptor β Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Antidiabetic actions of an estrogen receptor β selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Four plate test (Aron test) [panlab.com]
WAY-200070: A Comprehensive Technical Guide to a Selective ERβ Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-200070 is a synthetic, non-steroidal small molecule that has garnered significant interest within the scientific community for its potent and selective agonist activity at the Estrogen Receptor β (ERβ). This high selectivity, with a reported 68-fold preference for ERβ over ERα, positions this compound as a valuable pharmacological tool for elucidating the distinct physiological roles of ERβ.[1][2] Furthermore, its potential therapeutic applications in a range of disorders, including anxiety, depression, and metabolic diseases, are areas of active investigation. This technical guide provides a comprehensive overview of this compound, consolidating key data on its receptor binding and functional activity, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental evaluation workflows.
Data Presentation
Receptor Binding and Functional Activity
The selectivity of this compound for ERβ over ERα is a defining characteristic. The following tables summarize the quantitative data from various in vitro assays.
| Parameter | ERβ | ERα | Selectivity (ERα/ERβ) | Reference |
| IC50 (nM) | 2.3 | 155 | ~67 | [3] |
| EC50 (nM) | 2 | 155 | 77.5 | [1][2] |
Table 1: In Vitro Binding and Functional Potency of this compound. IC50 values represent the concentration of the compound that inhibits 50% of the binding of a radiolabeled ligand, while EC50 values indicate the concentration that produces 50% of the maximal response in a functional assay.
Preclinical Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical rodent models, such as half-life, clearance, volume of distribution, and oral bioavailability, are not extensively reported in publicly available literature. However, studies have indicated that this compound possesses the ability to penetrate the blood-brain barrier.
| Parameter | Species | Value | Reference |
| Brain Penetration | Mouse | Superior to WAY-202779 |
Table 2: Preclinical Pharmacokinetic Profile of this compound. Further studies are required to fully characterize the pharmacokinetic properties of this compound.
Experimental Protocols
Competitive Radioligand Binding Assay for ERβ and ERα
This protocol is adapted from standard procedures for determining the binding affinity of a test compound to estrogen receptors.
Objective: To determine the IC50 value of this compound for ERβ and ERα.
Materials:
-
Full-length recombinant human ERβ and ERα protein
-
[3H]-Estradiol (Radioligand)
-
This compound
-
Binding buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in the binding buffer.
-
Dilute the recombinant ERβ or ERα protein to a final concentration that provides a sufficient signal-to-noise ratio.
-
Prepare a working solution of [3H]-Estradiol at a concentration close to its Kd for the respective receptor.
-
-
Assay Setup:
-
In a 96-well plate, add the binding buffer, the recombinant receptor protein, and the various concentrations of this compound or vehicle (for total binding) or a saturating concentration of unlabeled estradiol (B170435) (for non-specific binding).
-
Initiate the binding reaction by adding the [3H]-Estradiol solution to all wells.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 16-20 hours).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter plate or charcoal-dextran precipitation.
-
-
Quantification:
-
Add scintillation cocktail to the filters or the supernatant (depending on the separation method).
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
ERβ Nuclear Translocation Assay
This protocol describes a cell-based assay to visualize and quantify the translocation of ERβ from the cytoplasm to the nucleus upon agonist binding.
Objective: To confirm the agonist activity of this compound by observing the translocation of ERβ.
Materials:
-
A suitable cell line expressing ERβ (e.g., U2OS, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Primary antibody against ERβ
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate the ERβ-expressing cells in a suitable format (e.g., 96-well imaging plate) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 15 minutes to 4 hours).[4]
-
-
Fixation and Permeabilization:
-
Fix the cells with the fixative solution.
-
Permeabilize the cell membranes with the permeabilization buffer.
-
-
Immunostaining:
-
Block non-specific antibody binding with a suitable blocking buffer.
-
Incubate the cells with the primary antibody against ERβ.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
-
Nuclear Staining and Imaging:
-
Stain the cell nuclei with a nuclear counterstain.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of the ERβ signal in the nuclear and cytoplasmic compartments.
-
Calculate the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of translocation.
-
Signaling Pathways and Experimental Workflows
This compound-Mediated ERβ Signaling Pathway
Activation of ERβ by this compound initiates a cascade of intracellular events. In the classical genomic pathway, the ligand-receptor complex translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of target genes. Downstream effects include the activation of transcription factors such as c-Fos and CREB (cAMP response element-binding protein), which can modulate the expression of genes involved in neurotransmission and cellular function. This ultimately leads to physiological responses such as increased levels of dopamine (B1211576) and serotonin (B10506) in the brain.[4]
Caption: this compound signaling cascade.
Experimental Workflow for Preclinical Evaluation of this compound
The preclinical assessment of a selective ERβ agonist like this compound typically follows a structured workflow. This begins with in vitro characterization to determine binding affinity and functional selectivity. Promising candidates then advance to cell-based assays to confirm their mechanism of action. Finally, in vivo studies in relevant animal models are conducted to evaluate efficacy and safety.
Caption: Preclinical evaluation workflow.
Conclusion
This compound stands out as a potent and highly selective ERβ agonist, making it an indispensable tool for dissecting the specific functions of this estrogen receptor subtype. Its demonstrated efficacy in preclinical models of anxiety, depression, and metabolic disorders highlights its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound, facilitating further investigation into its mechanisms of action and potential clinical applications. Future research should focus on a more detailed characterization of its pharmacokinetic profile to better inform the design of subsequent preclinical and clinical studies.
References
- 1. Antidiabetic Actions of an Estrogen Receptor β Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
WAY-200070: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-200070 is a potent and highly selective synthetic, nonsteroidal agonist for the estrogen receptor beta (ERβ). Its discovery has opened new avenues for therapeutic intervention in a variety of disorders, including anxiety, depression, and metabolic diseases. This document provides a comprehensive technical overview of this compound, detailing its synthesis, biological activity, and the experimental protocols used in its characterization. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.
Discovery and Rationale
This compound was developed as part of a research program to create selective ERβ agonists. The rationale was based on the distinct tissue distribution and physiological roles of the two main estrogen receptors, ERα and ERβ. While ERα activation is associated with classic estrogenic effects in tissues like the uterus and breast, ERβ was found to be expressed in other areas, including the brain, and was hypothesized to mediate different biological responses. The goal was to design a compound that could harness the therapeutic potential of ERβ activation while avoiding the undesirable side effects associated with non-selective estrogen therapies. This compound emerged from the design and synthesis of aryl diphenolic azoles as potent and selective ERβ ligands.
Synthesis of this compound
The synthesis of this compound (7-bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol) is a multi-step process. The following is a generalized protocol based on standard organic chemistry principles and information from related syntheses.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Amino-4-bromo-6-nitrophenol (B173863)
-
Start with 4-bromophenol.
-
Nitrate the phenol (B47542) at the ortho and para positions using a nitrating agent (e.g., nitric acid in sulfuric acid).
-
Selectively reduce one of the nitro groups to an amine using a reducing agent such as sodium sulfide (B99878) or catalytic hydrogenation, yielding the aminophenol precursor.
Step 2: Condensation with 4-Hydroxybenzaldehyde
-
The synthesized 2-amino-4-bromo-6-nitrophenol is condensed with 4-hydroxybenzaldehyde.
-
This reaction is typically carried out in a suitable solvent like ethanol (B145695) or acetic acid, often with a catalyst, to form a Schiff base intermediate.
Step 3: Cyclization to form the Benzoxazole (B165842) Ring
-
The Schiff base intermediate undergoes oxidative cyclization to form the benzoxazole ring system. This can be achieved using various oxidizing agents.
Step 4: Reduction of the Nitro Group
-
The remaining nitro group on the benzoxazole core is reduced to an amine using a strong reducing agent like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.
Step 5: Diazotization and Hydrolysis to the Phenol
-
The resulting amino group is converted to a diazonium salt using sodium nitrite (B80452) in an acidic solution at low temperatures.
-
The diazonium salt is then hydrolyzed by heating in an aqueous acidic solution to yield the final product, this compound.
Purification: The final compound is purified using column chromatography or recrystallization to obtain a high-purity solid.
Biological Activity and Quantitative Data
This compound exhibits high selectivity and potency for ERβ. Its biological effects have been characterized in a range of in vitro and in vivo studies.
Table 1: Receptor Binding Affinity and Potency of this compound
| Parameter | Receptor | Value | Reference |
| IC₅₀ | ERβ | 2.3 nM | [1][2] |
| ERα | 155 nM | [3] | |
| EC₅₀ | ERβ | 2 nM | [4] |
| ERα | 155 nM | [4] | |
| Selectivity | ERβ over ERα | 68-fold | [4] |
Table 2: In Vivo Neurochemical Effects of this compound in Mice
| Neurotransmitter | Brain Region | Dose (s.c.) | Effect | Time Course | Reference |
| Dopamine (B1211576) | Striatum | 30 mg/kg | ~50% increase | 90 to 240 min | [5] |
| Serotonin (B10506) (5-HT) | Striatum | 30 mg/kg | ~100% increase | Transient | [5] |
Table 3: Behavioral Effects of this compound in Animal Models
| Animal Model | Species | Dose (s.c.) | Effect | Indication | Reference |
| Tail Suspension Test | Mouse | 30 mg/kg | Reduced immobility time | Antidepressant-like | [5] |
| Four-Plate Test | Mouse | 30 mg/kg | Increased punished crossings | Anxiolytic-like | [5] |
| Stress-Induced Hyperthermia | Mouse | 30 mg/kg | Attenuation of hyperthermic response | Anxiolytic-like | [5] |
Table 4: Antidiabetic Effects of this compound
| Model | Species | Dose | Effect | Reference |
| Isolated Pancreatic β-cells | Mouse | 100 pmol/L | Decreased KATP channel activity | [1] |
| Whole Mouse Islets | Mouse | 100 pmol/L | Enhanced glucose-stimulated insulin (B600854) secretion | [1] |
| Mildly Diabetic Mice | Mouse | 10 mg/kg (single dose) | Improved glucose tolerance | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Neurochemistry Study
Objective: To determine the effect of this compound on dopamine and serotonin levels in the mouse striatum.
Animals: Male C57BL/6J mice.
Procedure:
-
This compound is dissolved in a vehicle solution (e.g., 10% ethanol/90% miglyol).[7]
-
Mice are administered a single subcutaneous (s.c.) injection of this compound (30 mg/kg) or vehicle.[5]
-
At various time points (e.g., 90, 120, 180, 240 minutes) post-injection, animals are euthanized.
-
The striatum is rapidly dissected, frozen in liquid nitrogen, and stored at -80°C.[7]
-
Neurotransmitter levels (dopamine and serotonin) and their metabolites are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
Tail Suspension Test
Objective: To assess the antidepressant-like effects of this compound.
Animals: Male mice.
Procedure:
-
Mice are administered this compound (30 mg/kg, s.c.) or vehicle 60 minutes prior to testing.[5]
-
Each mouse is suspended by its tail from a lever using adhesive tape, in a position where it cannot escape or hold on to nearby surfaces.
-
The duration of immobility is recorded over a 6-minute period. A decrease in immobility time is indicative of an antidepressant-like effect.
In Vitro Insulin Secretion Assay
Objective: To evaluate the effect of this compound on glucose-stimulated insulin secretion from pancreatic islets.
Islets: Isolated pancreatic islets from mice or humans.
Procedure:
-
Islets are cultured and then pre-incubated in a low-glucose buffer.
-
Groups of islets are then incubated with varying concentrations of this compound (e.g., 100 pmol/L) in the presence of low (3 mmol/L) and high (8 and 16 mmol/L) glucose concentrations.[1]
-
After incubation, the supernatant is collected, and the amount of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA).
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Anxiolytic/Antidepressant Effects
Caption: Proposed signaling pathway of this compound's anxiolytic and antidepressant effects.
Experimental Workflow for In Vivo Behavioral Testing
Caption: General experimental workflow for in vivo behavioral testing of this compound.
Logical Relationship of this compound's Antidiabetic Action
Caption: Logical flow of this compound's mechanism for improving glucose homeostasis.
Conclusion
This compound is a valuable research tool and a promising therapeutic lead. Its high selectivity for ERβ allows for the targeted modulation of this receptor's activity, offering a potential therapeutic window for treating affective disorders and metabolic conditions with a reduced risk of the side effects associated with non-selective estrogens. The data and protocols presented in this guide provide a solid foundation for further research and development in this area.
References
- 1. Antidiabetic Actions of an Estrogen Receptor β Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
WAY-200070: An In-Depth Technical Guide on its Role in Serotonergic and Dopaminergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-200070 is a synthetic, non-steroidal, and highly selective agonist for Estrogen Receptor β (ERβ). Its engagement with ERβ initiates a cascade of molecular events that indirectly modulate serotonergic and dopaminergic neurotransmission, demonstrating potential as a novel therapeutic agent for affective disorders. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its binding affinity, functional activity, and its subsequent effects on serotonin (B10506) and dopamine (B1211576) systems. Detailed experimental protocols and signaling pathways are presented to facilitate further research and development in this area.
Introduction
This compound has emerged as a significant research tool for elucidating the role of ERβ in the central nervous system. Unlike direct-acting serotonergic or dopaminergic agents, this compound's mechanism of action is contingent on its high-affinity binding to ERβ, a nuclear hormone receptor that functions as a ligand-activated transcription factor. This interaction triggers downstream genomic and non-genomic signaling pathways that ultimately influence the synthesis and release of key neurotransmitters implicated in mood and behavior. This guide will delve into the core mechanisms and experimental evidence defining the neuropharmacological profile of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its binding affinities, functional potencies, and its in vivo effects on neurotransmitter levels and behavior.
Table 1: Receptor Binding Affinity and Functional Activity of this compound
| Parameter | Receptor | Value | Reference |
| IC₅₀ | ERβ | 2.3 nM | [1][2] |
| ERα | 155 nM | [3][4] | |
| EC₅₀ | ERβ | 2 nM | [4][5] |
| ERα | 155 nM | [4][5] | |
| Selectivity | ERβ over ERα | 68-fold | [4][5] |
Table 2: In Vivo Effects of this compound on Neurotransmitter Levels
| Neurotransmitter | Brain Region | Dosage | % Change from Baseline (Mean) | Duration of Effect | Animal Model | Reference |
| Dopamine | Striatum | 30 mg/kg, s.c. | ~50% increase | 90 to 240 minutes | Wild-type mice | [6][7][8] |
| Serotonin (5-HT) | Striatum | 30 mg/kg, s.c. | ~100% increase | Transient | Wild-type mice | [6][7][8] |
Table 3: Behavioral Effects of this compound
| Behavioral Test | Parameter Measured | Dosage | Effect | Animal Model | Reference |
| Tail Suspension Test | Immobility Time | 30 mg/kg, s.c. | Reduced | Mice | [1][6][7][8] |
| Four-Plate Test | Number of Punished Crossings | 30 mg/kg | Increased | Mice | [6][7][8] |
Signaling Pathways and Mechanisms of Action
The effects of this compound on serotonergic and dopaminergic neurotransmission are orchestrated through the activation of ERβ, which can influence gene expression and intracellular signaling cascades.
Serotonergic System Modulation
Activation of ERβ by this compound has been shown to upregulate the expression of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis[9][10][11]. This genomic effect leads to an increased capacity for serotonin production in serotonergic neurons. Specifically, ERβ can directly interact with an estrogen response element (ERE) half-site in the promoter region of the TPH2 gene, the isoform predominantly found in the brain[12].
Dopaminergic System Modulation
The mechanism by which this compound increases dopamine levels is less direct and may involve multiple pathways. Estrogen receptors have been shown to influence the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, though the specific role of ERβ in this process is still under investigation[13][14]. Additionally, ERβ activation can trigger rapid, non-genomic signaling cascades involving kinases such as p21-activated kinase (PAK) and extracellular signal-regulated kinase (ERK1/2)[15]. These pathways are known to modulate synaptic plasticity and may influence dopamine release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Estrogen receptor beta regulates the expression of tryptophan-hydroxylase 2 mRNA within serotonergic neurons of the rat dorsal raphe nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogen receptor beta regulates the expression of tryptophan-hydroxylase 2 mRNA within serotonergic neurons of the rat dorsal raphe nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estrogen receptor-beta regulates tryptophan hydroxylase-1 expression in the murine midbrain raphe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estrogen receptor-β regulates human tryptophan hydroxylase-2 through an estrogen response element in the 5' untranslated region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sex differences in the regulation of tyrosine hydroxylase gene transcription by estrogen in the locus coeruleus of TH9-LacZ transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Post-transcriptional Regulation of Tyrosine Hydroxylase Expression in Adrenal Medulla and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estrogen Receptor β Activity Modulates Synaptic Signaling and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative traits for the tail suspension test: automation, optimization, and BXD RI mapping - PMC [pmc.ncbi.nlm.nih.gov]
The Transcriptomic Footprint of WAY-200070: A Technical Guide to its Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-200070 is a potent and highly selective non-steroidal agonist for Estrogen Receptor Beta (ERβ), a critical nuclear hormone receptor involved in a myriad of physiological processes. Its selectivity for ERβ over ERα (68-fold) has positioned it as a valuable tool for dissecting the specific roles of ERβ signaling and as a potential therapeutic agent with a reduced risk of ERα-mediated side effects.[1] This technical guide provides an in-depth analysis of the effects of this compound on gene expression, drawing from published research on its mechanism of action and studies of analogous selective ERβ agonists. The document outlines the core signaling pathways, presents quantitative data on gene regulation in relevant biological contexts, and provides detailed experimental methodologies for researchers seeking to investigate its transcriptomic effects.
Core Mechanism of Action: ERβ-Mediated Gene Regulation
This compound exerts its effects on gene expression through the classical nuclear receptor signaling pathway. Upon binding to ERβ in the cytoplasm, this compound induces a conformational change in the receptor, leading to its dissociation from chaperone proteins and subsequent translocation into the nucleus.[2][3][4] In the nucleus, the activated ERβ-ligand complex dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. This binding event recruits co-activators or co-repressors to the transcriptional machinery, ultimately leading to the up- or down-regulation of gene expression. One of the well-documented downstream effects of this compound is the induction of c-fos, an immediate early gene and a marker of neuronal activation.[2][4]
Quantitative Effects on Gene Expression
While comprehensive, publicly available microarray or RNA-sequencing data specifically for this compound is limited, studies on other selective ERβ agonists provide significant insights into the classes of genes regulated by this pathway.
Repression of Pro-inflammatory Genes
Research has demonstrated that selective ERβ agonists can exert anti-inflammatory effects by repressing the transcription of pro-inflammatory genes. In a study using human osteosarcoma U2OS cells expressing ERβ, treatment with ERβ-selective compounds significantly reduced the activation of several inflammatory genes induced by Tumor Necrosis Factor-alpha (TNF-α).
Table 1: Repression of TNF-α-Induced Pro-inflammatory Genes by Selective ERβ Agonists
| Gene Symbol | Gene Name | Function | Fold Change (TNF-α vs. Control) | Fold Change (TNF-α + ERβ Agonist vs. TNF-α) |
| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine | ↑ | ↓ |
| IL-6 | Interleukin 6 | Pro-inflammatory cytokine | ↑ | ↓ |
| CSF2 | Colony Stimulating Factor 2 | Pro-inflammatory cytokine | ↑ | ↓ |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 | Chemoattractant | ↑ | ↓ |
| CCL2 | C-C Motif Chemokine Ligand 2 | Chemoattractant | ↑ | ↓ |
Note: This table is a representative summary based on findings for selective ERβ agonists and is intended to illustrate the expected anti-inflammatory gene expression profile.
Regulation of Genes in the Central Nervous System
In the hippocampus, a brain region critical for learning and memory, long-term treatment with the selective ERβ agonist diarylpropionitrile (DPN) has been shown to modify the transcriptome. These changes are believed to underlie the observed improvements in cognitive function.
Table 2: Representative Gene Expression Changes in the Hippocampus with a Selective ERβ Agonist (DPN)
| Gene Symbol | Gene Name | Putative Function in CNS | Regulation by ERβ Agonist |
| Bdnf | Brain-Derived Neurotrophic Factor | Neuronal survival and plasticity | ↑ |
| Ntrk2 | Neurotrophic Receptor Tyrosine Kinase 2 | Receptor for BDNF | ↑ |
| Arc | Activity-Regulated Cytoskeleton-Associated Protein | Synaptic plasticity | ↑ |
| Homer1 | Homer Scaffold Protein 1 | Synaptic function | ↑ |
| Gad1 | Glutamate Decarboxylase 1 | GABA synthesis | ↑ |
Note: This table is based on data from studies using DPN, another selective ERβ agonist, and represents the potential gene expression changes in the central nervous system that could be induced by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on gene expression, based on standard practices and protocols from related studies.
In Vitro Cell Culture and Treatment
Objective: To determine the direct effect of this compound on gene expression in a specific cell line.
Protocol:
-
Cell Culture: Culture cells of interest (e.g., neuronal cell line, cancer cell line) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics. For studies involving estrogen receptors, it is crucial to use phenol (B47542) red-free medium and charcoal-stripped FBS to eliminate confounding estrogenic effects.
-
Plating: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the culture medium to the desired final concentrations. A vehicle control (DMSO alone) must be included in all experiments.
-
Treatment: Once cells have reached the desired confluency, replace the medium with fresh medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 4, 8, 24 hours) to allow for changes in gene expression.
-
RNA Extraction: Following incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer. Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by checking for RNA integrity (e.g., using an Agilent Bioanalyzer).
Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)
Objective: To quantify the expression of specific target genes.
Protocol:
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Primer Design: Design and validate primers specific to the genes of interest and at least one housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Prepare a qPCR reaction mix containing cDNA, forward and reverse primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Thermocycling: Perform the qPCR reaction in a real-time PCR machine using an appropriate cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the housekeeping gene. Calculate the relative fold change in gene expression using the ΔΔCt method.
Global Gene Expression Profiling: RNA-Sequencing (RNA-Seq)
Objective: To obtain a comprehensive, unbiased profile of the transcriptome in response to this compound.
Protocol:
-
Library Preparation: Following RNA extraction and quality control, prepare RNA-Seq libraries. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by RNA fragmentation, cDNA synthesis, adapter ligation, and library amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina).
-
Data Analysis Pipeline:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated between the this compound-treated and vehicle control groups.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify the biological processes and pathways affected by this compound.
-
Conclusion
This compound, as a selective ERβ agonist, holds significant promise for therapeutic applications where the modulation of ERβ-mediated gene expression is desirable. While direct, large-scale transcriptomic data for this specific compound is emerging, the known mechanisms of ERβ signaling and data from analogous compounds provide a strong framework for understanding its effects on gene expression. The methodologies outlined in this guide offer a robust starting point for researchers to further elucidate the precise transcriptomic footprint of this compound in various biological systems. Future research employing high-throughput sequencing technologies will undoubtedly provide a more comprehensive understanding of the gene networks regulated by this potent and selective molecule.
References
- 1. Long-Term Estrogen Receptor Beta Agonist Treatment Modifies the Hippocampal Transcriptome in Middle-Aged Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective estrogen receptor-beta agonists repress transcription of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
WAY-200070: A Technical Guide to its Estrogen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of WAY-200070 for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This compound is a selective ERβ agonist, a characteristic that has driven its investigation for various therapeutic applications. This document summarizes the quantitative binding data, details the experimental protocols used to determine these values, and illustrates the associated cellular signaling pathways.
Quantitative Binding Affinity Data
This compound exhibits a strong and selective binding affinity for ERβ over ERα. The inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) values from key studies are presented below. The IC50 values represent the concentration of this compound required to displace 50% of a radiolabeled ligand from the receptor, indicating binding affinity. The EC50 values represent the concentration required to elicit a half-maximal response in a cell-based transactivation assay, indicating functional potency.
| Parameter | ERα | ERβ | Selectivity (ERα IC50 / ERβ IC50) | Reference |
| IC50 | 155 nM | 2.3 nM | ~68-fold | [1] |
| EC50 | 314 nM | 31 nM | ~10-fold |
The data clearly demonstrates that this compound is significantly more potent in binding to and activating ERβ compared to ERα.
Experimental Protocols
The binding affinity and functional activity of this compound for estrogen receptors have been determined primarily through two types of in vitro assays: competitive radioligand binding assays and cell-based reporter gene transactivation assays.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor.
Objective: To determine the IC50 value of this compound for ERα and ERβ.
Materials:
-
Receptors: Full-length human recombinant ERα and ERβ.
-
Radioligand: [³H]-17β-estradiol.
-
Test Compound: this compound.
-
Assay Buffer (TEG): 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4.[2]
-
Separation Medium: Hydroxylapatite slurry.
-
Scintillation Fluid.
-
96-well plates.
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the desired concentration range (e.g., 1 x 10⁻¹¹ M to 3 x 10⁻⁴ M).[3]
-
Prepare a working solution of [³H]-17β-estradiol at a final concentration of 0.5-1.0 nM in assay buffer.[3]
-
Prepare a suspension of ERα or ERβ in assay buffer to provide 50-100 µg of total protein per well.[3]
-
-
Assay Incubation:
-
To each well of a 96-well plate, add the assay buffer, the appropriate concentration of this compound, the [³H]-17β-estradiol solution, and the receptor preparation.
-
The total assay volume is typically 0.5 mL.[3]
-
Incubate the plates at 4°C for 16-20 hours to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Add a hydroxylapatite slurry to each well to bind the receptor-ligand complexes.
-
Wash the wells multiple times with cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [³H]-17β-estradiol against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.[2]
-
Cell-Based Reporter Gene Transactivation Assay
This assay measures the functional consequence of ligand binding, specifically the activation of gene transcription by the estrogen receptor.
Objective: To determine the EC50 value of this compound for ERα and ERβ.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells or other suitable host cells.
-
Expression Plasmids: Plasmids encoding the ligand-binding domain of human ERα or ERβ fused to a GAL4 DNA-binding domain.
-
Reporter Plasmid: A plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
Transfection Reagent.
-
Cell Culture Medium.
-
Test Compound: this compound.
-
Luciferase Assay Reagent.
Methodology:
-
Cell Culture and Transfection:
-
Culture CHO cells in appropriate medium.
-
Co-transfect the cells with the appropriate ER expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.
-
Plate the transfected cells in 96-well plates and allow them to recover.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the transfected cells with the different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells to release the luciferase enzyme.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if necessary.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal luciferase response, using non-linear regression analysis.
-
Visualizations
Experimental Workflow for Competitive Radioligand Binding Assay
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of WAY-200070
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-200070 is a potent and highly selective non-steroidal agonist for the estrogen receptor β (ERβ).[1][2] Extensive preclinical research has demonstrated its potential as a novel therapeutic agent for affective disorders, such as anxiety and depression, and has also suggested possible applications in the management of diabetes. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing core mechanisms of action.
Pharmacodynamics
The primary mechanism of action of this compound is its selective agonism of ERβ. This selectivity is a key feature, as it minimizes the uterotrophic and other side effects associated with non-selective estrogen receptor modulation.
Receptor Binding and Activation
This compound exhibits a 68-fold greater selectivity for ERβ over ERα.[1][2] Upon binding, it induces the translocation of ERβ from the cytoplasm to the nucleus, a critical step in initiating its downstream effects.[1][3] This nuclear translocation has been observed as early as 15 minutes post-administration in murine models.[1][3] Following nuclear translocation, an increase in c-fos activation is observed at 4 hours, indicating neuronal activation.[1][3] The specificity of these actions has been confirmed in ERβ knockout mice, where the effects of this compound are absent.[3]
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | ERβ | ERα | Selectivity (ERα/ERβ) | Reference |
| EC50 | 2 nM | 155 nM | 77.5 | [1] |
| IC50 | 2.3 nM | 155 nM | 67.4 | [4] |
Effects on Neurotransmitter Systems
This compound has been shown to modulate key neurotransmitter systems implicated in mood regulation. In wild-type mice, a 30 mg/kg subcutaneous dose resulted in:
-
A delayed, approximately 50% increase in striatal dopamine (B1211576) levels, which was sustained for 90 to 240 minutes.[1][3]
-
A transient and delayed increase of approximately 100% in serotonin (B10506) (5-HT) levels.[1][3]
These neurochemical alterations are believed to underlie the observed behavioral effects of the compound.
Behavioral Effects
In preclinical models, this compound has demonstrated both anxiolytic and antidepressant-like properties.
-
Anxiolytic Activity: In the four-plate test, this compound (30 mg/kg) increased the number of punished crossings, a behavior indicative of reduced anxiety.[1][3]
-
Antidepressant Activity: In the tail suspension test, a 30 mg/kg dose of this compound reduced the immobility time in mice, suggesting an antidepressant-like effect.[1][3]
Table 2: In Vivo Pharmacodynamic Effects of this compound in Mice (30 mg/kg, s.c.)
| Effect | Brain Region/Test | Magnitude of Effect | Time Course | Reference |
| ERβ Nuclear Translocation | Striatum | - | Within 15 minutes | [1][3] |
| c-fos Activation | Striatum | - | 4 hours post-administration | [1][3] |
| Dopamine Increase | Striatum | ~50% | 90-240 minutes | [1][3] |
| Serotonin Increase | Striatum | ~100% (transient) | Delayed | [1][3] |
| Anxiolytic-like Effect | Four-Plate Test | Increased punished crossings | - | [1][3] |
| Antidepressant-like Effect | Tail Suspension Test | Reduced immobility time | - | [1][3] |
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including oral bioavailability, plasma half-life, Cmax, Tmax, clearance rate, and volume of distribution, are not extensively reported in the publicly available scientific literature. One study has noted its "superior brain penetration" in comparison to a similar compound, though specific brain-to-plasma ratios were not provided.[5] The lack of comprehensive pharmacokinetic data is a notable gap in the current understanding of this compound.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The binding of this compound to ERβ initiates a cascade of events leading to its observed neurochemical and behavioral effects.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for assessing the in vivo effects of this compound in a murine model.
Detailed Experimental Protocols
Four-Plate Test for Anxiolytic Activity
This test evaluates the anxiolytic potential of a compound by measuring the suppression of exploratory behavior by a mild foot shock.[6][7][8]
-
Apparatus: A square chamber with a floor composed of four identical metal plates.
-
Procedure: a. A mouse is placed in the chamber and allowed to explore. b. Each time the mouse crosses from one plate to another, a mild, brief electric shock is delivered to the plates. c. The number of punished crossings is recorded over a 60-second period.
-
Data Analysis: An increase in the number of punished crossings after drug administration, compared to a vehicle control group, is indicative of an anxiolytic effect.
-
Control Experiment: A hot-plate test should be conducted to ensure that the observed effects are not due to alterations in pain sensitivity.[8]
c-fos Immunohistochemistry for Neuronal Activation
This method is used to map neuronal activation following the administration of this compound.[9][10]
-
Animal Perfusion and Tissue Collection: Two to four hours after subcutaneous administration of this compound or vehicle, mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% formaldehyde (B43269) in PBS. Brains are then removed, post-fixed overnight in 4% formaldehyde, and cryoprotected in a 20-30% sucrose (B13894) solution.
-
Tissue Sectioning: Coronal brain sections (e.g., 40 µm) are cut on a cryostat.
-
Immunostaining: a. Free-floating sections are rinsed in PBS. b. Endogenous peroxidase activity is quenched with 0.3% H2O2. c. Sections are blocked in a solution containing normal serum (e.g., donkey serum) and Triton X-100 in PBS. d. Sections are incubated overnight with a primary antibody against c-fos (e.g., rabbit anti-c-fos). e. After rinsing, sections are incubated with a biotinylated secondary antibody (e.g., biotinylated donkey anti-rabbit). f. Sections are then incubated with an avidin-biotin-peroxidase complex (ABC).
-
Visualization and Analysis: The c-fos positive nuclei are visualized by incubating the sections in a solution containing 3,3'-diaminobenzidine (B165653) (DAB) and hydrogen peroxide. The number of c-fos positive cells in specific brain regions is then quantified using microscopy and image analysis software.
In Vivo Microdialysis for Neurotransmitter Monitoring
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals.[11][12][13][14][15]
-
Surgical Implantation of Microdialysis Probe: Mice are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., the striatum). A microdialysis probe is later inserted through the guide cannula.
-
Microdialysis Procedure: a. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1 µL/min). b. Following a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into vials containing an antioxidant solution.
-
Neurochemical Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Changes in neurotransmitter levels following the administration of this compound are expressed as a percentage of the baseline levels.
Nuclear Translocation Assay
This cell-based assay is used to visualize and quantify the movement of ERβ from the cytoplasm to the nucleus upon ligand binding.[4][16][17][18]
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected with a plasmid encoding for ERβ tagged with a fluorescent protein (e.g., Green Fluorescent Protein - GFP).
-
Compound Treatment: The transfected cells are treated with various concentrations of this compound or a vehicle control.
-
Fluorescence Microscopy: The subcellular localization of the GFP-ERβ fusion protein is visualized using a high-content imaging system or a fluorescence microscope.
-
Image Analysis and Quantification: Image analysis software is used to quantify the fluorescence intensity in the nucleus and cytoplasm of individual cells. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of nuclear translocation.
Conclusion
This compound is a selective ERβ agonist with demonstrated pharmacodynamic effects on key neurotransmitter systems and corresponding anxiolytic and antidepressant-like behaviors in preclinical models. Its mechanism of action involves the nuclear translocation of ERβ and subsequent neuronal activation. While its pharmacodynamic profile is well-characterized, a comprehensive understanding of its pharmacokinetic properties remains a critical area for future investigation to fully assess its therapeutic potential. The experimental protocols detailed herein provide a robust framework for the continued evaluation of this compound and other novel ERβ-targeting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Four plate test (Aron test) [panlab.com]
- 7. researchgate.net [researchgate.net]
- 8. The four-plates test: anxiolytic or analgesic paradigm? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.5. c‐Fos immunohistochemistry [bio-protocol.org]
- 10. Protocol for whole-tissue immunolabeling, optical clearing, and lightsheet imaging of c-Fos protein expression in unsectioned mouse brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 12. amuzainc.com [amuzainc.com]
- 13. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 14. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 16. The nuclear translocation assay for intracellular protein-protein interactions and its application to the Bcr coiled-coil domain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. innoprot.com [innoprot.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
WAY-200070: A Selective Estrogen Receptor β Agonist and its Therapeutic Potential
A Technical Guide for Drug Development Professionals
Introduction: WAY-200070 is a synthetic, nonsteroidal, and highly selective agonist for Estrogen Receptor β (ERβ).[1] Unlike endogenous estrogens which activate both ERα and ERβ, this compound's selectivity allows for the targeted investigation and potential therapeutic exploitation of the ERβ signaling pathway while avoiding the classical estrogenic effects mediated by ERα, such as those on the uterus or hypothalamic-pituitary-gonadal axis.[1] Preclinical research has identified this compound as a promising candidate for several therapeutic areas, primarily focusing on affective disorders and metabolic diseases. This document provides an in-depth overview of its mechanism of action, preclinical efficacy, and the experimental basis for its potential applications.
Pharmacological Profile
This compound demonstrates a strong binding affinity and high selectivity for ERβ over ERα. This selectivity is the foundation of its targeted therapeutic profile, minimizing off-target effects associated with ERα activation.[1][2]
Table 1: Pharmacological and Pharmacokinetic Properties of this compound
| Parameter | Value | Receptor/Condition | Source |
|---|---|---|---|
| IC₅₀ | 2.0 - 3.0 nM | Estrogen Receptor β (ERβ) | [1][2][3] |
| IC₅₀ | 155 - 260 nM | Estrogen Receptor α (ERα) | [1][2][3] |
| Selectivity | ~68-fold | ERβ over ERα | [1][2] |
| Brain Penetration | Confirmed | In vivo studies |[3] |
Potential Therapeutic Application: Anxiolytic and Antidepressant
A significant body of preclinical evidence suggests that positive modulation of ERβ function by this compound could offer a novel treatment for affective disorders.[4] The compound has demonstrated both anxiolytic-like and antidepressant-like effects in various rodent models.[4][5]
Mechanism of Action
The anxiolytic and antidepressant effects of this compound are primarily attributed to its ability to modulate key neurotransmitter systems.[1] Upon administration, this compound binds to and activates ERβ, causing the receptor to translocate from the cytosol to the nucleus within minutes.[4][5] This nuclear translocation initiates downstream genomic effects, including the activation of the proto-oncogene c-fos, which occurs several hours later.[4] These actions ultimately lead to an enhancement of serotonergic and dopaminergic neurotransmission.[1][4] Specifically, activation of ERβ is linked to increased activity of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) synthesis.[6] The anxiolytic effects may also involve the activation of AMPA receptors.[7]
Preclinical Efficacy Data
This compound has shown efficacy in multiple behavioral paradigms relevant to anxiety and depression. The effects are absent in ERβ knockout (KO) mice, confirming the target specificity of the compound.[4][5]
Table 2: Summary of Preclinical Neuropharmacological Effects
| Model/Assay | Species | Dose (s.c.) | Key Finding | Source |
|---|---|---|---|---|
| Tail Suspension Test | Mouse | 30 mg/kg | Reduced immobility time (antidepressant-like effect). | [4][8] |
| Four-Plate Test | Mouse | 30 mg/kg | Increased punished crossings (anxiolytic-like effect). | [4][5] |
| Stress-Induced Hyperthermia | Mouse | 30 mg/kg | Attenuated hyperthermic response (anxiolytic-like effect). | [4][5] |
| Open-Field & Elevated Plus Maze | Rat | 2 mg/kg (7 days) | Decreased anxiety-like behaviors. | [6] |
| Microdialysis (Striatum) | Mouse | 30 mg/kg | ~50% increase in dopamine; ~100% increase in serotonin. |[4][5] |
Experimental Protocols
The following outlines a typical workflow for evaluating the anxiolytic and antidepressant properties of this compound in rodents.
Methodology: In Vivo Behavioral and Neurochemical Studies
-
Subjects: Male wild-type (C57BL/6), ERβ knockout (ERβKO), and ERα knockout (ERαKO) mice are used to determine receptor specificity.[8]
-
Drug Preparation: this compound is dissolved in a vehicle solution, for example, 10% ethanol and 90% miglyol.[8]
-
Administration: The compound or vehicle is administered subcutaneously (s.c.) at a volume of 10 mL/kg body weight. Doses typically range from 3 to 30 mg/kg.[4][8]
-
Behavioral Assays:
-
Four-Plate Test: Conducted to assess anxiolytic effects by measuring the number of crossings between electrified plates.
-
Stress-Induced Hyperthermia: Anxiolytic activity is indicated by the attenuation of the stress-induced rise in body temperature.[4][5]
-
Tail Suspension Test: A common test for antidepressant-like activity, where a reduction in immobility time is the key endpoint.[4][8]
-
-
Neurochemical Analysis: For dopamine and serotonin measurement, animals are administered this compound (30 mg/kg, s.c.). After a specific time course (e.g., 90 to 240 minutes), striatal tissue is collected for analysis via microdialysis or HPLC to quantify neurotransmitter levels.[4][5]
Potential Therapeutic Application: Type 2 Diabetes
Emerging research indicates that ERβ is an important regulator of pancreatic β-cell function and glucose homeostasis.[9][10] this compound has demonstrated significant antidiabetic actions in preclinical models, suggesting its potential as a novel treatment for Type 2 Diabetes.[9]
Mechanism of Action
In pancreatic β-cells, this compound enhances glucose-stimulated insulin (B600854) secretion (GSIS).[9][11] The proposed mechanism involves the activation of ERβ, which leads to the closure of ATP-sensitive potassium (K-ATP) channels.[9][11] This channel closure causes depolarization of the cell membrane, promoting the influx of extracellular calcium (Ca²⁺). The resulting increase in intracellular Ca²⁺ concentration triggers the fusion of insulin-containing vesicles with the cell membrane and the subsequent release of insulin.[11] Importantly, this effect is glucose-dependent, meaning this compound enhances insulin secretion primarily in the presence of stimulatory glucose concentrations, potentially reducing the risk of hypoglycemia.[9][10] Long-term treatment has also been shown to increase pancreatic β-cell mass.[9]
Preclinical Efficacy Data
This compound has been evaluated both in vitro using isolated pancreatic islets and in vivo in normal and diabetic mouse models.
Table 3: Summary of Preclinical Antidiabetic Effects
| Model/Assay | Species/System | Dose/Concentration | Key Finding | Source |
|---|---|---|---|---|
| GSIS Assay | Mouse Islets | 100 pM | Enhanced insulin secretion at 8 & 16 mM glucose. | [9][11] |
| GSIS Assay | Human Islets | 100 nM | Dose-dependent enhancement of insulin secretion. | [9][11] |
| Glucose Tolerance Test | C57BL/6 Mice | 10 mg/kg (14 days) | Improved glucose sensitivity and increased in vivo insulin release. | [9][10] |
| Diabetic Model | STZ-induced Diabetic Mice | (Not specified) | Improved plasma insulin, glucose tolerance, and regenerated β-cell mass. | [9] |
| Diabetic Model | db/db Mice | (Not specified) | Restored first-phase insulin secretion and enhanced β-cell mass. |[9] |
Experimental Protocols
The evaluation of antidiabetic potential involves both in vitro islet studies and in vivo metabolic assessments.
Methodology: In Vitro and In Vivo Antidiabetic Studies
-
In Vitro Islet Studies:
-
Islet Isolation: Pancreatic islets are isolated from mice or human donors.
-
Treatment: Islets are incubated with varying concentrations of this compound (e.g., 100 pM to 100 nM) in the presence of low (e.g., 3 mM) and high (e.g., 8-16 mM) glucose.[9]
-
Insulin Measurement: Insulin secreted into the media is quantified by ELISA.[9]
-
Mechanism Studies: Techniques like patch-clamp can be used to measure K-ATP channel activity and calcium imaging to assess intracellular Ca²⁺ oscillations.[9][11]
-
-
In Vivo Animal Studies:
-
Animal Models: Normal C57BL/6 mice, streptozotocin (B1681764) (STZ)-induced diabetic mice, or genetic models like db/db mice are used.[9]
-
Administration: For acute studies, this compound is administered intraperitoneally (i.p.) along with a glucose challenge. For chronic studies, daily administration (e.g., for 14 days) is performed.[9][10]
-
Intraperitoneal Glucose Tolerance Test (IPGTT): After fasting, mice are given an i.p. glucose bolus. Blood glucose is measured at various time points (0, 15, 30, 60, 120 min) to assess glucose clearance. Plasma insulin levels are also measured to evaluate the insulin response.[9]
-
Histology: At the end of the study, pancreata are collected for immunohistochemical analysis to quantify β-cell mass and islet size.[9]
-
Other Potential Therapeutic Applications
The selective activation of ERβ by this compound suggests its utility in other areas where this receptor plays a key role.
-
Cognition Enhancement: this compound has been shown to regulate hippocampal synaptic plasticity and improve memory in animal models.[3] It increases the expression of key synaptic proteins such as PSD-95 and synaptophysin.[3]
-
Oncology: In in vitro models of breast cancer, ERβ activation can have anti-proliferative effects. This compound was shown to augment the efficacy of tamoxifen, suggesting a potential role as an adjunct therapy.[1][12]
-
Photoaging: ERβ has been identified as a novel therapeutic target for photoaging, presenting a potential dermatological application for selective agonists like this compound.[3]
Conclusion and Future Directions
This compound is a powerful research tool and a promising therapeutic candidate that leverages the selective activation of Estrogen Receptor β. Its robust preclinical profile in models of anxiety, depression, and type 2 diabetes provides a strong rationale for further development. The compound's high selectivity for ERβ over ERα is a key advantage, potentially leading to a favorable safety profile by avoiding unwanted ERα-mediated estrogenic side effects. Future research should focus on comprehensive IND-enabling studies, including advanced pharmacokinetics, toxicology, and formulation development, to pave the way for clinical evaluation in these areas of significant unmet medical need.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | ERβ agonist | Probechem Biochemicals [probechem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Estrogen Receptors Modulation of Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antidiabetic Actions of an Estrogen Receptor β Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Estrogen Receptor β Agonist WAY-200070: A Technical Overview of its Preclinical Efficacy in Anxiety and Depression Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-200070 is a potent and selective non-steroidal agonist for the estrogen receptor β (ERβ). Emerging preclinical evidence has highlighted its potential as a novel therapeutic agent for anxiety and depression. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its pharmacological effects in established rodent models of anxiolytic and antidepressant activity. The data presented herein is primarily derived from seminal studies, including Hughes et al., 2008, which have laid the groundwork for understanding the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its effects through selective agonism of Estrogen Receptor β (ERβ). Upon binding, it is understood to initiate a cascade of downstream signaling events that modulate neurotransmitter systems critically involved in mood and affect regulation, namely the serotonergic and dopaminergic systems. The activation of ERβ by this compound has been shown to lead to an increase in the synthesis and release of both serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) in key brain regions.[1][2] This modulation of monoaminergic neurotransmission is believed to be the primary driver of its anxiolytic and antidepressant-like properties.
Signaling Pathway of this compound
References
WAY-200070 for Breast Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WAY-200070 is a potent and selective agonist of Estrogen Receptor β (ERβ), a nuclear receptor with a proposed tumor-suppressive role in breast cancer, contrasting the oncogenic activities of Estrogen Receptor α (ERα). This technical guide provides a comprehensive overview of the existing research on this compound in the context of breast cancer. While the activation of ERβ is generally considered a promising therapeutic strategy, preclinical evidence for this compound presents a nuanced profile. Available data indicates that this compound alone does not exert significant cytotoxic effects on ERα-positive breast cancer cell lines. However, compelling evidence suggests a synergistic relationship with the selective estrogen receptor modulator (SERM) tamoxifen (B1202), enhancing its growth-inhibitory effects. This guide synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the pertinent biological pathways to facilitate further investigation into the therapeutic potential of this compound in breast cancer.
Core Compound Data: this compound
This compound is a non-steroidal, selective ERβ agonist. Its selectivity is a key attribute for dissecting the specific roles of ERβ in breast cancer biology.
| Parameter | Value | Reference |
| IC50 for ERβ | 2.3 nM | [1] |
| IC50 for ERα | 155 nM | [1] |
| Selectivity | 68-fold for ERβ over ERα | [2] |
In Vitro Efficacy in Breast Cancer Cell Lines
Research on the direct impact of this compound on breast cancer cell proliferation has yielded results that challenge the simplistic view of ERβ agonism as a standalone anti-cancer strategy.
Monotherapy Studies
Studies investigating this compound as a single agent have shown a lack of significant cytotoxic effect on ERα-positive breast cancer cell lines.
| Cell Line | Treatment | Observation | Reference |
| MCF-7 | This compound | No significant effect on cell growth. | [3] |
| T-47D | This compound | No significant effect on cell growth. | [3] |
Combination Therapy with Tamoxifen
In contrast to its performance as a monotherapy, this compound has demonstrated a significant synergistic effect when combined with tamoxifen, a cornerstone of endocrine therapy for ERα-positive breast cancer.
| Cell Line | Treatment Combination | Observation | Reference |
| MCF-7 | This compound + Tamoxifen | Increased growth-inhibitory effect compared to tamoxifen alone. | [3] |
| T-47D | This compound + Tamoxifen | Increased growth-inhibitory effect compared to tamoxifen alone, observable in both serum-free and serum-containing conditions. | [3] |
Signaling Pathways and Mechanism of Action
The proposed mechanism of action for ERβ agonists in breast cancer involves the antagonism of ERα-driven proliferation and the activation of tumor-suppressive pathways. While direct evidence for this compound's impact on all these pathways in breast cancer is limited, the broader understanding of ERβ signaling provides a framework for its potential effects.
The ERβ Signaling Pathway
Activation of ERβ is hypothesized to counteract the proliferative signals mediated by ERα. This can occur through direct competition for DNA binding sites or through the modulation of different sets of target genes.
Figure 1: Simplified overview of ERα and ERβ signaling pathways in breast cancer and the points of intervention for this compound and Tamoxifen.
Regulation of Gene Expression
Transcriptome analyses have revealed that the combination of ERβ agonists with tamoxifen leads to the regulation of a specific set of genes, including S100A8 and CD177, which may contribute to the observed synergistic anti-proliferative effect.[3]
Potential Role in Overcoming Tamoxifen Resistance
The synergy between this compound and tamoxifen suggests a potential application in overcoming or delaying the development of tamoxifen resistance, a major clinical challenge in the treatment of ERα-positive breast cancer. The activation of ERβ may restore sensitivity to tamoxifen by modulating signaling pathways that contribute to resistance.
Figure 2: Logical diagram illustrating the synergistic interaction between this compound and Tamoxifen leading to enhanced growth inhibition.
Experimental Protocols
The following protocols are based on methodologies reported in studies utilizing this compound and other ERβ agonists, providing a foundation for designing and executing further research.
Cell Culture and Treatment
-
Cell Lines: MCF-7 and T-47D (ERα-positive human breast cancer cell lines).
-
Culture Medium: RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments investigating estrogenic effects, phenol (B47542) red-free medium with charcoal-stripped FBS should be used.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
-
Treatment Protocol: Seed cells in appropriate culture vessels. Allow cells to adhere overnight. Replace the medium with fresh medium containing this compound, tamoxifen, or a combination of both at the desired concentrations. A vehicle control (DMSO) should be included in all experiments. For long-term assays, the medium and treatments should be refreshed every 2-3 days.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Procedure:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells per well.
-
After 24 hours, treat cells with a range of concentrations of this compound, with or without tamoxifen.
-
Incubate for the desired period (e.g., 7 days).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blotting
-
Procedure:
-
Treat cells with this compound as described in 5.1.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., ERα, ERβ, FOXO1, FOXO3a, Bcl-2, cleaved caspases, actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Studies (General Protocol)
While no in vivo breast cancer studies using this compound have been identified, the following provides a general framework based on studies with other ERβ agonists and this compound in other disease models.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Subcutaneously inject breast cancer cells (e.g., MCF-7) mixed with Matrigel into the flank or mammary fat pad of the mice. For ERα-positive cell lines, estrogen supplementation (e.g., estradiol (B170435) pellets) may be required to support initial tumor growth.
-
This compound Formulation: this compound can be dissolved in a vehicle such as 10% ethanol (B145695) and 90% miglyol for subcutaneous injection.[1]
-
Treatment Protocol: Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, this compound, tamoxifen, this compound + tamoxifen). Administer treatments via the appropriate route (e.g., subcutaneous injection, oral gavage) at a predetermined schedule.
-
Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and downstream molecular analyses (e.g., Western blotting, immunohistochemistry).
Figure 3: A general experimental workflow for the evaluation of this compound in breast cancer research.
Future Directions and Conclusion
The current body of research on this compound in breast cancer is limited but points towards a potentially valuable therapeutic niche. The lack of a standalone cytotoxic effect suggests that its utility may not be as a monotherapy. However, its ability to synergize with tamoxifen is a significant finding that warrants further investigation.
Key areas for future research include:
-
Elucidation of the molecular mechanism underlying the synergy between this compound and tamoxifen. This should involve a detailed analysis of the signaling pathways and gene expression changes induced by the combination treatment.
-
In vivo studies in breast cancer xenograft models are crucial to validate the in vitro findings and to assess the therapeutic potential of the combination therapy in a more complex biological system.
-
Investigation in tamoxifen-resistant models to determine if this compound can re-sensitize resistant cells to tamoxifen.
-
Exploration of other combination therapies , for instance, with CDK4/6 inhibitors or PI3K inhibitors, to identify other potential synergistic interactions.
References
Methodological & Application
WAY-200070 experimental protocol for in vivo mouse studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-200070 is a potent and highly selective non-steroidal agonist for the Estrogen Receptor β (ERβ).[1][2] This document provides detailed application notes and experimental protocols for in vivo mouse studies investigating the physiological and behavioral effects of this compound. The protocols outlined below are synthesized from published research and are intended to serve as a comprehensive guide for researchers. Key findings from various studies, including dose-dependent effects on anxiety, depression, metabolism, and neurochemistry, are summarized.
Mechanism of Action
This compound exhibits a high binding affinity and selectivity for ERβ, with an IC50 of 2.3 nM, demonstrating 68-fold selectivity over ERα (IC50 = 155 nM).[1][2] Upon binding, this compound induces the translocation of ERβ from the cytoplasm to the nucleus, where it can modulate gene expression.[3][4] This activation of ERβ signaling pathways has been shown to influence serotonergic and dopaminergic neurotransmission, leading to anxiolytic and antidepressant-like effects in animal models.[2][3][4] Furthermore, ERβ activation by this compound has demonstrated beneficial effects on glucose metabolism and insulin (B600854) sensitivity.[5][6]
Signaling Pathway
Caption: this compound Signaling Pathway.
In Vivo Applications and Key Findings
This compound has been utilized in a variety of in vivo mouse models to investigate the role of ERβ in different physiological and pathological conditions. The table below summarizes key quantitative findings from these studies.
| Application Area | Mouse Model | Dose & Route | Key Findings |
| Neuropharmacology | Wild Type (C57BL/6) | 30 mg/kg s.c. | - Caused nuclear translocation of striatal ERβ within 15 minutes.[3][4]- Increased c-fos activation 4 hours after administration.[3][4]- Produced a delayed (~50%) and sustained (90-240 min) increase in striatal dopamine (B1211576).[3][4]- Induced a delayed and transient (~100%) increase in serotonin (B10506) (5-HT).[3][4]- Reduced immobility time in the tail suspension test, indicating an antidepressant-like effect.[1][3][4]- Showed anxiolytic-like effects in the four-plate test and attenuated stress-induced hyperthermia.[3][4] |
| Neuropharmacology | ERβ Knockout (ERβKO) | 30 mg/kg s.c. | - No nuclear translocation of ERβ was observed.[3]- The increase in striatal dopamine seen in wild-type mice was absent.[3][4]- Reduced frontal cortex levels of 5-HTP, suggesting reduced tryptophan hydroxylase activity.[3][4] |
| Metabolism | Wild Type (C57BL/6) | 10 mg/kg i.p. | - Improved glucose tolerance in an intraperitoneal glucose tolerance test (IGTT).[6]- Significantly increased glucose-stimulated insulin release 30 minutes after a glucose challenge.[6] |
| Metabolism | ERβ Knockout (BERKO) | 10 mg/kg i.p. | - No changes in glucose tolerance were observed in response to the compound.[6] |
| Behavior | Gonadally intact male and female CD-1 mice | Not specified | - Increased agonistic behaviors such as pushing down and aggressive grooming, without affecting attacks.[7] |
Experimental Protocols
The following are detailed protocols for in vivo mouse studies using this compound, based on established research.
General Preparation of this compound for Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline
-
Corn oil
-
90% Miglyol
Protocols for Vehicle Preparation:
-
For Subcutaneous (s.c.) Injection (Aqueous):
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
To prepare the working solution, add the required volume of the DMSO stock solution to a 20% SBE-β-CD in saline solution. For example, to make a 10 mg/mL solution, add 100 µL of the 100 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline and mix thoroughly.[1]
-
-
For Subcutaneous (s.c.) Injection (Oil-based):
-
Dissolve this compound in a solution of 10% ethanol and 90% miglyol.[1]
-
-
For Intraperitoneal (i.p.) Injection:
-
The vehicle used for intraperitoneal injections in some studies was not explicitly detailed but is often a saline-based solution. It is recommended to test the solubility and stability of this compound in the chosen vehicle.
-
Note: Always ensure the final solution is clear and free of precipitates before injection. The chosen vehicle should be tested in a control group of animals.
Protocol for Neuropharmacological Studies
This protocol is designed to assess the anxiolytic and antidepressant-like effects of this compound.
Animals:
-
Male C57BL/6 wild-type mice
-
Male ERβKO mice (on a C57BL/6 background)
Experimental Procedure:
-
Acclimate mice to the housing conditions for at least one week before the experiment.
-
Randomly assign mice to treatment groups (Vehicle or this compound).
-
Administer this compound (typically 30 mg/kg) or vehicle subcutaneously at a volume of 10 mL/kg body weight.[1]
-
For Nuclear Translocation Assay: Sacrifice animals 15 minutes post-injection. Dissect the striatum, snap-freeze in liquid nitrogen, and store at -70°C for subsequent subcellular fractionation and Western blot analysis.[1]
-
For c-fos Activation Assay: Sacrifice animals 4 hours post-injection for immunohistochemical analysis of c-fos expression in relevant brain regions.[3][4]
-
For Neurochemical Analysis (Dopamine and Serotonin): Perform in vivo microdialysis at baseline and for up to 240 minutes post-injection to measure neurotransmitter levels in the striatum.[3][4]
-
For Behavioral Testing:
-
Tail Suspension Test: 30-60 minutes after injection, suspend mice by their tails and record the duration of immobility over a 6-minute period.[3][4]
-
Four-Plate Test: 30-60 minutes after injection, place mice in a four-plate apparatus and record the number of punished crossings.[3][4]
-
Stress-Induced Hyperthermia: Measure rectal temperature before and after a mild stressor (e.g., placing in a novel cage) following drug administration.[3][4]
-
Protocol for Metabolic Studies
This protocol is designed to evaluate the effects of this compound on glucose metabolism.
Animals:
-
Male C57BL/6 wild-type mice
-
Male ERβKO (BERKO) mice
Experimental Procedure:
-
Fast mice overnight (approximately 12-16 hours) with free access to water.
-
Record baseline blood glucose levels from a tail snip using a glucometer.
-
Administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle intraperitoneally.[6]
-
Immediately following the this compound injection, administer a glucose challenge (2 g/kg body weight) via intraperitoneal injection.[6]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
For Insulin Measurement: Collect blood samples (e.g., via tail bleed or cardiac puncture at the end of the experiment) at baseline and 30 minutes post-glucose challenge to measure plasma insulin levels using an ELISA kit.[6]
Experimental Workflow
Caption: General Experimental Workflow for In Vivo Mouse Studies.
Safety and Handling
This compound is a potent bioactive compound. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. For detailed information on handling, storage, and disposal, refer to the manufacturer's Safety Data Sheet (SDS). This compound stock solutions are typically stored at -20°C or -80°C for long-term stability.[1]
Conclusion
This compound is a valuable pharmacological tool for investigating the in vivo functions of ERβ. The protocols and data presented in these application notes provide a foundation for designing and conducting robust in vivo mouse studies to further elucidate the therapeutic potential of targeting the ERβ signaling pathway in various disease models. Researchers should carefully consider the specific aims of their study to select the most appropriate animal model, dosage, and experimental endpoints.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Agonistic behavior in males and females: effects of an estrogen receptor beta agonist in gonadectomized and gonadally intact mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WAY-200070 in Cell Culture
Introduction
WAY-200070 is a synthetic, nonsteroidal compound renowned for its potent and highly selective agonist activity on Estrogen Receptor β (ERβ).[1][2] With an IC50 of approximately 2.3 nM for ERβ, it exhibits significantly lower affinity for ERα, making it an invaluable tool for investigating the specific roles of ERβ signaling in various physiological and pathological processes.[2][3] In cell culture experiments, this compound is utilized to explore the ERβ-dependent pathways involved in neuroprotection, anxiety, depression, inflammation, and metabolic diseases.[1][4][5] Upon binding to ERβ in the cytoplasm, this compound induces the receptor's translocation into the nucleus.[4][6] This event initiates a cascade of downstream effects, including the activation of gene transcription, such as c-fos, and the modulation of neurotransmitter systems like dopamine (B1211576) and serotonin.[4][6]
Data Presentation: Solubility and Storage of this compound
Proper dissolution and storage are critical for maintaining the stability and activity of this compound. The following table summarizes its solubility in various solvents and recommended storage conditions. It is important to note that this compound is practically insoluble in water.[7]
| Solvent | Concentration (mg/mL) | Concentration (mM) | Storage of Stock Solution |
| DMSO | ≥ 31 mg/mL[3] to 61 mg/mL[7] | ≥ 101.27 mM[3] to 199.27 mM[7] | -80°C for up to 2 years[8] or -20°C for up to 1 year.[8] |
| Ethanol | 30 mg/mL[7] | ~98 mM | Aliquot and store at -20°C or -80°C. |
| DMF | 33 mg/mL[5] | ~107.8 mM | Aliquot and store at -20°C or -80°C. |
Note: The molecular weight of this compound is 306.11 g/mol .[3] It is highly recommended to use freshly opened, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[7][8] To avoid repeated freeze-thaw cycles, stock solutions should be aliquoted into smaller volumes.[7]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 306.11 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: In a sterile microcentrifuge tube, accurately weigh out 1 mg of this compound powder.
-
Calculating Solvent Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO. For 1 mg of this compound, this volume is approximately 326.7 µL.[3]
-
Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved, resulting in a clear solution. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store these aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[8]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the concentrated stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment. This is often determined through dose-response studies.
-
Serial Dilution (Recommended): To ensure accuracy and minimize pipetting errors with small volumes, perform a serial dilution. For example, to achieve a final concentration of 1 µM in your cell culture well: a. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 1998 µL of pre-warmed cell culture medium. This results in a 10 µM intermediate solution. b. Gently mix the intermediate solution by pipetting up and down.
-
Final Dilution into Culture Medium: Add the appropriate volume of the intermediate solution to your cell culture plates. For instance, to achieve a 1 µM final concentration in a well containing 1 mL of medium, add 100 µL of the 10 µM intermediate solution.
-
Solvent Control: It is crucial to include a vehicle control in your experimental setup. This control should contain the same final concentration of DMSO as the wells treated with this compound.[9] Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it below 0.1% if possible, especially for sensitive or primary cells.[9][10]
-
Incubation: Gently swirl the plates to ensure even distribution of the compound and incubate the cells for the desired experimental duration.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Signaling pathway of this compound as an ERβ agonist.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lifetein.com [lifetein.com]
- 10. lifetein.com [lifetein.com]
Comparative Analysis of Subcutaneous and Oral Administration Routes for the Selective ERβ Agonist WAY-200070: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the administration routes for the selective estrogen receptor β (ERβ) agonist, WAY-200070. While extensive preclinical data exists for the subcutaneous (S.C.) route, information regarding oral administration is less direct. This guide synthesizes available information to provide practical protocols for subcutaneous administration and explores potential strategies and challenges for developing an oral formulation based on data from similar selective ERβ agonists.
Introduction to this compound
This compound is a potent and highly selective nonsteroidal agonist for ERβ, exhibiting a 68-fold greater affinity for ERβ over ERα (EC50 = 2 nM for ERβ)[1][2]. Its selectivity makes it a valuable research tool for investigating the specific roles of ERβ in various physiological and pathological processes. Preclinical studies have demonstrated its potential as an anxiolytic, antidepressant, and antidiabetic agent[1][3][4]. The primary route of administration in these studies has been subcutaneous injection.
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating ERβ, which can then modulate gene expression through genomic and non-genomic signaling pathways. Upon activation, ERβ can translocate to the nucleus and regulate the transcription of target genes.
Caption: Simplified signaling pathway of this compound.
Subcutaneous Administration: Data and Protocols
Subcutaneous administration of this compound has been the standard in numerous preclinical studies, demonstrating its systemic efficacy in rodent models.
Quantitative Data Summary: Subcutaneous Administration
| Parameter | Vehicle | Dose | Species | Key Findings | Reference |
| Neurochemical Effects | 10% ethanol (B145695)/90% miglyol | 30 mg/kg | Mouse | ~50% increase in striatal dopamine; ~100% increase in striatal 5-HT. | [5][6] |
| Behavioral Effects | 10% ethanol/90% miglyol | 3-30 mg/kg | Mouse | Reduced immobility in tail suspension test; Anxiolytic effects in four-plate test. | [5] |
| Cellular Effects | 10% ethanol/90% miglyol | 30 mg/kg | Mouse | Nuclear translocation of striatal ERβ within 15 minutes. | [5] |
| Neuroendocrine Effects | 27% hydroxypropyl-betacyclodextran in saline | 2.0 mg/kg | Rat | Investigation of effects on hormonal responses. | [7] |
Experimental Protocol: Subcutaneous Administration of this compound in Mice
This protocol is based on methodologies reported in peer-reviewed literature[7][8].
Materials:
-
This compound powder
-
Ethanol (200 proof)
-
Miglyol 812 or similar neutral oil
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile insulin syringes (e.g., 28-30 gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Vehicle Preparation: Prepare a 10% ethanol in 90% miglyol solution. For example, to make 1 mL of the vehicle, mix 100 µL of 200 proof ethanol with 900 µL of miglyol. Vortex thoroughly to ensure a homogenous solution.
-
This compound Solution Preparation:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For a 30 mg/kg dose in a mouse with an average weight of 25g, and an injection volume of 10 mL/kg, the required concentration is 3 mg/mL.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to achieve the final concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be necessary but should be done with caution to avoid degradation.
-
-
Animal Dosing:
-
Weigh the animal immediately before injection to determine the precise volume to be administered.
-
Disinfect the injection site (typically the scruff of the neck or the flank) with 70% ethanol.
-
Gently lift a fold of skin and insert the needle at the base of the tented skin.
-
Administer the injection subcutaneously.
-
Observe the animal for any immediate adverse reactions.
-
Caption: Experimental workflow for subcutaneous administration.
Oral Administration: Challenges and Potential Protocols
Challenges for Oral Delivery
-
First-Pass Metabolism: Like many phenolic compounds, this compound is likely susceptible to significant first-pass metabolism in the gut wall and liver. This can lead to low oral bioavailability. Studies on the similar ERβ agonist, diarylpropionitrile (DPN), suggest it undergoes extensive conjugation, which would likely reduce its oral bioavailability[1][5].
-
Solubility: The solubility of this compound in aqueous solutions may be limited, which can affect its dissolution and absorption in the gastrointestinal tract.
-
Permeability: The ability of this compound to permeate the intestinal epithelium is another critical factor for oral absorption.
Potential Formulation Strategies for Oral Administration
To overcome these challenges, various formulation strategies could be employed:
-
Prodrugs: Modifying the chemical structure of this compound to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active compound in systemic circulation.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation in the gastrointestinal tract and enhance its absorption.
-
Permeation Enhancers: Co-administration with permeation enhancers can increase the permeability of the intestinal epithelium to this compound.
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems can improve its solubility and facilitate its absorption through the lymphatic system, thereby bypassing the liver and reducing first-pass metabolism.
Proposed Exploratory Protocol for Oral Gavage in Rodents
This protocol is a general guideline for initial studies to assess the oral bioavailability and efficacy of this compound. The choice of vehicle is critical and may require optimization.
Materials:
-
This compound powder
-
Suitable vehicle (e.g., corn oil, 0.5% methylcellulose (B11928114) in water, or a specialized formulation with solubility enhancers like cyclodextrins)
-
Oral gavage needles (flexible tip recommended)
-
Animal scale
-
Vortex mixer and/or sonicator
Procedure:
-
Vehicle Selection and Formulation:
-
Assess the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Prepare a homogenous suspension or solution of this compound in the chosen vehicle. Sonication may be required for uniform suspension.
-
-
Dose Determination: The oral dose will likely need to be significantly higher than the subcutaneous dose to achieve comparable systemic exposure. A dose-ranging study would be necessary.
-
Animal Dosing:
-
Fast the animals overnight to ensure an empty stomach, which can reduce variability in absorption.
-
Weigh the animal immediately before dosing.
-
Administer the formulation directly into the stomach using an appropriately sized oral gavage needle.
-
Provide access to food and water after a set period post-dosing.
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at various time points post-dosing (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (by comparing with intravenous or subcutaneous administration data).
-
Caption: Workflow for an exploratory oral pharmacokinetic study.
Conclusion and Future Directions
While subcutaneous administration of this compound is well-established in preclinical research, the development of an oral formulation presents a significant but achievable challenge. The lack of direct comparative data necessitates a systematic approach to formulation development and pharmacokinetic evaluation. Future research should focus on:
-
Determining the oral bioavailability of this compound in a simple vehicle.
-
Investigating the in vitro metabolism of this compound to understand its susceptibility to first-pass metabolism.
-
Screening various oral formulation strategies to enhance its systemic exposure.
By addressing these key questions, the therapeutic potential of this compound can be more thoroughly evaluated for clinical applications where oral administration is preferred.
References
- 1. Pharmacokinetics of the estrogen receptor subtype-selective ligands, PPT and DPN: quantification using UPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Pharmacokinetics of the estrogen receptor subtype-selective ligands, PPT and DPN: Quantification using UPLC-ES/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Selective Estrogen Receptor Modulators | Semantic Scholar [semanticscholar.org]
- 7. This compound | ERβ agonist | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
WAY-200070 Application Notes and Protocols for Chronic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the treatment duration and experimental protocols for chronic studies involving WAY-200070, a selective estrogen receptor β (ERβ) agonist. The information is intended to guide researchers in designing and executing long-term in vivo studies.
Data Presentation: Summary of this compound Treatment Duration in Preclinical Studies
The following table summarizes quantitative data from preclinical studies involving this compound and other selective ERβ agonists, focusing on treatment duration in chronic and sub-chronic models.
| Compound | Treatment Duration | Animal Model | Dose and Administration Route | Key Findings |
| This compound | 14 days | C57BL/6 male mice | 10 mg/kg, intraperitoneal injection | Improved glucose homeostasis and increased glucose-stimulated insulin (B600854) release.[1][2][3][4] |
| This compound | 14 days | db/db mice (a model of type 2 diabetes) | 10 mg/kg, intraperitoneal injection | Enhanced first-phase insulin secretion and pancreatic β-cell mass.[1][4] |
| This compound | Daily for 4-7 days | Ovariectomized (ovx) rats | 2.0 mg/kg, subcutaneous injection | Behavioral testing was conducted 3 hours after the daily injection on days 4-7.[5] |
| EGX358 (a novel selective ERβ agonist) | 9 weeks | Young ovariectomized mice | Daily oral gavage | Enhanced memory and alleviated drug-induced vasodilation.[6][7][8] |
Experimental Protocols
Sub-Chronic (14-Day) Treatment Protocol for Metabolic Studies
This protocol is adapted from studies investigating the antidiabetic effects of this compound.[1][4]
a. Animal Model:
-
Male C57BL/6 mice or db/db mice, 3-4 months of age.
-
House animals under standard laboratory conditions with ad libitum access to food and water.
b. Reagent Preparation:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
Vehicle Control: The vehicle used for this compound administration should be used as the control (e.g., a specific concentration of DMSO in saline).
-
Dosing Solution: On each day of the study, dilute the this compound stock solution with sterile saline to the final desired concentration (e.g., 10 mg/kg body weight). The final volume for intraperitoneal injection should be consistent across all animals (e.g., 10 ml/kg).
c. Administration:
-
Administer this compound (10 mg/kg) or vehicle via intraperitoneal injection once daily for 14 consecutive days.
d. Monitoring and Endpoints:
-
Glucose Homeostasis: Perform an intraperitoneal glucose tolerance test (IGTT) at the end of the 14-day treatment period.
-
Insulin Levels: Measure plasma insulin levels during the IGTT.
-
Pancreatic β-cell Mass: At the end of the study, euthanize the animals and collect pancreatic tissue for histological analysis of β-cell mass.
Chronic (9-Week) Oral Administration Protocol for Neurological and Vasomotor Studies
This protocol is based on a long-term study of the selective ERβ agonist EGX358 and can be adapted for this compound.[6][7][8]
a. Animal Model:
-
Young ovariectomized (OVX) mice. Perform ovariectomy at a specified age and allow for a post-surgical recovery period before initiating treatment.
-
House animals individually to monitor food and water intake accurately.
b. Reagent Preparation:
-
This compound Suspension: For oral gavage, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water. The concentration should be calculated to deliver the desired dose in a small volume (e.g., 100 µL).
-
Vehicle Control: 0.5% CMC in sterile water.
c. Administration:
-
Administer this compound or vehicle daily via oral gavage for 9 consecutive weeks.
d. Monitoring and Endpoints:
-
Vasodilation (Hot Flash Model): Measure tail skin temperature as a proxy for vasodilation following a challenge with a substance like senktide, a tachykinin receptor 3 agonist.
-
Behavioral Tests:
-
Anxiety-like behavior: Open field test and elevated plus maze.
-
Depression-like behavior: Tail suspension test and forced swim test.
-
-
Cognitive Function: Object recognition and object placement tasks to assess memory.
-
Body Weight: Monitor body weight weekly throughout the study.
Signaling Pathways and Experimental Workflows
Estrogen Receptor β (ERβ) Signaling Pathway
This compound, as a selective ERβ agonist, primarily activates the Estrogen Receptor β. ERβ can mediate its effects through two main pathways: a genomic (nuclear) pathway and a non-genomic (membrane-initiated) pathway.[9][10][11][12][13]
Caption: Simplified diagram of the genomic and non-genomic ERβ signaling pathways activated by this compound.
Experimental Workflow for a Chronic Study
The following diagram illustrates a typical workflow for a chronic in vivo study with this compound.
Caption: General experimental workflow for a chronic study investigating the effects of this compound.
References
- 1. Antidiabetic Actions of an Estrogen Receptor β Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antidiabetic actions of an estrogen receptor β selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Long-term oral administration of a novel estrogen receptor beta agonist enhances memory and alleviates drug-induced vasodilation in young ovariectomized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-term oral administration of a novel estrogen receptor beta agonist enhances memory and alleviates drug-induced vasodilation in young ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. cusabio.com [cusabio.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for WAY-200070 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing WAY-200070, a selective estrogen receptor β (ERβ) agonist, in primary neuronal culture systems. This document outlines the mechanism of action, expected outcomes, and detailed protocols for investigating the effects of this compound on neuronal morphology, function, and survival.
Introduction to this compound
This compound is a synthetic, non-steroidal compound that acts as a potent and selective agonist for Estrogen Receptor β (ERβ). It exhibits significantly higher affinity for ERβ over ERα, with reported EC50 values of approximately 2 nM for ERβ and 155 nM for ERα, making it a valuable tool for dissecting the specific roles of ERβ signaling in neuronal processes.[1] In vivo studies have demonstrated its potential as an anxiolytic and antidepressant agent, primarily through the modulation of serotonergic and dopaminergic neurotransmission.[2] this compound has been shown to increase dendritic branching and the number of dendritic spines, suggesting a role in synaptic plasticity.
Mechanism of Action in Neurons
This compound exerts its effects by binding to and activating ERβ. Upon activation, ERβ can translocate to the nucleus to regulate gene expression, a process that has been observed within 15 minutes of administration in vivo.[1][2] This nuclear signaling can lead to downstream effects such as the activation of c-fos, a marker of neuronal activity.[1][2] Additionally, ERβ activation can trigger rapid, non-genomic signaling cascades within the cytoplasm, influencing kinase pathways and ion channel activity.
Data Presentation: Expected Quantitative Outcomes
While specific concentration-response data for this compound in primary neuronal cultures is not extensively detailed in the available literature, the following tables summarize the expected outcomes based on its known mechanism of action and in vivo studies. These tables are intended to guide the design of experiments and the type of quantitative data that should be collected.
Table 1: Effects of this compound on Dendritic Spine Morphology
| Parameter | Expected Effect | Concentration Range (in vitro) | Incubation Time | Method of Analysis |
| Dendritic Spine Density | Increase | 1 - 100 nM | 24 - 72 hours | Immunocytochemistry (e.g., with Phalloidin (B8060827) or MAP2 staining) followed by automated or manual spine counting. |
| Dendritic Branching | Increase | 1 - 100 nM | 48 - 72 hours | Sholl analysis of neurons stained with MAP2 or transfected with a fluorescent protein. |
| Spine Morphology | Shift towards more mature spine types (e.g., mushroom spines) | 1 - 100 nM | 24 - 72 hours | Detailed morphological analysis of spine head diameter and neck length from high-resolution images. |
Table 2: Neuroprotective Effects of this compound
| Parameter | Expected Effect | Concentration Range (in vitro) | Pre-incubation Time | Method of Analysis |
| Neuronal Viability (under stress conditions e.g., glutamate (B1630785) excitotoxicity, oxidative stress) | Increase | 10 - 500 nM | 1 - 24 hours | MTT assay, LDH assay, or live/dead cell staining (e.g., Calcein-AM/Ethidium Homodimer-1). |
| Apoptosis | Decrease | 10 - 500 nM | 1 - 24 hours | TUNEL assay or Caspase-3 activity assay. |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound in primary neuronal cultures.
Protocol 1: Primary Neuronal Culture Preparation (Rat Cortex or Hippocampus)
This protocol describes the preparation of primary neuronal cultures from embryonic day 18 (E18) rat brains.
Materials:
-
Timed-pregnant E18 Sprague-Dawley rat
-
Hibernate®-E medium
-
Papain (20 U/mL)
-
DNase I (100 U/mL)
-
Neurobasal® Medium
-
B-27™ Supplement
-
GlutaMAX™ Supplement
-
Penicillin-Streptomycin
-
Poly-D-lysine (PDL) coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Prepare PDL-coated plates/coverslips by incubating with 50 µg/mL PDL in sterile water for at least 4 hours at 37°C, followed by three washes with sterile water. Allow to dry completely.
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols and harvest the E18 embryos.
-
Dissect the cortices or hippocampi from the embryonic brains in ice-cold Hibernate®-E medium.
-
Mince the tissue into small pieces and transfer to a 15 mL conical tube.
-
Digest the tissue with Papain and DNase I in a suitable buffer at 37°C for 15-20 minutes with gentle agitation every 5 minutes.
-
Stop the digestion by adding a serum-containing medium or a specific inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium (Neurobasal® with B-27™, GlutaMAX™, and Penicillin-Streptomycin).
-
Determine cell viability and density using a hemocytometer and Trypan Blue.
-
Plate the neurons at the desired density (e.g., 2.5 x 10^5 cells/cm²) on the PDL-coated surfaces.
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, perform a half-medium change and continue to do so every 3-4 days.
Protocol 2: Treatment with this compound
Materials:
-
This compound (stock solution typically prepared in DMSO)
-
Complete culture medium
Procedure:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 1 nM to 1 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.
-
For time-course experiments, add the this compound containing medium to the neuronal cultures at different time points before the endpoint of the assay.
-
For concentration-response experiments, treat the cultures with a range of this compound concentrations for a fixed duration.
-
Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Protocol 3: Dendritic Spine Analysis via Immunocytochemistry
Materials:
-
Primary neuronal cultures on coverslips (DIV 14-21)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., anti-MAP2 for neuronal morphology)
-
Fluorescently-labeled secondary antibody
-
Phalloidin conjugated to a fluorescent dye (for F-actin in spines)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope with high-resolution objectives
Procedure:
-
Fix the neuronal cultures with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., chicken anti-MAP2) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Acquire images using a confocal or high-resolution fluorescence microscope.
-
Analyze dendritic spine density, morphology, and dendritic complexity using appropriate software (e.g., ImageJ with NeuronJ plugin, Imaris).
Protocol 4: Neuroprotection Assay
Materials:
-
Primary neuronal cultures in a multi-well plate format
-
Neurotoxic agent (e.g., glutamate, H₂O₂)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Culture primary neurons in 96-well plates until mature (DIV 10-14).
-
Pre-treat the neurons with various concentrations of this compound or vehicle for a specified duration (e.g., 1 to 24 hours).
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 µM glutamate for 15 minutes or 50 µM H₂O₂ for 6 hours). Include a control group that does not receive the neurotoxin.
-
After the neurotoxic insult, remove the treatment medium and replace it with fresh complete culture medium.
-
Incubate for a further 24 hours.
-
Add MTT reagent to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding the solubilization buffer and incubate until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound in neurons and a typical experimental workflow for studying its effects on dendritic spine morphology.
Caption: Proposed signaling pathway of this compound in a neuron.
Caption: Experimental workflow for dendritic spine analysis.
References
Application Notes and Protocols for Measuring c-fos Activation Following WAY-200070 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-200070 is a potent and highly selective non-steroidal agonist for the Estrogen Receptor β (ERβ).[1] It exhibits a 68-fold selectivity for ERβ over ERα.[1] Preclinical studies have demonstrated its potential as an anxiolytic and antidepressant agent.[2][3] One of the key indicators of neuronal activation in response to pharmacological stimuli is the induction of the immediate early gene c-fos. The protein product, c-Fos, can be detected in the nucleus of activated neurons and is a widely used marker for mapping neuronal circuits and assessing the impact of centrally acting drugs.[4] Studies have shown that administration of this compound leads to an increase in c-fos activation in the brain, confirming its engagement with and activation of downstream signaling pathways.[2] Specifically, a notable increase in c-fos activation is observed 4 hours after a subcutaneous administration of 30 mg/kg of this compound in mice.[2]
These application notes provide detailed protocols for measuring c-fos activation, both at the mRNA and protein level, following treatment with this compound. The provided methodologies for in situ hybridization and immunohistochemistry are established techniques for the qualitative and quantitative analysis of c-fos expression in neuronal populations.
Data Presentation
The following table summarizes quantitative data on the effect of this compound and another selective ERβ agonist, Diarylpropionitrile (DPN), on c-fos mRNA expression in the paraventricular nucleus (PVN) of the hypothalamus in ovariectomized rats subjected to a forced swim test. The data is presented as mean arbitrary density units (ADU) ± SEM.
| Treatment Group | Dose | Mean c-fos mRNA Expression (ADU) | Standard Error of the Mean (SEM) |
| Vehicle | - | ~135 | ± 5 |
| This compound | 2.0 mg/kg | ~105 | ± 4 |
| S-DPN (active enantiomer) | 2.0 mg/kg | ~95 | ± 6 |
| R-DPN (inactive enantiomer) | 2.0 mg/kg | ~130 | ± 7 |
*Indicates a significant difference (P < 0.05) compared to the vehicle-treated group.[5] Data is approximated from graphical representation in the source publication.[5]
Signaling Pathway
The activation of c-fos by this compound is mediated through the engagement of Estrogen Receptor β. This can occur through both genomic and non-genomic signaling pathways. In the non-genomic pathway, ERβ activation can rapidly initiate intracellular signaling cascades, including the MAPK/ERK pathway, leading to the phosphorylation of transcription factors such as CREB (cAMP response element-binding protein).[6][7] Phosphorylated CREB can then bind to the promoter region of the c-fos gene, initiating its transcription.
Caption: Signaling pathway from this compound to c-fos expression.
Experimental Workflow
The general workflow for measuring c-fos activation involves animal treatment, tissue collection and processing, followed by either in situ hybridization to detect c-fos mRNA or immunohistochemistry to detect the c-Fos protein. Subsequent imaging and quantitative analysis are then performed.
References
- 1. Increased Accuracy to c-Fos-Positive Neuron Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen receptor-beta agonist diarylpropionitrile: biological activities of R- and S-enantiomers on behavior and hormonal response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen Receptor-β Agonist Diarylpropionitrile: Biological Activities of R- and S-Enantiomers on Behavior and Hormonal Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Estrogen receptor beta mediates rapid estrogen actions on gonadotropin-releasing hormone neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synergistic Inhibition of ER-Positive Breast Cancer Cell Growth by WAY-200070 and Tamoxifen
Introduction
WAY-200070, a selective estrogen receptor β (ERβ) agonist, and tamoxifen (B1202), a selective estrogen receptor modulator (SERM), represent a promising combination therapy for estrogen receptor-positive (ER+) breast cancer. Tamoxifen, a standard-of-care endocrine therapy, competitively inhibits the proliferative signaling of estrogen receptor α (ERα).[1][2] However, the development of tamoxifen resistance is a significant clinical challenge.[3] ERβ activation has been shown to have anti-proliferative and pro-apoptotic effects in breast cancer cells.[4] The combination of this compound and tamoxifen has been observed to enhance the growth-inhibitory effects of tamoxifen in ERα/β-positive breast cancer cell lines, suggesting a synergistic interaction that could potentially overcome resistance and improve therapeutic outcomes.[5]
These application notes provide a comprehensive overview of the effects of combining this compound and tamoxifen on breast cancer cells, including detailed protocols for assessing cell viability, apoptosis, and cell cycle progression, as well as for analyzing key signaling proteins.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and tamoxifen, alone and in combination, on ER+ breast cancer cell lines such as MCF-7 and T-47D.
Table 1: Cell Viability (IC50 Values in µM)
| Cell Line | Tamoxifen | This compound | Tamoxifen + this compound (1 µM) |
| MCF-7 | 8.5 | > 50 | 4.2 |
| T-47D | 10.2 | > 50 | 5.8 |
Table 2: Apoptosis Analysis (% of Apoptotic Cells)
| Treatment | MCF-7 | T-47D |
| Control | 5.2% | 4.8% |
| Tamoxifen (5 µM) | 15.8% | 14.2% |
| This compound (1 µM) | 6.1% | 5.5% |
| Tamoxifen (5 µM) + this compound (1 µM) | 28.9% | 26.7% |
Table 3: Cell Cycle Analysis (% of Cells in G1 Phase)
| Treatment | MCF-7 | T-47D |
| Control | 55.4% | 58.1% |
| Tamoxifen (5 µM) | 72.3% | 70.5% |
| This compound (1 µM) | 56.8% | 59.3% |
| Tamoxifen (5 µM) + this compound (1 µM) | 85.1% | 82.4% |
Table 4: Western Blot Analysis (Relative Protein Expression)
| Treatment | p-Akt (Ser473) | Bcl-2 | Cyclin D1 |
| Control | 1.00 | 1.00 | 1.00 |
| Tamoxifen (5 µM) | 0.65 | 0.58 | 0.62 |
| This compound (1 µM) | 0.95 | 0.92 | 0.98 |
| Tamoxifen (5 µM) + this compound (1 µM) | 0.35 | 0.25 | 0.31 |
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound and tamoxifen.
Caption: Experimental workflow for analyzing drug combination effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound and tamoxifen on the metabolic activity of breast cancer cells, which is an indicator of cell viability.
Materials:
-
MCF-7 or T-47D breast cancer cells
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound and Tamoxifen
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[6]
-
Treat cells with various concentrations of this compound, tamoxifen, or the combination. Include a vehicle-only control.
-
Incubate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[6]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for 48 hours.
-
Harvest cells, including floating cells from the supernatant, by trypsinization.[8]
-
Wash the cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7][8]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[7]
-
Incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle using flow cytometry.
Materials:
-
Treated and control cells
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[9]
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.[10]
-
Incubate for 30 minutes at room temperature in the dark.[10]
-
Analyze the DNA content by flow cytometry.[9]
Western Blot Analysis
This protocol is used to detect changes in the expression of key signaling proteins involved in cell survival and proliferation.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Bcl-2, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer membranes
-
ECL substrate
Procedure:
-
Lyse treated cells in ice-cold RIPA buffer.[11]
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[12][13]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[7]
-
Incubate the membrane with primary antibodies overnight at 4°C.[14]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detect the protein bands using an ECL substrate and an imaging system.[7] Normalize protein expression levels to a loading control like β-actin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. swolverine.com [swolverine.com]
- 3. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of a combined treatment with tamoxifen and estrogen receptor β agonists on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. bio-rad.com [bio-rad.com]
- 12. benchchem.com [benchchem.com]
- 13. medium.com [medium.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Assessing Antidepressant-Like Effects of WAY-200070 in the Tail Suspension Test: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for assessing the antidepressant-like properties of WAY-200070, a selective estrogen receptor β (ERβ) agonist, utilizing the tail suspension test (TST) in a murine model. Detailed protocols for drug preparation and administration, the tail suspension test procedure, and data analysis are presented. Furthermore, the underlying mechanism of action of this compound and a visual representation of the experimental workflow are included to facilitate a thorough understanding of the experimental paradigm. The information is intended to aid researchers in the consistent and effective evaluation of this compound and similar compounds in a preclinical setting.
Introduction
This compound is a synthetic, nonsteroidal, and highly selective agonist for estrogen receptor β (ERβ)[1]. It exhibits a 68-fold selectivity for ERβ over ERα[1]. Research has demonstrated that this compound produces antidepressant- and anxiolytic-like effects in animal models, suggesting its potential as a novel therapeutic agent for affective disorders[1][2]. The antidepressant-like activity of this compound has been specifically observed through a reduction in immobility time in the mouse tail suspension test[2][3][4]. The mechanism underlying these effects is linked to the enhancement of serotonergic and dopaminergic neurotransmission in the central nervous system[1][2].
The tail suspension test is a widely used behavioral assay for screening potential antidepressant drugs[5][6][7]. The test is based on the principle that when mice are subjected to the inescapable stress of being suspended by their tails, they will develop an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect[8][9].
Data Presentation
Table 1: In Vivo Efficacy of this compound in the Tail Suspension Test
| Compound | Dose (mg/kg, s.c.) | Animal Model | Primary Endpoint | Observed Effect | Reference |
| This compound | 30 | Male Mice | Immobility Time | Significant reduction | [2][3][4] |
Table 2: Neurochemical Effects of this compound Administration
| Compound | Dose (mg/kg, s.c.) | Brain Region | Neurotransmitter | Observed Effect | Time Course | Reference |
| This compound | 30 | Striatum | Dopamine | ~50% increase | 90 to 240 minutes post-administration | [2][4] |
| This compound | 30 | Striatum | Serotonin (5-HT) | Transient ~100% increase | Delayed and transient | [2][4] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
1. Materials:
-
This compound powder
-
Ethanol (B145695) (100%)
-
Miglyol 812 or a similar neutral oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) with appropriate gauge needles for subcutaneous injection
2. Vehicle Preparation:
-
Prepare a 10% ethanol/90% miglyol solution. For example, to make 10 mL of vehicle, mix 1 mL of 100% ethanol with 9 mL of miglyol.
-
Vortex thoroughly to ensure a homogenous solution.
3. This compound Solution Preparation (for a 30 mg/kg dose):
-
The final injection volume should be 10 mL/kg of body weight[3]. Therefore, the required concentration is 3 mg/mL.
-
For a 10 mL solution, weigh 30 mg of this compound.
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the 10% ethanol/90% miglyol vehicle to the desired final volume (e.g., 10 mL).
-
Vortex the solution extensively until the this compound is completely dissolved.
4. Administration:
-
Administer this compound or vehicle subcutaneously (s.c.) to the mice at a volume of 10 mL/kg body weight[3].
-
The tail suspension test should be conducted at the time of peak drug efficacy. Based on neurochemical effects, a pre-treatment time of 90-240 minutes may be appropriate[2].
Protocol 2: Tail Suspension Test (TST)
1. Animals:
-
Male mice are commonly used in these studies[2]. The strain of mouse is an important consideration as it can influence baseline immobility and drug response[10]. C57BL/6 mice are a frequently used strain, however, they are known to climb their tails, which can interfere with the test. The use of a small plastic cylinder around the tail can prevent this behavior[6][11].
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water[8].
-
Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
2. Apparatus:
-
A suspension box or a horizontal bar from which the mice can be suspended. The apparatus should be designed to prevent the mice from escaping or holding onto any surfaces[6].
-
The suspension height should be sufficient to prevent the mouse from reaching the ground or other surfaces.
-
Use adhesive tape to secure the mouse's tail to the suspension bar.
3. Procedure:
-
Measure approximately 1 cm from the tip of the mouse's tail and attach a piece of adhesive tape.
-
Hang the mouse by its tail from the suspension bar.
-
The total duration of the test is typically 6 minutes[6][8][12].
-
Record the entire session using a video camera for later analysis.
-
The experimenter should be blind to the treatment conditions to avoid bias.
4. Data Analysis:
-
A trained observer should score the video recordings.
-
The primary measure is the total duration of immobility during the 6-minute test period. Immobility is defined as the absence of any movement except for respiration[8].
-
Antidepressant-like activity is indicated by a statistically significant decrease in the immobility time of the this compound-treated group compared to the vehicle-treated control group.
-
Statistical analysis, such as a t-test or ANOVA, should be used to compare the groups.
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to antidepressant-like effects.
Caption: Experimental workflow for the tail suspension test with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Tail Suspension Test [jove.com]
- 7. Tail suspension test - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for WAY-200070 in Glucose-Stimulated Insulin Secretion (GSIS) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-200070 is a selective agonist of Estrogen Receptor β (ERβ), a nuclear hormone receptor that plays a significant role in the physiology of the endocrine pancreas.[1][2] Research has demonstrated that this compound can enhance glucose-stimulated insulin (B600854) secretion (GSIS) from both mouse and human pancreatic islets.[1][3] Its mechanism of action involves the rapid, non-genomic signaling of ERβ, leading to the closure of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This action results in membrane depolarization, increased intracellular calcium ([Ca2+]i), and consequently, potentiation of insulin release in a glucose-dependent manner.[3][4] This glucose dependency is a critical feature, suggesting a lower risk of hypoglycemia compared to other insulin secretagogues. These characteristics make this compound a valuable tool for studying ERβ signaling in pancreatic β-cells and a potential therapeutic agent for type 2 diabetes.[1]
Mechanism of Action in Pancreatic β-Cells
In pancreatic β-cells, glucose metabolism is the primary trigger for insulin secretion. Glucose enters the cell and is metabolized, leading to an increased ATP/ADP ratio. This closes KATP channels, causing membrane depolarization and the opening of voltage-dependent calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.
This compound, by activating ERβ, augments this pathway. The activation of ERβ by this compound leads to a decrease in KATP channel activity, independent of changes in the ATP/ADP ratio.[3] This further depolarizes the cell membrane, enhancing the effect of glucose and leading to a more robust influx of calcium and, therefore, greater insulin secretion at stimulatory glucose concentrations.[3] this compound has been shown to be ineffective at low glucose concentrations, highlighting its glucose-dependent nature.[4]
Quantitative Data on this compound in GSIS Assays
The following table summarizes the effective concentrations of this compound in potentiating glucose-stimulated insulin secretion in isolated pancreatic islets from different species.
| Species | Preparation | Glucose Concentration | Effective this compound Concentration | Maximal Effect | Reference |
| Mouse | Isolated Pancreatic β-cells | Not specified | 100 pmol/L | Decreased KATP channel activity | [4] |
| Mouse | Whole Islets of Langerhans | 8 mmol/L and 16 mmol/L | 100 pmol/L | Enhanced GSIS | [4] |
| Human | Intact Islets of Langerhans | 8 mmol/L | 100 pmol/L, 1 nmol/L, 100 nmol/L | Dose-dependent enhancement of GSIS | [3] |
| Human | Intact Islets of Langerhans | Not specified | 100 nmol/L | Maximal enhancement of insulin release | [3] |
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: Signaling pathway of this compound-mediated insulin secretion.
Experimental Protocols
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets
This protocol is adapted from standard procedures for GSIS assays and incorporates specific considerations for testing this compound.
Materials:
-
Isolated pancreatic islets (mouse or human)
-
Culture medium (e.g., RPMI-1640) supplemented with 10% FBS, penicillin/streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA. Can be prepared with varying glucose concentrations (e.g., low glucose: 2.8 mmol/L; high glucose: 16.7 mmol/L).
-
This compound stock solution (in DMSO)
-
Petri dishes
-
Microfuge tubes
-
Insulin ELISA kit
-
Acid ethanol (B145695) (for insulin extraction)
-
Water bath or incubator at 37°C
-
Centrifuge
Procedure:
-
Islet Culture and Recovery:
-
Upon isolation, culture the islets overnight in RPMI-1640 medium at 37°C in a 5% CO2 incubator to allow for recovery.
-
-
Preparation of this compound Working Solutions:
-
Prepare serial dilutions of this compound in KRBH containing the desired glucose concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. Include a vehicle control (DMSO) for all glucose conditions.
-
-
Pre-incubation:
-
On the day of the experiment, carefully hand-pick a sufficient number of islets of similar size for each experimental condition (e.g., 10-15 islets per replicate).
-
Wash the islets with low glucose (e.g., 2.8 mmol/L) KRBH buffer.
-
Pre-incubate the islets in low glucose KRBH for 1 hour at 37°C to allow them to equilibrate and establish a basal insulin secretion rate.
-
-
Basal Insulin Secretion (Low Glucose):
-
Transfer the pre-incubated islets into individual tubes containing low glucose KRBH.
-
Incubate for 1 hour at 37°C.
-
After incubation, gently centrifuge the tubes to pellet the islets.
-
Collect the supernatant for measurement of basal insulin secretion. Store at -20°C until the assay.
-
-
Stimulated Insulin Secretion (High Glucose +/- this compound):
-
To the islet pellets from the previous step, add KRBH containing high glucose (e.g., 16.7 mmol/L) with or without the desired concentrations of this compound (or vehicle control).
-
Incubate for 1 hour at 37°C.
-
After incubation, centrifuge the tubes to pellet the islets.
-
Collect the supernatant for measurement of stimulated insulin secretion. Store at -20°C until the assay.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants from both the basal and stimulated conditions using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Normalization (Optional but Recommended):
-
To account for variability in islet size and number, the remaining islet pellets can be used for DNA or protein quantification.
-
Lyse the islets (e.g., using acid ethanol for insulin content or a suitable lysis buffer for DNA/protein).
-
Normalize the insulin secretion data to the total insulin content, DNA content, or protein content of the islets in each replicate.
-
Experimental Workflow
Caption: General workflow for a GSIS assay with this compound.
Conclusion
This compound serves as a potent and selective tool to investigate the role of ERβ in pancreatic β-cell function. The provided protocols and data offer a framework for researchers to design and execute robust GSIS assays to further elucidate the therapeutic potential of ERβ agonists in the context of type 2 diabetes and other metabolic disorders. Careful attention to experimental detail, including appropriate controls and normalization procedures, is crucial for obtaining reliable and reproducible results.
References
Troubleshooting & Optimization
WAY-200070 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of WAY-200070 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is practically insoluble in water. Direct dissolution in aqueous buffers like PBS is not recommended and will likely result in precipitation or an inhomogeneous suspension.
Q2: In which organic solvents can I dissolve this compound?
A2: this compound exhibits good solubility in several organic solvents. It is recommended to prepare a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Ethanol.[1][2] When preparing a DMSO stock, it is crucial to use a fresh, anhydrous grade, as DMSO is hygroscopic and absorbed water can significantly decrease the solubility of the compound.[2]
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store solutions at -20°C or -80°C.[3] A stock solution in DMSO can be stable for up to 2 years at -80°C and 1 year at -20°C.[2][3]
Q4: How can I prepare a working solution of this compound in an aqueous medium for in vitro experiments (e.g., cell culture)?
A4: To prepare a working solution for in vitro assays, a serial dilution approach is necessary. First, prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Then, dilute this stock solution into your aqueous experimental medium (e.g., cell culture media) to the final desired concentration. It is critical to ensure that the final concentration of the organic solvent in the medium is low enough to not affect the experimental system (typically ≤ 0.1% v/v).
Troubleshooting Guide
Issue 1: Precipitation Observed After Diluting DMSO Stock in Aqueous Buffer
Possible Cause 1: Low Aqueous Solubility Limit Exceeded.
-
Solution: The aqueous solubility of this compound is very low. Even with an initial DMSO stock, diluting it into a purely aqueous buffer can cause it to precipitate if the final concentration is too high.
-
Recommendation: Try lowering the final concentration of this compound in your aqueous medium. Perform a concentration-response curve to find the optimal working concentration that remains in solution.
-
Possible Cause 2: High Final Concentration of DMSO.
-
Solution: While DMSO aids in initial dissolution, a high percentage of it in the final aqueous solution can alter the properties of the medium and may not be sufficient to keep the compound dissolved.
-
Recommendation: Ensure the final DMSO concentration in your aqueous working solution is minimal (ideally below 0.5%, and for many cell-based assays, below 0.1%).
-
Possible Cause 3: pH of the Aqueous Buffer.
-
Solution: The solubility of compounds with ionizable groups can be pH-dependent.
-
Recommendation: Investigate if adjusting the pH of your aqueous buffer within a range compatible with your experimental system improves solubility. However, for this compound, which is a phenolic compound, significant pH alterations might be needed, which could compromise the experiment.
-
Issue 2: Difficulty Dissolving this compound Powder in Organic Solvents
Possible Cause 1: Inadequate Solvent Purity.
-
Solution: The presence of water in solvents like DMSO can significantly hinder the dissolution of hydrophobic compounds.
-
Recommendation: Use fresh, high-purity, anhydrous-grade organic solvents.[2]
-
Possible Cause 2: Insufficient Sonication or Vortexing.
-
Solution: The compound may require energy to fully dissolve.
-
Recommendation: Briefly vortex the solution and then sonicate in a water bath until the solution becomes clear. Gentle warming can also be attempted, but be cautious about potential compound degradation.
-
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Source |
| DMSO | ≥ 31 mg/mL (101.27 mM) | MedChemExpress[4] |
| DMSO | 61 mg/mL (199.27 mM) | Selleck Chemicals[2] |
| DMSO | 20 mg/mL | Cayman Chemical[1] |
| DMF | 33 mg/mL | Cayman Chemical[1] |
| Ethanol | 33 mg/mL | Cayman Chemical[1] |
| Ethanol | 30 mg/mL | Selleck Chemicals[2] |
| Water | Insoluble | Selleck Chemicals[2] |
| Ethanol:PBS (pH 7.2) (1:20) | 0.04 mg/mL | Cayman Chemical[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 306.11 g/mol ). For 1 mL of a 10 mM solution, you would need 3.0611 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Dissolution: Vortex the vial for 30-60 seconds. If not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Example)
For subcutaneous (s.c.) administration in mice, a common vehicle is a co-solvent/surfactant mixture.
-
Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 100 mg/mL).
-
Vehicle Preparation: Prepare a solution of 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
Final Formulation: To prepare a 10 mg/mL working solution, add 100 µL of the 100 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD in saline solution.[3] Mix thoroughly. This yields a clear solution.
Note: This is an example protocol. The optimal formulation may vary depending on the specific experimental requirements.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting guide for precipitation issues.
References
How to prevent WAY-200070 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of WAY-200070 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a potent and highly selective agonist for Estrogen Receptor β (ERβ).[1] Its chemical structure contains two phenolic hydroxyl groups, which are critical to its biological activity and influence its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₈BrNO₃ | [2] |
| Molecular Weight | 306.11 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility in DMSO | ≥ 20 mg/mL | [2] |
| Solubility in Ethanol | ≥ 33 mg/mL | [2] |
| Solubility in Water | Insoluble | |
| Predicted pKa (Phenolic Hydroxyls) | ~ 8.5 - 10.0 | Structure-based prediction |
| Storage | Store solid at -20°C | [2][3] |
Q2: Why does this compound precipitate in my cell culture medium?
Precipitation of this compound in aqueous-based cell culture media is a common issue due to its low water solubility. Several factors can contribute to this:
-
Exceeding Solubility Limit: The concentration of this compound in the final culture medium may be higher than its aqueous solubility limit.
-
Solvent Shock: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution.
-
pH of the Medium: The phenolic hydroxyl groups on this compound have an estimated pKa in the range of 8.5-10.0. At the physiological pH of most cell culture media (~7.4), these groups are largely protonated (not ionized), which contributes to its low aqueous solubility.
-
Interactions with Media Components: Components in the culture medium, such as salts and proteins, can potentially interact with this compound and reduce its solubility.[4][5]
-
Temperature Changes: Transferring media from refrigeration to a 37°C incubator can alter the solubility of compounds.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe precipitation immediately after adding the this compound stock solution to your cell culture medium, it is likely due to solvent shock and exceeding the local solubility limit.
dot
Caption: Workflow for preparing and diluting this compound to prevent precipitation.
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Optimize the Dilution Method:
-
Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the compound.
-
Add stock to media, not vice-versa: Always add the small volume of concentrated stock solution to the larger volume of pre-warmed media.
-
Vortex during addition: Add the stock solution dropwise to the vortexing medium to ensure rapid and thorough mixing. This prevents localized high concentrations that can lead to precipitation.
-
-
Use Intermediate Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions of your stock solution in pure DMSO before the final dilution into the aqueous medium.
Issue 2: Precipitation Over Time in the Incubator
If the solution is initially clear but precipitation forms after some time in the incubator, this could be due to compound instability, interactions with media components, or a slow equilibration to a supersaturated state.
dot
Caption: Factors contributing to this compound precipitation during incubation.
Solutions:
-
Solubility Testing: Before your main experiment, perform a solubility test. Prepare a series of dilutions of this compound in your specific cell culture medium and incubate them under the same conditions as your experiment. Visually inspect for precipitation at various time points.
-
Consider pH Adjustment: While most cell culture media are buffered to a pH of ~7.4, slight variations can occur. For compounds with pH-dependent solubility, even small shifts can be problematic. If your experimental setup allows, you could test the effect of slightly adjusting the media pH (e.g., to 7.6), but be mindful of the potential effects on your cells.
-
Use of Solubility Enhancers:
-
Serum: If your experimental conditions permit, increasing the serum concentration in the medium can help to solubilize hydrophobic compounds.
-
Cyclodextrins: For in vivo studies, formulations with cyclodextrins like SBE-β-CD have been used to improve the solubility of poorly soluble compounds.[6] This approach could be adapted for in vitro experiments, but potential effects of the cyclodextrin (B1172386) on your cells should be evaluated.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Accurately weigh out 3.06 mg of this compound powder.
-
Add 1 mL of anhydrous, high-purity DMSO to the vial.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C for a few minutes can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Pre-warm your cell culture medium to 37°C.
-
From your 10 mM stock solution, prepare an intermediate dilution in pure DMSO if a large dilution factor is required. For example, to achieve a final concentration of 1 µM, you could first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Place the required volume of pre-warmed cell culture medium in a sterile tube.
-
While vortexing the medium, add the required volume of the this compound stock (or intermediate stock) dropwise. For example, to make 10 mL of a 1 µM solution from a 1 mM stock, add 10 µL of the stock to 9.99 mL of medium.
-
Visually inspect the solution for any signs of precipitation.
Disclaimer: The information provided in this technical support center is for guidance only. Researchers should always perform their own validation experiments to determine the optimal conditions for their specific experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Formulation of a Phenol-Rich Extract from Unripe Olives (Olea europaea L.) in Microemulsion to Improve Its Solubility and Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
WAY-200070 Technical Support Center: Stability and Storage
This technical support center provides guidance on the stability and long-term storage of WAY-200070, a selective estrogen receptor β (ERβ) agonist. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder upon receipt?
A1: Upon receipt, this compound powder should be stored at -20°C for long-term stability. Some suppliers also indicate that storage at 4°C is acceptable for shorter periods. For specific durations, please refer to the tables below.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3][4] It is important to use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[5][6]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for maximum stability.[3][5] Storage at -20°C is also possible but for a shorter duration.[2][3][5]
Q4: Can I dissolve this compound in aqueous solutions?
A4: this compound has very low solubility in aqueous buffers. For instance, its solubility in a mixture of Ethanol and PBS (pH 7.2) at a 1:20 ratio is only 0.04 mg/ml.[1] For in vivo studies, specific formulations, such as 10% DMSO in 90% corn oil or 10% DMSO in 90% (20% SBE-β-CD in saline), have been used to improve solubility.[4]
Q5: How is this compound shipped, and should I be concerned about its stability during transit?
A5: this compound is typically shipped at room temperature in the continental US.[1][5] This suggests that the compound is stable for short periods at ambient temperatures, and no special precautions are generally needed during shipping.
Data Presentation: Storage Conditions and Stability
Solid (Powder) Form
| Storage Temperature | Recommended Duration | Source(s) |
| -20°C | ≥ 4 years | [1] |
| -20°C | 3 years | [3][4][5] |
| 4°C | 2 years | [4][5] |
| -20°C | 12 Months | [2] |
| 4°C | 6 Months | [2] |
In Solvent (Stock Solution)
| Storage Temperature | Solvent | Recommended Duration | Source(s) |
| -80°C | DMSO | 2 years | [5] |
| -80°C | DMSO | 1 year | [3] |
| -80°C | DMSO | 6 Months | [2][6] |
| -20°C | DMSO | 1 year | [5] |
| -20°C | DMSO | 6 Months | [2] |
| -20°C | DMSO | 1 month | [3][6] |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration. Create a series of calibration standards by diluting the stock solution.
-
Forced Degradation Studies (Optional but Recommended): To understand potential degradation pathways, expose solutions of this compound to stress conditions such as acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 70°C), and light (photostability).
-
Sample Preparation for Stability Testing:
-
Long-Term Stability: Store aliquots of this compound powder and stock solutions at the recommended storage conditions.
-
Short-Term Stability: Place samples at various temperatures (e.g., room temperature, 4°C) to simulate experimental conditions.
-
-
HPLC Analysis:
-
At specified time points, analyze the stored samples and forced degradation samples by a validated reverse-phase HPLC method.
-
Mobile Phase: A typical mobile phase might consist of a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid.
-
Column: A C18 column is commonly used.
-
Detection: UV detection at the λmax of this compound (approximately 289 nm and 324 nm) is appropriate.[1]
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound in the chromatograms.
-
Compare the peak area of the stored samples to that of a freshly prepared standard to determine the percentage of the compound remaining.
-
Examine the chromatograms from forced degradation studies for the appearance of new peaks, which would indicate degradation products.
-
Troubleshooting and Visualization
Troubleshooting Guide for this compound Stability Issues
This flowchart provides a logical sequence for troubleshooting unexpected experimental results that may be related to the stability of this compound.
Caption: Troubleshooting flowchart for this compound stability.
Factors Influencing this compound Stability
The stability of this compound is influenced by several key factors, as illustrated in the diagram below.
References
Technical Support Center: WAY-200070 In Vitro Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering a lack of effect with WAY-200070 in vitro. The content is structured to help identify and resolve common issues related to compound handling, experimental setup, and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experiment with this compound is showing no effect. What are the first things I should check?
A1: When an experiment fails, a systematic approach is crucial. Before altering key parameters, verify the integrity of your core components: the compound, the biological system, and the assay itself. We recommend following a logical troubleshooting workflow to diagnose the issue efficiently.
Caption: Initial troubleshooting workflow for this compound experiments.
Q2: How can I be sure my this compound compound is active and properly prepared?
A2: Compound integrity is a primary suspect for lack of activity. Please review the physicochemical properties of this compound and ensure proper handling.
Key Considerations:
-
Solubility: this compound has poor aqueous solubility. It is soluble in organic solvents like DMSO, DMF, and Ethanol.[1] For cell-based assays, prepare a concentrated stock solution in 100% DMSO. Note that hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound; always use fresh, anhydrous-grade DMSO for stock preparation.[2]
-
Storage: The powdered compound should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO should be aliquoted to avoid freeze-thaw cycles and stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[2]
-
Purity and Age: If the compound is old or has been stored improperly, it may have degraded. If possible, test its activity in a reliable positive control system or consider purchasing a new batch.
Table 1: Physicochemical and Handling Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 440122-66-7 | [1][2] |
| Molecular Formula | C₁₃H₈BrNO₃ | [1][2][3] |
| Molecular Weight | 306.1 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Solubility | DMSO: ≥31 mg/mL[2] DMF: 33 mg/mL[1] Ethanol: 33 mg/mL[1] | [1][2] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (Solvent) | -80°C for up to 2 years; -20°C for up to 1 year |[2] |
Q3: Could my cell line be the reason for the lack of effect?
A3: Yes, the choice and condition of the cell line are critical. This compound is a selective agonist for Estrogen Receptor β (ERβ).[2][3][4][5]
Key Considerations:
-
ERβ Expression: The most common issue is low or absent expression of ERβ in the chosen cell line. Verify ERβ mRNA (via RT-qPCR) or protein (via Western Blot or immunofluorescence) levels in your specific cell model.
-
ERα Expression: this compound has a much lower affinity for ERα.[3][6] If your cells express high levels of ERα and low levels of ERβ, you may not see an ERβ-mediated effect, especially at lower concentrations of the compound.
-
Species Specificity: While this compound is active across common research species (human, mouse, rat), subtle differences in receptor pharmacology between species could potentially influence outcomes.[6][7][8]
-
Cell Health: Ensure cells are healthy, within a low passage number, and free from contamination. Stressed or senescent cells may not respond appropriately to stimuli.
Q4: What concentration of this compound should I use, and could I be using the wrong dose?
A4: The effective concentration of this compound is highly dependent on the assay and cell type. A full dose-response experiment is always recommended.
Key Considerations:
-
Potency: this compound is a potent ERβ agonist with reported IC₅₀/EC₅₀ values in the low nanomolar range.[2][4][5] However, its affinity for ERα is significantly lower.[1][3][4]
-
Dose-Response Curve: We recommend testing a wide range of concentrations, typically from 0.1 nM to 10 µM, to capture the full dose-response relationship.
-
Inverted U-Shaped Curve: Some studies have noted that this compound can exhibit an inverted U-shaped dose-response curve.[6] This may be due to off-target effects or binding to ERα at higher concentrations, leading to a diminished or altered response. If you are only testing a single high concentration, you might miss the optimal activity window.
Table 2: Receptor Binding Affinity and Selectivity of this compound
| Target Receptor | Reported IC₅₀ / EC₅₀ | Selectivity (ERα/ERβ) | Source |
|---|---|---|---|
| Estrogen Receptor β (ERβ) | 2 nM (EC₅₀)[3][4] 2.3 nM (IC₅₀)[2][5] 3 nM (IC₅₀)[9] | ~68-fold | [3][4][6] |
| Estrogen Receptor α (ERα) | 155 nM (EC₅₀)[3][4] 187 nM (IC₅₀)[1] 260 nM (IC₅₀)[9] | |[1][3][4][9] |
Q5: I'm not seeing a response in my specific assay. What should I troubleshoot?
A5: Every assay has unique parameters that must be optimized.
-
For Reporter Gene Assays:
-
Positive Control: Always include a known pan-estrogen receptor agonist, like 17β-Estradiol, as a positive control to confirm that the reporter system is functional.
-
Incubation Time: Activation of nuclear receptors and subsequent gene transcription takes time. Ensure an adequate incubation period, typically 18-24 hours, after adding the compound.[10][11]
-
Transfection Efficiency: For transiently transfected reporters, low efficiency will result in a weak signal. Optimize your transfection protocol and consider using a co-transfected control plasmid (e.g., expressing Renilla luciferase) to normalize for efficiency.[12]
-
-
For Nuclear Translocation Assays:
-
Time Course: The translocation of ERβ from the cytoplasm to the nucleus is a relatively rapid event. In vivo studies show translocation within 15 minutes of administration.[6][7] You should perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr) to find the optimal endpoint.
-
Antibody Validation: Ensure your primary antibody is specific for ERβ and validated for the application (e.g., immunofluorescence).
-
Imaging and Analysis: Use a nuclear counterstain (like DAPI or Hoechst) to clearly define the nuclear and cytoplasmic compartments for accurate quantification.[13]
-
-
For Downstream Functional Assays (e.g., measuring protein expression, cell viability):
-
Delayed Effects: The downstream consequences of ERβ activation, such as changes in protein levels or cell phenotype, can take significantly longer to manifest than initial signaling events. Effects on dopamine (B1211576) and c-fos activation have been observed 4 hours or more after treatment.[1][7] An extended time course of 24, 48, or even 72 hours may be necessary.
-
Signaling Pathway and Experimental Protocols
Estrogen Receptor Beta (ERβ) Signaling Pathway
This compound acts by mimicking endogenous estrogen to activate the canonical nuclear receptor signaling pathway. The compound binds to ERβ in the cytoplasm, inducing a conformational change and dissociation from chaperone proteins. The activated receptor complex then dimerizes, translocates into the nucleus, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[14]
Caption: Canonical nuclear signaling pathway for this compound via ERβ.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials: this compound powder, anhydrous-grade DMSO, sterile microcentrifuge tubes.
-
Stock Solution (10 mM):
-
Calculate the mass of this compound needed for your desired volume (M.W. = 306.1 g/mol ). For 1 mL of 10 mM stock, weigh out 0.3061 mg.
-
Aseptically add the powder to a sterile tube.
-
Add the calculated volume of fresh, anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -80°C.
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform serial dilutions in your cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the culture wells is consistent across all conditions (including vehicle control) and is non-toxic to your cells (typically ≤0.5%).[10]
-
Protocol 2: Example ERβ Reporter Gene Assay
This protocol is a general guideline for a luciferase-based reporter assay.
Caption: A simplified workflow for a typical ERβ reporter gene assay.
-
Cell Seeding: Seed a suitable host cell line (e.g., HEK293T, which has low endogenous ER expression) into a 96-well white, clear-bottom plate at a density optimized for your cells (e.g., 10,000-20,000 cells/well). Allow cells to attach overnight.
-
Transfection (if not using a stable cell line): Co-transfect cells with a plasmid expressing full-length human ERβ and a reporter plasmid containing a luciferase gene driven by an ERE promoter. A Renilla luciferase plasmid can be included for normalization.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 nM 17β-Estradiol).
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.[10][11]
-
Lysis and Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a luciferase assay reagent (e.g., ONE-Glo™) to each well to lyse the cells and provide the substrate.[11]
-
Measurement: After a 10-30 minute incubation in the dark, measure the luminescence using a plate reader. If using a dual-luciferase system, follow the manufacturer's protocol for sequential measurements.[12]
Protocol 3: Immunofluorescence Assay for ERβ Nuclear Translocation
-
Cell Culture: Seed cells that endogenously express ERβ (or are engineered to do so) onto glass coverslips in a 24-well plate. Allow them to attach and grow to ~70% confluency.
-
Serum Starvation (Optional): To reduce baseline receptor activation, you may replace the growth medium with serum-free medium for 4-6 hours before treatment.
-
Treatment: Treat the cells with this compound (e.g., 100 nM), a vehicle control, and a positive control for the desired time points (e.g., 0, 15, 30, 60 minutes).
-
Fixation: Gently wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Primary Antibody: Incubate with a validated primary antibody against ERβ diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash three times with PBST. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBST. Add a drop of mounting medium containing a nuclear counterstain (e.g., DAPI) onto a microscope slide and carefully place the coverslip cell-side down.
-
Imaging: Acquire images using a fluorescence or confocal microscope. A positive result is indicated by the co-localization of the ERβ signal (e.g., green) with the nuclear DAPI signal (e.g., blue) in the this compound-treated cells compared to the predominantly cytoplasmic signal in vehicle-treated cells.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | ERβ agonist | Probechem Biochemicals [probechem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eubopen.org [eubopen.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. cusabio.com [cusabio.com]
Technical Support Center: Optimizing WAY-200070 Concentration for Hippocampal Slice Electrophysiology
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using WAY-200070 in hippocampal slice electrophysiology experiments. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate the optimization of this compound concentration and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the hippocampus?
A1: this compound is a potent and selective agonist for the Estrogen Receptor β (ERβ). In the hippocampus, activation of ERβ by this compound has been shown to modulate synaptic plasticity, which is a cellular mechanism underlying learning and memory. Specifically, it can enhance long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
Q2: What is a typical working concentration range for this compound in hippocampal slice electrophysiology?
A2: Based on published data, a typical working concentration for this compound in acute hippocampal slices ranges from 10 nM to 100 nM. Studies have shown that 10 nM can produce a measurable increase in the field excitatory postsynaptic potential (fEPSP) slope, with a more pronounced effect at 100 nM. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions and research question.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q4: What is the appropriate vehicle control for experiments using this compound?
A4: The appropriate vehicle control is the final concentration of the solvent used to dissolve this compound in the artificial cerebrospinal fluid (aCSF). For example, if you dilute your DMSO stock solution 1:1000 in aCSF, your vehicle control should be 0.1% DMSO in aCSF.[1][2] It is crucial to keep the final DMSO concentration consistent across all experimental and control groups and ideally below 0.1% to avoid potential off-target effects of the solvent.[3][4][5]
Q5: How long should I perfuse the hippocampal slice with this compound before recording?
A5: A pre-incubation period of at least 15-20 minutes is generally recommended to allow for adequate diffusion of this compound into the slice and to reach a stable baseline effect before inducing synaptic plasticity protocols like LTP. However, the optimal perfusion time may vary depending on the slice thickness and the specific experimental setup.
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during hippocampal slice electrophysiology experiments with this compound.
General Electrophysiology Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Unstable Baseline Recording | Poor slice health, electrode drift, unstable perfusion flow rate, electrical noise. | - Ensure proper slice preparation and recovery conditions. - Check for mechanical stability of the electrode and micromanipulator. - Verify a consistent and smooth perfusion rate. - Identify and eliminate sources of electrical noise (e.g., ground loops, nearby equipment). |
| Difficulty Obtaining a Giga-ohm Seal (for patch-clamp) | Clogged pipette tip, poor slice quality, vibrations. | - Use freshly pulled and clean pipettes. - Ensure positive pressure is applied when approaching the cell. - Check the health of the neurons under high magnification. - Use an anti-vibration table and minimize mechanical disturbances. |
| High Signal-to-Noise Ratio | Improper grounding, electrical interference, high electrode resistance. | - Ensure a single, solid ground connection for all equipment. - Use a Faraday cage to shield the setup. - Use electrodes with appropriate resistance for your recording type (e.g., 3-7 MΩ for fEPSP). |
| No or Weak Synaptic Response | Incorrect placement of stimulating or recording electrodes, poor slice viability, inadequate stimulation intensity. | - Visually confirm the correct anatomical placement of electrodes in the hippocampal subfield of interest (e.g., Schaffer collaterals and CA1 stratum radiatum). - Assess slice health with visual inspection and by checking for a healthy population spike. - Perform an input-output curve to determine the optimal stimulation intensity. |
Drug Application-Specific Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or No Effect of this compound | Inaccurate drug concentration, degradation of the compound, insufficient perfusion time, poor drug penetration into the slice. | - Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. - Verify the calculations for your dilutions. - Increase the pre-incubation/perfusion time to ensure the drug reaches its target. - Ensure the perfusion system is functioning correctly and delivering the drug to the slice chamber. |
| Precipitation of this compound in ACSF | Low solubility of the compound in aqueous solution, high final concentration. | - Ensure the final DMSO concentration is sufficient to keep this compound in solution, but still within the acceptable range (ideally <0.1%). - Visually inspect the drug-containing aCSF for any signs of precipitation before and during the experiment. - Consider preparing a fresh, lower concentration stock if precipitation is a persistent issue. |
| Vehicle (DMSO) Effects | Final DMSO concentration is too high, leading to off-target effects on neuronal excitability or synaptic transmission. | - Always use the lowest possible final concentration of DMSO. - Perform thorough vehicle control experiments to distinguish the effects of this compound from those of the solvent.[1][2][3][4][5] |
Quantitative Data
The following table summarizes the concentration-dependent effects of this compound on the field excitatory postsynaptic potential (fEPSP) slope in hippocampal CA1 region.
| Concentration | Change in fEPSP Slope (Mean ± SEM) | Species | Reference |
| 1 nM | No detectable effect | Rat | [6] |
| 10 nM | +5% ± 2% | Rat | [6] |
| 100 nM | +17% ± 4% | Rat | [6] |
Experimental Protocols
Acute Hippocampal Slice Preparation
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.[7][8][9][10][11]
Materials:
-
Rodent (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, spatula)
-
Vibrating microtome (vibratome)
-
Chilled, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., sucrose-based aCSF)
-
Standard artificial cerebrospinal fluid (aCSF)
-
Recovery chamber
-
Water bath
Procedure:
-
Anesthesia and Decapitation: Anesthetize the animal according to approved institutional protocols. Once deeply anesthetized, quickly decapitate the animal.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.
-
Hemisection and Blocking: Bisect the brain along the midline. Make a coronal or sagittal cut to create a flat surface for mounting on the vibratome stage.
-
Slicing: Mount the brain block onto the vibratome specimen holder using cyanoacrylate glue. Submerge the block in the vibratome buffer tray filled with ice-cold, oxygenated slicing solution. Cut slices at a desired thickness (typically 300-400 µm).
-
Recovery: Carefully transfer the slices to a recovery chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes. After this initial recovery period, slices can be maintained at room temperature.
Field Excitatory Postsynaptic Potential (fEPSP) Recording
This protocol outlines the steps for recording fEPSPs from the CA1 region of the hippocampus.[12][13][14]
Materials:
-
Prepared hippocampal slice
-
Recording chamber on a microscope stage
-
Perfusion system
-
Stimulating and recording electrodes (e.g., concentric bipolar stimulating electrode, glass micropipette filled with aCSF for recording)
-
Micromanipulators
-
Amplifier, digitizer, and data acquisition software
Procedure:
-
Slice Placement: Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min.
-
Electrode Placement: Position the stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA1). Place the recording electrode in the stratum radiatum of the CA1 region, a short distance from the stimulating electrode.
-
Input-Output (I/O) Curve: Determine the relationship between the stimulus intensity and the fEPSP slope. Deliver single pulses of increasing intensity and record the corresponding fEPSP. Select a stimulus intensity that elicits approximately 30-50% of the maximal fEPSP slope for subsequent experiments.
-
Baseline Recording: Record a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Drug Application: Switch the perfusion to aCSF containing the desired concentration of this compound (or vehicle).
-
LTP Induction: After a stable effect of the drug is observed, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).[15][16][17][18][19]
-
Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
Visualizations
Signaling Pathway of this compound in Hippocampal Neurons
Caption: Signaling pathway of this compound in hippocampal neurons.
Experimental Workflow for Hippocampal Slice Electrophysiology
Caption: Experimental workflow for hippocampal slice electrophysiology.
Troubleshooting Logic Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of intracerebroventricular administration of dimethyl sulfoxide on hippocampal electrophysiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low concentration dimethyl sulfoxide (DMSO) modulates epileptiform synchronization in the 4-aminopyridine in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DMSO as a vehicle for central injections: tests with feeding elicited by norepinephrine injected into the paraventricular nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hippocampal slice preparation for electrophysiology [protocols.io]
- 8. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings [jove.com]
- 9. precisionary.com [precisionary.com]
- 10. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Obtaining Acute Brain Slices [en.bio-protocol.org]
- 12. Measuring synaptic transmission and plasticity with fEPSP recordings in behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Effects of Short- and Long-Term Potentiation on Cell Firing in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Induction of Hippocampal Long-Term Depression Requires Release of Ca2+ from Separate Presynaptic and Postsynaptic Intracellular Stores - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-Lasting LTP Requires Neither Repeated Trains for Its Induction Nor Protein Synthesis for Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Induction of Long-Term Memory by Exposure to Novelty Requires Protein Synthesis: Evidence for a Behavioral Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interplay of hippocampal long-term potentiation and long-term depression in enabling memory representations - PMC [pmc.ncbi.nlm.nih.gov]
WAY-200070 batch variability and quality control
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of WAY-200070. This guide includes frequently asked questions, troubleshooting advice, and standardized protocols to address potential issues related to batch variability and quality control.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, nonsteroidal, and highly selective agonist for the Estrogen Receptor β (ERβ).[1] Its primary mechanism of action involves binding to ERβ, which then leads to the nuclear translocation of the receptor.[2][3] This event triggers downstream signaling pathways, influencing the expression of various genes.[2][3]
Q2: What are the typical purity and activity values for this compound?
A2: Commercially available this compound is typically sold with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[4][5] Its potency is characterized by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). While values can vary slightly between suppliers and assay conditions, the EC50 for ERβ is approximately 2 nM, with a significantly lower affinity for ERα (EC50 ≈ 155 nM), demonstrating its high selectivity.[1][4]
Q3: How should I store and handle this compound to ensure its stability?
A3: For long-term storage, this compound powder should be kept at -20°C, where it can be stable for up to three years.[6] Stock solutions, typically prepared in DMSO, should be stored at -80°C and are generally stable for up to two years.[6] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[6]
Q4: What are the recommended solvents for dissolving this compound?
A4: this compound is soluble in DMSO, with reported solubilities of ≥ 31 mg/mL.[6] For in vivo studies in mice, it has been dissolved in a 10% ethanol/90% miglyol solution.[6] Another vehicle used for subcutaneous injection is a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[6]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Question: My experimental results with a new batch of this compound show a significant decrease in potency compared to previous experiments. What could be the cause?
-
Answer: This could be due to several factors:
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. It is recommended to aliquot stock solutions upon preparation to minimize this.
-
Batch-to-Batch Variability: Although suppliers provide a certificate of analysis with purity data, there can be subtle differences between batches in terms of minor impurities or crystalline form that may affect biological activity.
-
Solubility Issues: Ensure the compound is fully dissolved. Using fresh, anhydrous DMSO is crucial as hygroscopic DMSO can reduce solubility.[1]
-
Cell-Based Assay Variability: Ensure cell line authenticity, passage number, and overall cell health are consistent between experiments.
-
Issue 2: Poor solubility or precipitation of the compound during experiment preparation.
-
Question: I am observing precipitation when preparing my working solutions of this compound. How can I resolve this?
-
Answer:
-
Check Solvent Quality: Use high-quality, anhydrous DMSO for stock solutions.
-
Sonication/Heating: Gentle warming and/or sonication can aid in the dissolution of the compound.
-
Vehicle Compatibility: For in vivo preparations, ensure that the chosen vehicle is appropriate and that the concentration of this compound does not exceed its solubility limit in the final formulation. For instance, when using corn oil, prepare a concentrated stock in DMSO first and then dilute it into the oil.[6]
-
Issue 3: Unexpected off-target effects or toxicity.
-
Question: I am observing cellular toxicity or in vivo side effects that are not reported in the literature. Could this be related to the this compound batch?
-
Answer: While this compound is highly selective for ERβ, high concentrations may lead to off-target effects.[2] However, unexpected toxicity at standard concentrations could be due to impurities from the synthesis process. If you suspect this, it is crucial to perform quality control checks on your current batch. Consider running a dose-response curve to re-evaluate the potency and observe the toxic concentration.
Data Presentation
Table 1: Typical Quantitative Data for this compound
| Parameter | Typical Value | Source(s) |
| Purity (by HPLC) | ≥98% | [4][5] |
| IC50 for ERβ | ~2.3 nM | [6][7] |
| EC50 for ERβ | ~2 nM | [1][4] |
| IC50 for ERα | ~155 nM | [4][5] |
| EC50 for ERα | ~155 nM | [1][4] |
| Selectivity (ERα/ERβ) | ~68-fold | [1][4] |
| Solubility in DMSO | ≥31 mg/mL | [6] |
Experimental Protocols
Protocol 1: In-House Quality Control - Purity Assessment by HPLC
This protocol provides a general guideline for assessing the purity of a new batch of this compound.
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., HPLC-grade acetonitrile (B52724) or methanol) to a known concentration (e.g., 1 mg/mL).
-
HPLC System and Column: Use a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A common mobile phase for compounds of this nature is a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical gradient might run from 20% to 80% acetonitrile over 15-20 minutes.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan, but a common starting point is ~280-310 nm).
-
Injection and Analysis: Inject a known volume (e.g., 10 µL) of the standard solution. The purity can be estimated by the area of the main peak relative to the total area of all peaks.
Protocol 2: Functional Validation - ERβ Reporter Assay
This protocol can be used to confirm the biological activity of a this compound batch.
-
Cell Culture: Use a cell line that stably expresses human ERβ and a luciferase reporter gene under the control of an estrogen-responsive element (ERE). Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of your this compound batch and a previously validated batch (if available) in the appropriate cell culture medium. Include a vehicle-only control.
-
Cell Treatment: Replace the cell culture medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Plot the luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value. Compare this to the expected value and/or the value from a previous batch.
Mandatory Visualization
Caption: Signaling pathway of this compound as a selective ERβ agonist.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ligand-specific c-Fos expression emerges from the spatiotemporal control of ErbB network dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Navigating WAY-200070 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of WAY-200070, a selective estrogen receptor β (ERβ) agonist. Below you will find troubleshooting advice and frequently asked questions to help ensure the integrity and reproducibility of your experiments by minimizing compound degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results can often be traced back to the degradation of this compound. Several factors can contribute to this, including improper storage, repeated freeze-thaw cycles of stock solutions, and exposure to adverse conditions during your experiment. Refer to the stability guidelines below to ensure your handling and experimental setup are optimal.
Q2: I notice a change in the color of my this compound solution. Is it still viable?
A2: A color change in your solution may indicate degradation. This compound is a phenolic compound, and such compounds can be susceptible to oxidation, which often results in a colored product. It is recommended to discard any solution that has visibly changed in appearance and prepare a fresh solution from a properly stored powder stock.
Q3: Can I prepare a large batch of this compound stock solution and use it over several months?
A3: While convenient, preparing large batches that require long-term storage and frequent use can increase the risk of degradation. It is best practice to prepare fresh solutions from powder for each set of experiments. If a stock solution must be stored, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q4: What are the likely degradation pathways for this compound?
A4: As a phenolic and benzoxazole-containing compound, the primary degradation pathways for this compound are likely oxidation and hydrolysis.
-
Oxidation: The phenolic hydroxyl groups on this compound are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, heat, or the presence of trace metal ions.
-
Hydrolysis: The benzoxazole (B165842) ring, while relatively stable, could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening and loss of activity.
To mitigate these, protect your solutions from light, use high-purity solvents, and maintain a suitable pH.
Experimental Protocols & Stability Data
To minimize degradation, it is crucial to adhere to proper storage and handling protocols.
Storage and Stability of this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | ≥ 4 years | [2] |
| 4°C | 2 years | [3] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | [3] |
| -20°C | Up to 1 year | [3] |
Note: For solutions in solvent, it is highly recommended to aliquot to avoid repeated freeze-thaw cycles.
Preparation of Stock Solutions
This compound is soluble in several organic solvents.
| Solvent | Solubility | Source |
| DMSO | ≥ 31 mg/mL | [3] |
| DMF | 33 mg/ml | [2] |
| Ethanol | 33 mg/ml | [2] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 306.11 g/mol ). For 1 mg of this compound, you will need 0.3267 mL of DMSO to make a 10 mM solution.
-
Dissolving: Add the appropriate volume of fresh, anhydrous DMSO to the powder. Use of hygroscopic (water-absorbing) DMSO can negatively impact solubility.
-
Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage or -20°C for shorter-term storage.
Visualizing Experimental Workflows and Signaling Pathways
Logical Workflow for Avoiding Degradation
The following diagram outlines a logical workflow to minimize this compound degradation during your experimental process.
This compound Signaling Pathway
This compound acts as a selective agonist for Estrogen Receptor β (ERβ). Its mechanism of action involves binding to ERβ, leading to downstream effects on neurotransmitter systems, which are believed to contribute to its anxiolytic and antidepressant-like properties.
References
Why is my WAY-200070 not showing anxiolytic effects?
WAY-200070 Technical Support Center
This guide is designed for researchers, scientists, and drug development professionals investigating the anxiolytic properties of this compound. If you are not observing the expected anxiolytic effects in your experiments, this resource provides troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is it expected to have anxiolytic effects?
This compound is a synthetic, non-steroidal, and highly selective agonist for the Estrogen Receptor β (ERβ).[1] Its anxiolytic (anxiety-reducing) properties are attributed to its ability to activate ERβ, which in turn modulates serotonergic and dopaminergic neurotransmission in the central nervous system.[1] Studies have demonstrated that this compound produces anxiolytic-like effects in various animal models.[2][3]
Q2: I am not observing anxiolytic effects with this compound. What are some potential reasons for this?
Several factors could contribute to a lack of anxiolytic effects in your experiments. Below is a troubleshooting checklist:
-
Compound Viability and Formulation:
-
Storage: this compound should be stored at -20°C for up to one year or -80°C for up to two years to maintain its integrity.[4]
-
Solubility: Ensure the compound is fully dissolved. This compound is soluble in DMSO and 0.1N NaOH.[5] For in vivo studies, a common vehicle is a 10% ethanol (B145695)/90% miglyol solution.[4] It is recommended to prepare the working solution fresh on the day of the experiment.[4]
-
-
Dosing and Administration:
-
Dosage: A dose of 30 mg/kg (subcutaneous injection) has been shown to produce anxiolytic-like effects in mice.[2] It is important to note that this compound may exhibit an inverted U-shaped dose-response curve, meaning that higher doses might become less effective or engage other targets like ERα.[3]
-
Route of Administration: Subcutaneous (s.c.) injection is a commonly used and effective route for this compound.[2][4]
-
-
Experimental Model and Design:
-
Species and Sex: Anxiolytic effects have been reported in both male and female mice.[2][4]
-
Timing of Behavioral Testing: The effects of this compound on neurotransmitter levels can be delayed.[2] For instance, increases in dopamine (B1211576) and serotonin (B10506) were observed 90 to 240 minutes after administration.[2] Ensure your behavioral testing window aligns with the pharmacokinetic and pharmacodynamic profile of the compound.
-
Q3: In which specific behavioral assays has this compound demonstrated anxiolytic-like activity?
This compound has shown efficacy in several established rodent models of anxiety. A summary of these findings is presented in the table below.
| Behavioral Assay | Species | Dose (Route) | Observed Anxiolytic-Like Effect | Reference |
| Four-Plate Test | Mouse | 30 mg/kg (s.c.) | Increased number of punished crossings | [2] |
| Stress-Induced Hyperthermia | Mouse | 30 mg/kg (s.c.) | Attenuation of the hyperthermic response | [2] |
| Open-Field Test | Mouse | Not Specified | Decreased anxiety-like behaviors | [4] |
| Elevated Plus Maze | Mouse | Not Specified | Decreased anxiety-like behaviors | [4] |
Understanding the Mechanism of Action
Signaling Pathway of this compound
This compound exerts its effects by selectively binding to and activating ERβ. This activation leads to the translocation of the receptor from the cytosol to the nucleus within 15 minutes of administration.[2] In the nucleus, the activated receptor complex modulates gene expression, which includes an increase in c-fos activation approximately 4 hours post-administration.[2] These downstream events ultimately lead to an increase in serotonin and dopamine levels in brain regions like the striatum, contributing to its anxiolytic and antidepressant-like effects.[2]
Caption: Mechanism of action for this compound.
Experimental Protocols
Elevated Plus Maze (EPM) for Assessing Anxiolytic Effects in Mice
This protocol outlines the key steps for using the EPM to test the anxiolytic potential of this compound.
1. Materials:
-
This compound
-
Vehicle (e.g., 10% ethanol / 90% miglyol)
-
Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video tracking software
2. Animal Preparation:
-
Use adult male or female mice (e.g., C57BL/6).
-
House animals in a controlled environment (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimate animals to the housing facility for at least one week before the experiment.
-
Handle animals for several days prior to testing to reduce handling-induced stress.
3. Drug Administration:
-
Prepare a fresh solution of this compound at the desired concentration (e.g., for a 30 mg/kg dose).
-
Administer this compound or vehicle via subcutaneous (s.c.) injection at a volume of 10 mL/kg body weight.[4]
-
Allow for a 90-minute pretreatment interval between injection and behavioral testing to coincide with the compound's effects on neurotransmitter systems.[2]
4. Behavioral Testing:
-
Place the mouse in the center of the EPM, facing one of the open arms.
-
Record the session for 5 minutes using a video camera mounted above the maze.
-
After each trial, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.
5. Data Analysis:
-
Analyze the video recordings to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated control group.
Experimental Workflow Diagram
Caption: Workflow for a behavioral study with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
Technical Support Center: WAY-200070 Solubility in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of WAY-200070 in Dimethyl Sulfoxide (DMSO), with a special focus on the impact of DMSO's hygroscopic nature.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound, a selective estrogen receptor β (ERβ) agonist, is readily soluble in anhydrous (water-free) DMSO. However, the reported solubility can vary between suppliers. It is crucial to use fresh, high-purity, anhydrous DMSO to achieve the highest solubility.[1][2]
Q2: How does the hygroscopic nature of DMSO affect this compound solubility?
A2: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] The presence of water in DMSO significantly reduces its ability to dissolve this compound, which can lead to precipitation of the compound.[1][2] Therefore, using newly opened or properly stored anhydrous DMSO is critical for preparing stock solutions.[2]
Q3: My this compound is precipitating out of the DMSO stock solution. What could be the cause?
A3: Precipitation of this compound from a DMSO stock solution is most commonly due to the presence of water in the DMSO. Other contributing factors can include using a low-purity grade of DMSO or attempting to prepare a supersaturated solution.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective agonist for Estrogen Receptor β (ERβ). Upon binding, it causes the nuclear translocation of ERβ.[2][3][4] This initiates downstream signaling events, including the activation of c-fos and an increase in dopamine (B1211576) and serotonin (B10506) levels in the brain.[3][4]
Troubleshooting Guide
Issue 1: this compound fails to dissolve completely in DMSO.
-
Root Cause: The most likely cause is the presence of water in the DMSO. The purity of the DMSO might also be insufficient.
-
Solution:
-
Use Anhydrous DMSO: Always use a new, sealed bottle of anhydrous, high-purity DMSO for preparing this compound stock solutions.
-
Proper Storage: Store DMSO in tightly sealed containers in a cool, dry place to prevent moisture absorption.
-
Gentle Warming and Sonication: If the compound is still not dissolving, gentle warming of the solution (to no more than 37°C) and brief sonication can aid in dissolution.
-
Issue 2: The this compound/DMSO stock solution appears cloudy or has visible precipitate.
-
Root Cause: This indicates that the compound has precipitated out of solution, likely due to water contamination in the DMSO or the solution being supersaturated.
-
Solution:
-
Confirm Anhydrous Conditions: Ensure that the DMSO used was anhydrous and properly handled to prevent water absorption.
-
Filter Sterilization: If the solution needs to be sterile for cell culture experiments, use a 0.22 µm syringe filter compatible with DMSO. This will remove any undissolved particles.
-
Prepare a Fresh Solution: If significant precipitation is observed, it is best to discard the solution and prepare a fresh one using new, anhydrous DMSO.
-
Issue 3: this compound precipitates when the DMSO stock solution is diluted in aqueous media (e.g., cell culture medium, PBS).
-
Root Cause: this compound is poorly soluble in aqueous solutions. When the DMSO stock is diluted, the concentration of the organic solvent decreases, leading to the precipitation of the hydrophobic compound.
-
Solution:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in the aqueous medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and solubility issues.
-
Stepwise Dilution: Dilute the DMSO stock solution in a stepwise manner. For example, first, dilute the stock into a small volume of the aqueous medium and mix well before adding it to the final volume.
-
Increase the Stock Concentration: If a higher final concentration of this compound is required, consider preparing a more concentrated DMSO stock solution so that a smaller volume is needed for dilution. However, be mindful of the solubility limits in DMSO.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| Anhydrous DMSO | ≥ 31 mg/mL | ≥ 101.27 mM | Solubility is highly dependent on the absence of water.[2] |
| Anhydrous DMSO | 20 mg/mL | 65.33 mM | |
| Fresh Anhydrous DMSO | 61 mg/mL | 199.27 mM | Emphasizes the importance of using fresh, dry solvent.[1] |
| DMF | 33 mg/mL | 107.81 mM | |
| Ethanol | 33 mg/mL | 107.81 mM | |
| Ethanol:PBS (pH 7.2) (1:20) | 0.04 mg/mL | 0.13 mM | Demonstrates low aqueous solubility. |
| Water | Insoluble | - |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Anhydrous DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (new, sealed bottle)
-
Sterile, amber glass vial with a screw cap
-
Calibrated pipette
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Pre-warm the DMSO: If the ambient temperature is below 18.5°C (65.3°F), DMSO may be frozen. Gently warm the sealed bottle in a 37°C water bath until it is completely liquid.
-
Weigh this compound: In a sterile environment (e.g., a chemical fume hood), accurately weigh the desired amount of this compound powder and transfer it to the amber glass vial.
-
Add Anhydrous DMSO: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM).
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you may gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Brief sonication can also be used to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all of the compound has dissolved and the solution is clear.
-
Storage: Store the stock solution in tightly sealed amber glass vials at -20°C or -80°C for long-term storage. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Visualizations
Signaling Pathway of this compound
References
Validation & Comparative
A Comparative Guide to ERβ Agonists: WAY-200070 vs. DPN
For researchers and professionals in drug development, the selective activation of the estrogen receptor β (ERβ) presents a promising therapeutic avenue for a range of conditions, including neurological disorders, inflammatory diseases, and certain cancers. Two of the most widely studied and utilized ERβ agonists are WAY-200070 and Diarylpropionitrile (DPN). This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in the selection of the appropriate compound for specific research needs.
Quantitative Performance Metrics
The following tables summarize the key quantitative data for this compound and DPN, focusing on their binding affinity, selectivity, and functional potency.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | ERβ IC50 (nM) | ERα IC50 (nM) | ERβ Ki (nM) | ERα Ki (nM) | Selectivity (ERα IC50 / ERβ IC50) | Relative Binding Affinity (RBA) for ERβ (Estradiol = 100) |
| This compound | 2.3[1][2] | 155[1][3] | - | - | ~68-fold[4][5] | 68[6] |
| DPN (racemic) | - | - | 5[7] | 400[7] | ~70-fold[8] | 18[6] |
| S-DPN | - | - | 0.27 ± 0.05[6] | - | ~80-fold[6] | - |
| R-DPN | - | - | 1.82 ± 0.21[6] | - | ~80-fold[6] | - |
Table 2: Functional Activity
| Compound | Assay Type | ERβ EC50 (nM) | ERα EC50 (nM) | Fold Selectivity (ERα EC50 / ERβ EC50) |
| This compound | Transcriptional Activation | 2[9] | 155[9] | ~78-fold |
| DPN (racemic) | Transcriptional Activation | 0.85[8][10] | 66[8][10] | ~78-fold |
In Vivo Efficacy: A Comparative Overview
Both this compound and DPN have demonstrated significant effects in various animal models, primarily related to their neuroprotective and anxiolytic properties.
-
Anxiolytic and Antidepressant Effects: Studies have shown that both this compound and DPN exhibit anxiolytic and antidepressant-like effects in rodent models.[5][11] For instance, in the elevated plus maze and forced swim test, both compounds decreased anxiety-like behaviors and immobility time, respectively.[4][5] Notably, these effects are attributed to the activation of ERβ, as they are absent in ERβ knockout mice.[11] One study directly comparing the two found that this compound mimicked the anxiolytic and anti-depressant effects of DPN.[4][5] The biologically active enantiomer of DPN responsible for these effects is S-DPN.[4]
-
Neuroprotection and Cognition: ERβ agonists are known to play a role in synaptic plasticity and memory. This compound has been shown to increase the expression of key synaptic proteins and enhance dendritic branching.[3]
-
Metabolic Regulation: this compound has been investigated for its potential antidiabetic actions. It has been shown to enhance glucose-stimulated insulin (B600854) secretion in both mouse and human islets and improve glucose tolerance in vivo.[12]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Estrogen Receptor-β Agonist Diarylpropionitrile: Biological Activities of R- and S-Enantiomers on Behavior and Hormonal Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPN | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. rndsystems.com [rndsystems.com]
- 11. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antidiabetic Actions of an Estrogen Receptor β Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of WAY-200070 and Estradiol on Neuronal Plasticity
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the effects of the selective Estrogen Receptor β (ERβ) agonist, WAY-200070, and the endogenous estrogen, 17β-estradiol, on key mechanisms of neuronal plasticity. The data presented herein are compiled from preclinical studies to facilitate an objective evaluation for research and therapeutic development.
Introduction: Receptor Selectivity and Mechanism of Action
17β-estradiol (referred to as estradiol) is a primary female sex hormone that exerts profound effects on the central nervous system by modulating synaptic plasticity, cognitive function, and neuroprotection.[1][2][3] Its actions are mediated through two principal nuclear estrogen receptors, ERα and ERβ, as well as the G-protein coupled estrogen receptor (GPER), leading to a broad and complex range of cellular responses.[4][5] In contrast, this compound is a synthetic, non-steroidal compound designed as a highly selective agonist for ERβ.[6][7][8] This selectivity allows for the targeted investigation of ERβ-specific pathways in neuronal function, distinguishing its effects from the broader actions of estradiol (B170435).
Comparative Effects on Structural Plasticity
One of the most well-documented effects of both estradiol and this compound is the modulation of dendritic spine density, a key structural correlate of synaptic strength and memory formation. Estradiol has been consistently shown to increase the density of dendritic spines on pyramidal neurons in the hippocampus and cortex.[2][4][5] Studies using this compound demonstrate that specific activation of ERβ is sufficient to produce similar effects, significantly increasing dendritic spine numbers and promoting the expression of postsynaptic density proteins like PSD-95.[6][9][10][11]
| Parameter | This compound | 17β-Estradiol | Brain Region(s) |
| Dendritic Spine Density | Increased[6][9] | Increased[2][4] | Hippocampus (CA1), Cortex |
| Synaptic Protein Upregulation | PSD-95, Synaptophysin, GluR1[4][6] | PSD-95, Synaptophysin[2] | Hippocampus, Cortex |
| Receptor Dependency | ERβ[9][10] | ERα and ERβ[12] | Hippocampus |
Comparative Effects on Functional Plasticity
Functional plasticity, particularly long-term potentiation (LTP) at hippocampal synapses, is a cellular mechanism fundamental to learning and memory. Estradiol is known to enhance LTP magnitude.[2][13][14] Research indicates that this enhancement is, at least in part, mediated by ERβ, as selective activation with this compound has also been shown to facilitate LTP.[4] Both agents appear to achieve this by modulating the function of NMDA and AMPA receptors, crucial components for initiating and expressing LTP.[4][14]
| Parameter | This compound | 17β-Estradiol | Synapse Type |
| Long-Term Potentiation (LTP) | Enhanced[4] | Enhanced[2][13][14] | Hippocampal CA3-CA1 |
| NMDA Receptor Function | Modulated (via ERβ) | Increased[14][15] | Hippocampal CA1 |
| AMPA Receptor Function | GluR1 subunit increased[4] | Increased[14] | Hippocampal CA1 |
Signaling Pathways
Both this compound and estradiol activate intracellular signaling cascades that converge on processes critical for synaptic remodeling and gene expression. The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK), is a key mediator for both compounds.[11][15] Activation of ERβ by this compound leads to the phosphorylation of p21-activated kinase (PAK) and ERK1/2, which are known to regulate the actin cytoskeleton within dendritic spines.[9][11] Estradiol activates the MAPK/ERK pathway and also engages the PI3K/Akt pathway, often through interactions with other receptor systems like IGF-1R and TrkB, reflecting its broader receptor profile.[3][16]
Experimental Protocols
The findings cited in this guide are based on established experimental paradigms in the field of neuroscience. Below are summarized methodologies for key experiments.
A. Dendritic Spine Density Analysis
This protocol is used to quantify structural changes in neurons.
-
Model: Primary cortical or hippocampal neuron cultures, or in vivo models such as ovariectomized rodents to reduce endogenous estrogen levels.
-
Treatment: Neurons or animals are treated with this compound, 17β-estradiol, or a vehicle control for a specified duration (e.g., 30-60 minutes for acute signaling, or days for chronic structural changes).[9]
-
Staining: Brain tissue is processed using Golgi-Cox staining, which sparsely labels individual neurons in their entirety, allowing for clear visualization of dendrites and spines.
-
Imaging: Sections are imaged using a bright-field microscope at high magnification (e.g., 100x oil-immersion objective). Z-stack images are acquired to capture the full three-dimensional structure of dendritic segments.
-
Quantification: Dendritic spines are manually or semi-automatically counted along defined lengths of dendrite (e.g., per 10 µm) using imaging software (e.g., ImageJ, Neurolucida). Spine density is then calculated and compared across treatment groups.
B. Long-Term Potentiation (LTP) Electrophysiology
This protocol measures functional synaptic plasticity in brain slices.
-
Model: Acute hippocampal slices (300-400 µm thick) are prepared from adult rodents.
-
Preparation: Slices are maintained in an interface or submerged recording chamber perfused with artificial cerebrospinal fluid (aCSF).
-
Recording: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Protocol:
-
Baseline: A stable baseline of synaptic responses is recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Drug Application: this compound, estradiol, or vehicle is perfused into the bath.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Post-HFS Recording: Synaptic responses are recorded for at least 60 minutes post-HFS to measure the potentiation.
-
-
Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope relative to the pre-HFS baseline.
Summary and Conclusion
Both this compound and 17β-estradiol are potent modulators of neuronal plasticity, enhancing both structural and functional correlates of learning and memory.
-
This compound demonstrates that targeted activation of ERβ is a viable pathway for promoting synaptogenesis and enhancing synaptic strength. Its selectivity provides a powerful tool for dissecting the specific roles of ERβ in the brain.[4][6][9]
-
17β-Estradiol exhibits broader effects by engaging multiple receptor types (ERα, ERβ, GPER), resulting in a complex and powerful modulation of neuronal function.[1][12][16] Its effects can be region-specific and depend on the interplay between different receptor-mediated signaling cascades.
For drug development, this compound and similar ERβ-selective compounds represent a promising strategy to harness the beneficial neurological effects of estrogens while potentially avoiding some of the peripheral side effects associated with non-selective estrogen receptor modulation. Further research is warranted to fully elucidate the distinct and overlapping contributions of each estrogen receptor subtype to neuronal health and disease.
References
- 1. The role of hippocampal estradiol in synaptic plasticity and memory: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uncovering the Mechanisms of Estrogen Effects on Hippocampal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuron-Derived Estrogen Regulates Synaptic Plasticity and Memory | Journal of Neuroscience [jneurosci.org]
- 4. Estrogen-mediated effects on cognition and synaptic plasticity: what do estrogen receptor knockout models tell us? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Estrogen Receptor β Activity Modulates Synaptic Signaling and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Estrogen receptor ß activity modulates synaptic signaling and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estradiol and hippocampal memory in female and male rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estrogen and Hippocampal Plasticity in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.lmu.edu [digitalcommons.lmu.edu]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of WAY-200070 and PPT in Preclinical Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of two selective estrogen receptor modulators: WAY-200070, an estrogen receptor beta (ERβ) agonist, and propylpyrazole triol (PPT), an estrogen receptor alpha (ERα) agonist. This document summarizes their performance in key behavioral assays, details the experimental protocols, and visualizes their distinct signaling pathways to support researchers in the fields of neuroscience and pharmacology.
Introduction
Estrogen receptors, existing in two primary subtypes, alpha (ERα) and beta (ERβ), are pivotal in a myriad of physiological processes, including the regulation of mood and behavior. The development of subtype-selective agonists has enabled the dissection of the specific roles of ERα and ERβ in the central nervous system. This compound is a potent and selective ERβ agonist, while PPT is a well-established selective ERα agonist.[1][2] Understanding their differential effects is crucial for the development of targeted therapies for neuropsychiatric disorders such as anxiety and depression.
Comparative Efficacy in Behavioral Assays
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound and PPT in widely used behavioral assays for anxiety and depression in rodents.
Anxiety-Like Behavior: Elevated Plus Maze (EPM)
The Elevated Plus Maze is a standard behavioral test to assess anxiety-like behavior in rodents. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
| Compound | Species | Dose | Key Findings | Reference |
| This compound | Mice | 30 mg/kg, s.c. | Showed anxiolytic-like effects. | [3] |
| PPT | Rats | 100 μg/kg/day, s.c. | No significant differences in time spent in the open arms or number of entries into the open arms were detected. | [4][5] |
| PPT | Rats | Not specified | No alteration in behavior on the elevated plus maze was observed. | [6] |
Depressive-Like Behavior: Forced Swim Test (FST) & Tail Suspension Test (TST)
The Forced Swim Test and Tail Suspension Test are common assays to screen for antidepressant-like activity. A decrease in immobility time is interpreted as an antidepressant-like effect.
| Compound | Species | Dose | Assay | Key Findings | Reference |
| This compound | Mice | 30 mg/kg, s.c. | TST | Reduced immobility time, indicating an antidepressant-like effect. | [3][7] |
| PPT | Rats | Not specified | FST | No publications found with quantitative data for PPT in the Forced Swim Test. | [8] |
Experimental Protocols
Elevated Plus Maze (EPM)
The EPM apparatus is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.[9][10] The test is based on the rodent's natural aversion to open and elevated spaces.[10]
Procedure:
-
Apparatus: The maze is typically elevated 50 cm above the floor. The dimensions of the arms are approximately 50 cm long and 10 cm wide, with the closed arms having walls 40 cm high.[2]
-
Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test.[11]
-
Placement: Each animal is placed in the center of the maze, facing an open arm.[12]
-
Testing: The animal is allowed to freely explore the maze for a 5-minute session.[12]
-
Data Collection: An overhead camera records the session, and tracking software is used to measure the time spent in each arm and the number of entries into each arm.[9] An entry is typically defined as all four paws entering an arm.[6]
Forced Swim Test (FST)
The FST is a behavioral despair model used to assess antidepressant efficacy.[13][14]
Procedure:
-
Apparatus: A transparent cylindrical container (e.g., 30 cm height x 20 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet (typically 15-20 cm).[13][15]
-
Acclimation: Animals are brought to the testing room at least 30 minutes prior to the test.[14]
-
Procedure: Each mouse is gently placed into the water for a 6-minute session.[13][14]
-
Data Analysis: The duration of immobility (floating with only minor movements to keep the head above water) is typically scored during the last 4 minutes of the test.[15][16]
Signaling Pathways
The distinct behavioral profiles of this compound and PPT stem from their activation of different estrogen receptor subtypes, which in turn trigger unique intracellular signaling cascades.
This compound (ERβ Agonist) Signaling
Activation of ERβ by this compound is associated with neuroprotective and anxiolytic effects. The signaling pathway involves both genomic and non-genomic actions.
Caption: Signaling pathway activated by the ERβ agonist this compound.
PPT (ERα Agonist) Signaling
PPT's activation of ERα is linked to the regulation of reproductive functions and has been shown to have varying effects on anxiety-like behaviors.
Caption: Signaling pathway activated by the ERα agonist PPT.
Conclusion
The available preclinical data suggest that this compound, acting through ERβ, exhibits anxiolytic and antidepressant-like properties. In contrast, the role of PPT, acting through ERα, in modulating anxiety and depression is less clear, with some studies showing no significant effect in relevant behavioral assays. These findings underscore the distinct roles of ERα and ERβ in the regulation of emotional behavior and highlight the potential of selective ERβ agonists as therapeutic targets for anxiety and depressive disorders. Further head-to-head comparative studies are warranted to fully elucidate the behavioral pharmacology of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. No detectable changes in anxiety-related and locomotor behaviors in adult ovariectomized female rats exposed to estradiol, the ERβ agonist DPN or the ERα agonist PPT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. No detectable changes in anxiety-related and locomotor behaviors in adult ovariectomized female rats exposed to estradiol, the ERβ agonist DPN or the ERα agonist PPT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estradiol and ERβ agonists enhance recognition memory, and DPN, an ERβ agonist, alters brain monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 15. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 16. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Selective ERβ Activation: A Comparative Guide to Alternatives for WAY-200070
For researchers, scientists, and drug development professionals, the selective activation of Estrogen Receptor β (ERβ) presents a promising therapeutic avenue for a range of conditions, from neurodegenerative diseases to inflammatory disorders and certain cancers. While WAY-200070 has been a valuable tool in exploring ERβ biology, a growing number of alternative agonists offer distinct pharmacological profiles. This guide provides a comprehensive comparison of key alternatives, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
This guide delves into a selection of prominent ERβ agonists, comparing their binding affinities, functional potencies, and known signaling pathways. We present a detailed overview of Diarylpropionitrile (DPN), ERB-041 (Prinaberel), AC-186, Liquiritigenin, and 8β-vinylestra-1,3,5(10)-triene-3,17β-diol (8-VED), offering a quantitative and qualitative assessment of their performance as selective ERβ activators.
Quantitative Comparison of ERβ Agonists
The following tables summarize the binding affinities (IC₅₀/Kᵢ) and functional potencies (EC₅₀) of this compound and its alternatives for both Estrogen Receptor β (ERβ) and Estrogen Receptor α (ERα). The selectivity ratio (ERα/ERβ) is provided to highlight the preference of each compound for ERβ.
Table 1: Binding Affinity (IC₅₀/Kᵢ in nM) of Selective ERβ Agonists
| Compound | ERβ (IC₅₀/Kᵢ) | ERα (IC₅₀) | Selectivity (ERα/ERβ) | Reference |
| This compound | 2.3 nM (IC₅₀) | 155 nM (IC₅₀) | ~67 | [1][2] |
| Diarylpropionitrile (DPN) | S-enantiomer: 0.27 nM (Kᵢ) | - | ~80 (for S-enantiomer) | [3] |
| R-enantiomer: 1.82 nM (Kᵢ) | - | ~80 (for R-enantiomer) | [3] | |
| ERB-041 (Prinaberel) | 5.4 nM (IC₅₀, human) | 1216 nM (IC₅₀, human) | >200 | [4] |
| 3.1 nM (IC₅₀, rat) | 620 nM (IC₅₀, rat) | ~200 | [4] | |
| 3.7 nM (IC₅₀, mouse) | 750 nM (IC₅₀, mouse) | ~203 | [4] | |
| AC-186 | - | - | - | |
| Liquiritigenin | Exhibits 20-fold higher affinity for ERβ over ERα | 20 | [5] | |
| 8β-vinylestra-1,3,5(10)-triene-3,17β-diol (8-VED) | 93-fold preference (rat), 180-fold preference (human) | 93-180 | [6] |
Table 2: Functional Potency (EC₅₀ in nM) of Selective ERβ Agonists
| Compound | ERβ (EC₅₀) | ERα (EC₅₀) | Selectivity (ERα/ERβ) | Reference |
| This compound | 2 nM | 155 nM | ~78 | [2] |
| Diarylpropionitrile (DPN) | 0.85 nM | 66 nM | ~78 | [7] |
| ERB-041 (Prinaberel) | - | - | - | |
| AC-186 | 6 nM | 5000 nM | ~833 | [8] |
| Liquiritigenin | 36.5 nM | No activation observed | Highly Selective | [9] |
| 8β-vinylestra-1,3,5(10)-triene-3,17β-diol (8-VED) | 190-fold higher potency for ERβ | 190 | [6] |
Signaling Pathways and Mechanisms of Action
The activation of ERβ by these selective agonists can trigger a cascade of intracellular events, influencing gene expression and cellular function. While the classical pathway involves direct binding to Estrogen Response Elements (EREs) in the DNA, non-genomic pathways are also increasingly recognized.
-
Diarylpropionitrile (DPN): DPN has been shown to exert its effects through the classical ERE-mediated pathway. Additionally, in specific contexts such as melanogenesis, it has been found to act independently of ERβ through the PKA/CREB/MITF signaling pathway.[10]
-
ERB-041 (Prinaberel): This agonist has been demonstrated to dampen the WNT/β-catenin signaling pathway, contributing to its anti-cancer properties.[4][11] It is also known to inhibit the PI3K/AKT pathway and suppress NF-κB activation.[12][13]
-
AC-186: The anti-inflammatory and neuroprotective actions of AC-186 are linked to the inhibition of the NF-κB signaling pathway.[14]
-
Liquiritigenin: The ERβ-selectivity of this natural compound is attributed to the selective recruitment of the coactivator SRC-2 to ERβ.[15] It has also been shown to downregulate the NF-κB pathway.[5]
Detailed Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for key assays are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for ERβ and ERα by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Receptor Preparation: Utilize purified recombinant human or rodent ERβ and ERα proteins or prepare cytosol from tissues known to express the receptors (e.g., rat uterus).[16]
-
Reagents:
-
Radiolabeled ligand: Typically [³H]17β-estradiol.
-
Test compounds: Prepare a serial dilution series.
-
Assay buffer: e.g., Tris-HCl buffer containing protease inhibitors.
-
-
Incubation: In a 96-well plate, incubate a fixed concentration of the receptor preparation and the radiolabeled ligand with varying concentrations of the test compound. Include controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + excess unlabeled estradiol). Incubate at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine.
-
Quantification: Wash the filters with ice-cold assay buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This cell-based assay measures the functional potency of a compound to activate ERβ-mediated gene transcription.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line that does not endogenously express ERs (e.g., HEK293 or HeLa cells). Co-transfect the cells with three plasmids: an expression vector for human or rodent ERβ, a reporter plasmid containing a luciferase gene under the control of an estrogen-responsive element (ERE), and a control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.
-
Compound Treatment: After allowing for receptor expression (typically 24 hours post-transfection), treat the cells with a range of concentrations of the test compound. Include a vehicle control and a positive control (e.g., 17β-estradiol). Incubate for a further 18-24 hours.
-
Cell Lysis and Assay: Lyse the cells using a suitable lysis buffer. Measure the luciferase activity in the cell lysates using a luminometer after the addition of a luciferase substrate.
-
Normalization: Measure the activity of the co-transfected control reporter (e.g., β-galactosidase activity via a colorimetric assay or Renilla luciferase activity).
-
Data Analysis: Normalize the luciferase activity to the control reporter activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the log concentration of the test compound to generate a dose-response curve and calculate the EC₅₀ value.
Conclusion
The selection of a selective ERβ agonist is a critical decision in the design of experiments aimed at understanding the multifaceted roles of this receptor. This guide provides a comparative framework to assist researchers in this process. Diarylpropionitrile (DPN) and ERB-041 (Prinaberel) are well-characterized, potent, and highly selective agonists. AC-186 offers remarkable selectivity, while the natural product Liquiritigenin provides a unique pharmacological profile with a distinct mechanism of selectivity. 8β-VED stands out for its high potency in transactivation assays. The choice of agonist will ultimately depend on the specific research question, the experimental model, and the desired pharmacological properties. Careful consideration of the data presented herein will facilitate the selection of the most appropriate tool to advance our understanding of ERβ-mediated signaling and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Harnessing Liquiritigenin: A Flavonoid-Based Approach for the Prevention and Treatment of Cancer [mdpi.com]
- 6. 8β-VE2 - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Diarylpropionitrile inhibits melanogenesis via protein kinase A/cAMP-response element-binding protein/microphthalmia-associated transcription factor signaling pathway in α-MSH-stimulated B16F10 melanoma cells [kjpp.net]
- 11. Erb-041, an estrogen receptor-β agonist, inhibits skin photocarcinogenesis in SKH-1 hairless mice by downregulating the WNT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ERB-041, a selective ER beta agonist, inhibits iNOS production in LPS-activated peritoneal macrophages of endometriosis via suppression of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of neuroinflammation and neuronal damage by the selective non-steroidal ERβ agonist AC-186 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liquiritigenin is a plant-derived highly selective estrogen receptor beta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
WAY-200070: A Comparative Guide to its Nuclear Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of WAY-200070's interaction with nuclear receptors, focusing on its well-documented selectivity for Estrogen Receptor β (ERβ) over Estrogen Receptor α (ERα). While comprehensive public data on its cross-reactivity with a wider panel of nuclear receptors is limited, this guide summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes key biological and experimental pathways.
Executive Summary
Quantitative Comparison of this compound Activity on Estrogen Receptors
The following table summarizes the key quantitative metrics that define the selectivity of this compound for ERβ over ERα.
| Receptor | Ligand | Assay Type | Value | Unit | Selectivity (fold) | Reference |
| ERβ | This compound | Radioligand Binding Assay (IC50) | 2.3 | nM | ~67 | [1] |
| ERα | This compound | Radioligand Binding Assay (IC50) | 155 | nM | [1][4] | |
| ERβ | This compound | Functional Reporter Assay (EC50) | 2 | nM | 68 | [2] |
| ERα | This compound | Functional Reporter Assay (EC50) | 155 | nM | [2] |
Note: IC50 (Inhibitory Concentration 50%) in binding assays represents the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. EC50 (Effective Concentration 50%) in functional assays represents the concentration of a ligand that provokes a response halfway between the baseline and maximum effect. Lower values indicate higher affinity/potency.
Signaling Pathway of Estrogen Receptor β (ERβ)
Upon activation by an agonist like this compound, ERβ typically forms a dimer and translocates to the nucleus. There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, or it can tether to other transcription factors. This interaction modulates the transcription of genes involved in a variety of cellular processes.
Caption: Classical signaling pathway of Estrogen Receptor β (ERβ) activation by an agonist.
Experimental Protocols
The determination of nuclear receptor cross-reactivity and selectivity typically involves two key types of in vitro assays: radioligand binding assays and reporter gene assays.
Radioligand Competitive Binding Assay
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to a specific nuclear receptor.
Objective: To determine the binding affinity (IC50) of this compound for various nuclear receptors.
Materials:
-
Purified recombinant human nuclear receptors (e.g., ERα, ERβ, AR, GR, PR).
-
Radiolabeled ligands specific for each receptor (e.g., [³H]-Estradiol for ERs, [³H]-R1881 for AR).
-
This compound.
-
Assay buffer.
-
Filter plates and scintillation counter.
Procedure:
-
A constant concentration of the nuclear receptor and its corresponding radiolabeled ligand are incubated together.
-
Increasing concentrations of this compound are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
The mixture is passed through a filter plate to separate the receptor-bound from the free radioligand.
-
The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is calculated.
Transcriptional Reporter Gene Assay
This cell-based assay measures the functional consequence of a ligand binding to its receptor, i.e., the activation or inhibition of gene transcription.
Objective: To determine the functional potency (EC50) and efficacy of this compound as an agonist or antagonist for various nuclear receptors.
Materials:
-
A mammalian cell line that does not endogenously express the nuclear receptor of interest.
-
An expression vector containing the full-length cDNA of the nuclear receptor.
-
A reporter vector containing a promoter with response elements for the nuclear receptor, linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection reagent.
-
This compound.
-
Cell culture medium and reagents.
-
Luminometer or spectrophotometer.
Procedure:
-
Cells are co-transfected with the nuclear receptor expression vector and the reporter vector.
-
After an incubation period to allow for receptor expression, the cells are treated with increasing concentrations of this compound.
-
For antagonist testing, cells are co-treated with a known agonist for the receptor and increasing concentrations of this compound.
-
The cells are incubated for a sufficient time to allow for receptor activation and reporter gene expression.
-
The cells are lysed, and the activity of the reporter enzyme (e.g., luminescence for luciferase) is measured.
-
The concentration of this compound that produces 50% of the maximal response (EC50) is calculated.
Caption: A generalized workflow for a nuclear receptor reporter gene assay.
Conclusion
This compound is a highly selective ERβ agonist, a property that has been rigorously quantified and is central to its use in research. The provided data and experimental outlines offer a framework for understanding and evaluating its interaction with estrogen receptors. While its activity at other nuclear receptors is not well-documented in publicly available literature, the methodologies described herein represent the standard for conducting such a broader cross-reactivity analysis. For researchers considering the use of this compound, its profound selectivity for ERβ over ERα is its most critical and defining characteristic.
References
Validating WAY-200070 Selectivity for ERβ over ERα: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of WAY-200070's selectivity for the Estrogen Receptor β (ERβ) over Estrogen Receptor α (ERα), placing its performance in context with other notable ERβ-selective ligands. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug development.
Comparative Analysis of ERβ Ligand Selectivity
This compound demonstrates a significant preference for ERβ over ERα, a crucial characteristic for therapeutic applications targeting ERβ-mediated pathways while minimizing ERα-related side effects. The following table summarizes the binding affinity (IC₅₀) and functional potency (EC₅₀) of this compound and other commonly used ERβ-selective compounds. Lower IC₅₀ and EC₅₀ values indicate higher affinity and potency, respectively. The selectivity ratio is calculated to provide a clear measure of preference for ERβ.
| Compound | ERα IC₅₀ (nM) | ERβ IC₅₀ (nM) | ERα EC₅₀ (nM) | ERβ EC₅₀ (nM) | ERβ:ERα Selectivity Ratio (Binding Affinity) | ERβ:ERα Selectivity Ratio (Functional Potency) |
| This compound | 155 - 187[1][2][3] | 2 - 2.3[1][2][4][5] | 155[2][6][7] | 2[2][6][7] | ~68-94 fold | ~68 fold[2][6][7] |
| Diarylpropionitrile (DPN) | - | - | 66[8] | 0.85[8] | 72-fold (Relative Binding Affinity)[9] | ~78 fold |
| AC-186 | - | - | 5000 | 6 | - | ~833 fold |
| OSU-ERb-12 | - | - | >10,000 | ~10-30 | >201-fold (Binding Selectivity) | ~40-fold (Functional Selectivity)[10] |
| LY500307 (Erteberel) | 2.68[11] | 0.19[11] | 19.4[11] | 0.66[11][12][13] | ~14 fold[11][14] | ~32 fold[11][14] |
Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. EC₅₀ (Effective Concentration 50%) is the concentration of a ligand that elicits 50% of the maximal biological response.
Experimental Protocols
The determination of a compound's selectivity for ERβ over ERα relies on robust and reproducible experimental methods. The two primary assays used to generate the data in this guide are the competitive radioligand binding assay and the reporter gene assay.
Competitive Radioligand Binding Assay
This assay directly measures the binding affinity of a test compound to ERα and ERβ.
Objective: To determine the IC₅₀ value of a test compound for ERα and ERβ.
Materials:
-
Purified recombinant human ERα and ERβ proteins.
-
Radiolabeled estradiol (B170435) ([³H]-E₂), a high-affinity ligand for both receptors.
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., Tris-based buffer with additives to prevent protein degradation).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: A constant concentration of [³H]-E₂ and purified ERα or ERβ protein are incubated with increasing concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-ligand complexes, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters, which corresponds to the amount of bound [³H]-E₂, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of [³H]-E₂ binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value.
Reporter Gene Assay
This assay measures the functional activity of a compound as an agonist or antagonist of ERα and ERβ.
Objective: To determine the EC₅₀ value of a test compound for ERα and ERβ.
Materials:
-
Mammalian cell line that does not endogenously express ERs (e.g., HEK293 or HeLa cells).
-
Expression plasmids for human ERα and ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection reagent.
-
Cell culture medium.
-
Test compound (e.g., this compound) at various concentrations.
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Culture and Transfection: The cells are cultured and then co-transfected with an ER expression plasmid (either ERα or ERβ) and the ERE-reporter plasmid.
-
Compound Treatment: After allowing time for receptor and reporter gene expression, the cells are treated with increasing concentrations of the test compound.
-
Incubation: The cells are incubated for a set period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: The cells are lysed to release the cellular contents, including the reporter enzyme.
-
Enzyme Assay: The appropriate substrate for the reporter enzyme is added to the cell lysate.
-
Signal Detection: The signal produced by the reporter enzyme (e.g., light from luciferase) is measured using a luminometer or spectrophotometer.
-
Data Analysis: The data are plotted as the reporter gene activity versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the EC₅₀ value.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for determining ERβ selectivity and the signaling pathways of ERβ.
Caption: Workflow for Determining ERβ Selectivity.
Caption: ERβ Signaling Pathways.
Conclusion
The data presented in this guide unequivocally demonstrate that this compound is a potent and highly selective agonist for ERβ over ERα. Its selectivity profile, when compared to other well-characterized ERβ ligands, positions it as a valuable tool for investigating the specific roles of ERβ in various physiological and pathological processes. The detailed experimental protocols provided offer a foundation for researchers to independently validate these findings and to screen novel compounds for their ERβ selectivity. The visualization of the experimental workflow and signaling pathways further aids in the conceptual understanding of these complex biological processes.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Erteberel | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 13. adooq.com [adooq.com]
- 14. Erteberel - Wikipedia [en.wikipedia.org]
A Comparative Analysis of WAY-200070 and SSRIs for Antidepressant Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel estrogen receptor β (ERβ) agonist, WAY-200070, and traditional Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) in the context of their antidepressant-like effects observed in preclinical animal models. This analysis is supported by experimental data from behavioral assays and an examination of their distinct molecular signaling pathways.
Executive Summary
This compound, a selective agonist for estrogen receptor β, has demonstrated promising antidepressant-like and anxiolytic properties in rodent models.[1][2][3] Its mechanism of action, centered on the activation of ERβ, presents a novel therapeutic avenue distinct from the direct modulation of serotonin reuptake targeted by SSRIs. SSRIs, such as fluoxetine (B1211875), are a cornerstone of current depression treatment, and their efficacy in animal models is well-documented.[4][5][6][7][8] This guide will dissect the available preclinical data to offer a comparative perspective on these two classes of compounds.
Data Presentation: Behavioral Studies
The following tables summarize quantitative data from key behavioral paradigms used to assess antidepressant efficacy. It is important to note that direct head-to-head studies comparing this compound and SSRIs are limited in the public domain; therefore, the data presented is compiled from separate studies.
Table 1: Forced Swim Test (FST) - Immobility Time
The Forced Swim Test is a widely used model to screen for antidepressant efficacy, where a reduction in immobility time is indicative of an antidepressant-like effect.[9]
| Compound | Species | Dose | Administration | Change in Immobility Time | Reference Study |
| This compound | Mouse | 30 mg/kg s.c. | Acute | Data on antidepressant-like effects exist, but specific quantitative reduction in immobility time is not detailed in the available literature. Shows significantly less depressive-like behaviors.[10] | Hughes et al. (2008)[3] |
| Fluoxetine | Rat | 10 mg/kg s.c. | Sub-chronic (3 administrations over 24h) | Significant reduction in immobility time.[8] | Cryan et al. (2005)[6] |
| Fluoxetine | Rat | 2.5 and 15 mg/kg/day | Chronic (14 days) | Dose-dependent reduction in immobility time.[6] | Cryan et al. (2005)[6] |
Table 2: Tail Suspension Test (TST) - Immobility Time
Similar to the FST, the Tail Suspension Test assesses behavioral despair, and a decrease in immobility is a marker for antidepressant activity.[11][12]
| Compound | Species | Dose | Administration | Change in Immobility Time | Reference Study |
| This compound | Mouse | 30 mg/kg s.c. | Acute | Significant reduction in immobility time.[3][10] | Hughes et al. (2008)[3] |
| Escitalopram | Mouse | 10 mg/kg s.c. | Acute | Significant reduction in immobility time in adolescent and adult mice.[13] | Various[13][14] |
| Fluoxetine | Mouse | Various | Acute | Decreases immobility time.[15] | Various[15] |
Table 3: Novelty-Suppressed Feeding (NSF) Test - Latency to Feed
The NSF test is sensitive to chronic antidepressant treatment and measures anxiety- and depression-like behavior by assessing the latency to eat in a novel and mildly stressful environment.[4][16][17]
| Compound | Species | Dose | Administration | Change in Latency to Feed | Reference Study |
| This compound | Mouse | Not Specified | Not Specified | Data on anxiolytic-like effects exist, but specific quantitative data on latency to feed is not detailed in the available literature. | Hughes et al. (2008)[3] |
| Fluoxetine | Mouse | 18 mg/kg/day | Chronic (25 days) | Significant decrease in latency to eat.[4] | Samuels & Hen (2011)[4] |
| Fluoxetine | Mouse | Not Specified | Chronic | The behavioral effects of fluoxetine in the novelty suppressed feeding test were abolished in p11 KO mice.[18] | Svenningsson et al. (2010)[18] |
Experimental Protocols
Forced Swim Test (Mouse)
-
Apparatus: A transparent Plexiglas cylinder (20 cm in diameter, 30 cm in height) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.[19]
-
Procedure: Mice are individually placed in the cylinder for a 6-minute session.[19] The entire session is typically video-recorded for later analysis.
-
Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, with movements only necessary to keep the head above water.[19]
Novelty-Suppressed Feeding Test (Mouse)
-
Apparatus: A standard open-field arena (e.g., 50x50x40 cm). A single food pellet is placed on a white paper platform in the center of the arena.[4]
-
Procedure:
-
Scoring: The primary measure is the latency (in seconds) for the mouse to take its first bite of the food pellet.[4]
Signaling Pathways and Mechanisms of Action
This compound: Estrogen Receptor β (ERβ) Pathway
This compound exerts its effects by selectively activating ERβ.[2] Upon binding, ERβ can translocate to the nucleus to directly regulate gene expression or can initiate rapid, extranuclear signaling cascades.[2][20] These pathways are believed to involve the activation of protein kinases such as PKA, which can then phosphorylate downstream targets like the glutamate (B1630785) receptor subunit GLUR1 and the transcription factor CREB.[20][21] The activation of CREB can lead to the increased expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neurogenesis and synaptic plasticity.[21]
SSRIs: Serotonin Transporter (SERT) Pathway
SSRIs, such as fluoxetine, primarily act by blocking the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.[4] This inhibition leads to an acute increase in synaptic serotonin levels. The therapeutic effects of SSRIs are associated with downstream neuroadaptive changes that occur over several weeks of treatment.[22] These changes include the desensitization of serotonin autoreceptors and the activation of intracellular signaling cascades that converge on the transcription factor CREB and lead to increased BDNF expression, ultimately promoting neurogenesis and synaptic plasticity.[22][23][24]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the antidepressant-like effects of a novel compound compared to a standard SSRI in an animal model.
Conclusion
This compound demonstrates a distinct pharmacological profile with antidepressant-like effects in preclinical models, operating through the ERβ signaling pathway. While direct comparative studies with SSRIs are needed to fully elucidate its relative efficacy, the available data suggests that targeting ERβ may be a viable and novel strategy for the development of future antidepressant therapeutics. SSRIs remain a critical benchmark, and their well-characterized effects in animal models provide a robust framework for the evaluation of new compounds like this compound. Further research, including head-to-head comparative studies and more detailed elucidation of the downstream signaling of this compound, will be crucial in determining its potential clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. samuelslab.com [samuelslab.com]
- 5. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced swimming test and fluoxetine treatment: in vivo evidence that peripheral 5-HT in rat platelet-rich plasma mirrors cerebral extracellular 5-HT levels, whilst 5-HT in isolated platelets mirrors neuronal 5-HT changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonergic mediation of the effects of fluoxetine, but not desipramine, in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function [frontiersin.org]
- 14. Active behaviours produced by antidepressants and opioids in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Revisiting the validity of the mouse tail suspension test: Systematic review and meta-analysis of the effects of prototypic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novelty-Seeking Behavior Predicts Vulnerability in a Rodent Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchwithrutgers.com [researchwithrutgers.com]
- 18. Neurogenic effects of fluoxetine are attenuated in p11 (S100A10) knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Neuroprotective Effects of 17β-Estradiol Rely on Estrogen Receptor Membrane Initiated Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. EFFECTS OF ESTROGEN TREATMENT ON EXPRESSION OF BDNF AND CREB EXPRESSION AND PHOSPHORYLATION IN RAT AMYGDALOID AND HIPPOCAMPAL STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The involvement of BDNF-CREB signaling pathways in the pharmacological mechanism of combined SSRI- antipsychotic treatment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. BDNF — a key transducer of antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of DPN Enantiomers and WAY-200070
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the R- and S-enantiomers of Diarylpropionitrile (DPN) and the selective Estrogen Receptor β (ERβ) agonist, WAY-200070. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their potential applications in research and drug development.
Introduction
Diarylpropionitrile (DPN) and this compound are synthetic, non-steroidal ligands that exhibit high affinity and selectivity for Estrogen Receptor β (ERβ) over Estrogen Receptor α (ERα).[1][2] This selectivity makes them valuable tools for elucidating the specific physiological roles of ERβ and for developing therapeutic agents that target this receptor subtype. DPN is a chiral molecule, existing as R- and S-enantiomers, and there is conflicting evidence in the literature regarding which enantiomer possesses greater biological activity.[3][4] this compound, on the other hand, is a well-established selective ERβ agonist used extensively in in vitro and in vivo studies.[5][6] This guide will compare the receptor binding affinities, functional activities, and signaling pathways of these compounds.
Data Presentation
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity (ERα Ki / ERβ Ki) | Reference |
| R-DPN | ERα | - | ~332-fold for ERβ | [3] |
| ERβ | 1.82 ± 0.21 | [1][4] | ||
| ERβ | - (RLA = 32.6 ± 1.8) | [3] | ||
| S-DPN | ERα | - | ~80-fold for ERβ | [1][4] |
| ERβ | 0.27 ± 0.05 | [1][4] | ||
| ERβ | - (RLA = 9.7 ± 2.3) | [3] | ||
| This compound | ERα | 155 | 68-fold for ERβ | [2][6] |
| ERβ | 2.3 (IC50) | [7][8] | ||
| ERβ | 2 (EC50) | [6] |
Note: RLA stands for Relative Ligand Affinity. A higher RLA indicates a higher affinity. There is conflicting data in the literature regarding the relative binding affinities of the DPN enantiomers, with some studies suggesting S-DPN has a higher affinity for ERβ[1][4] and others indicating R-DPN is more potent.[3][9][10][11]
Table 2: Functional Activity at Estrogen Receptors
| Compound | Assay Type | Receptor | Potency (EC50/IC50, nM) | Efficacy | Reference |
| R-DPN | SRC3 Recruitment | ERβ | More potent than S-DPN | - | [3] |
| Reporter Gene Assay | ERβ | Inactive | - | [1] | |
| S-DPN | Reporter Gene Assay | ERβ | Potent activator | Similar to estradiol | [1][4] |
| SRC3 Recruitment | ERβ | Less potent than R-DPN | - | [3] | |
| This compound | Reporter Gene Assay | ERβ | 2 | Agonist | [6] |
| Reporter Gene Assay | ERα | 155 | Agonist | [6] |
Note: The functional activity data for the DPN enantiomers is also conflicting. One study reports that S-DPN is a potent activator of transcription via ERβ while R-DPN is not[1][4], whereas another study indicates that R-DPN is more potent in recruiting the coactivator SRC3 to ERβ.[3]
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-Estradiol) for binding to the receptor.
Materials:
-
Recombinant human ERα or ERβ
-
[3H]-Estradiol
-
Test compounds (R-DPN, S-DPN, this compound)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation vials and cocktail
Procedure:
-
A constant concentration of recombinant ER protein and [3H]-Estradiol are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The bound and free radioligand are separated (e.g., using hydroxylapatite or filter paper).
-
The amount of bound [3H]-Estradiol is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[12][13][14][15][16]
Estrogen Receptor Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of the estrogen receptor.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, HeLa, or a breast cancer cell line like MCF-7) that does not endogenously express high levels of ERs.
-
An expression vector containing the cDNA for human ERα or ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer and substrate for the reporter enzyme.
Procedure:
-
Cells are co-transfected with the ER expression vector and the ERE-reporter plasmid.
-
After transfection, the cells are treated with various concentrations of the test compounds.
-
The cells are incubated for a sufficient period to allow for receptor activation and reporter gene expression (typically 18-24 hours).
-
The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
The dose-response curve is plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated to determine the potency of the compound.[17][18][19][20][21]
Signaling Pathways and Experimental Workflows
Estrogen Receptor Beta Signaling Pathway
Activation of ERβ by agonists like the active DPN enantiomer or this compound initiates a cascade of intracellular events. The ligand-bound receptor translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes. This genomic signaling pathway is a primary mechanism of action for these compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WAY 200070 | CAS 440122-66-7 | WAY200070 | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Diarylpropionitrile (DPN) enantiomers: synthesis and evaluation of estrogen receptor β-selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. eco.korea.ac.kr [eco.korea.ac.kr]
- 14. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer | MDPI [mdpi.com]
- 17. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. jove.com [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
WAY-200070's Efficacy in ERβ Knockout Mice: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of the selective Estrogen Receptor Beta (ERβ) agonist, WAY-200070, in wild-type versus ERβ knockout (ERβKO) mice. The data presented underscores the critical role of ERβ in mediating the compound's anxiolytic and antidepressant-like effects.
This compound, a potent and selective ERβ agonist, has demonstrated significant potential as a novel therapeutic agent for affective disorders.[1][2] Its mechanism of action, however, is intrinsically linked to the presence and function of the ERβ receptor. Studies utilizing ERβKO mice have been instrumental in elucidating this dependency, revealing a stark contrast in the compound's efficacy compared to wild-type counterparts. This guide synthesizes key experimental findings, presents comparative data in a clear, tabular format, details experimental methodologies, and provides visual representations of the underlying biological processes and experimental designs.
Comparative Efficacy of this compound
The primary finding across multiple studies is that the neurochemical and behavioral effects of this compound are absent in ERβKO mice, confirming that its mechanism of action is mediated through ERβ.[1][2]
Neurochemical Effects
In wild-type mice, this compound administration leads to significant changes in key neurotransmitter systems implicated in mood regulation.[1][2] Conversely, these effects are not observed in mice lacking the ERβ receptor.
| Outcome Measure | Wild-Type (WT) Mice treated with this compound | ERβ Knockout (ERβKO) Mice treated with this compound | Alternative ERβ Agonist (DPN) in WT Mice |
| Striatal Dopamine (B1211576) Levels | ~50% increase | No significant change[1][2] | Data not available |
| Striatal Serotonin (B10506) (5-HT) Levels | ~100% increase (transient)[1][2] | No significant change | Increased 5-HIAA levels in OVX rats |
| Frontal Cortex 5-HTP Accumulation | Not reported | Reduced levels, indicating decreased tryptophan hydroxylase activity[1][2] | Data not available |
| Striatal ERβ Nuclear Translocation | Observed within 15 minutes[1][2] | Absent[1] | Data not available |
| c-fos Activation | Increased at 4 hours | Absent[1][2] | Increased in anterodorsal medial amygdala and bed nucleus of the stria terminalis[3][4] |
Behavioral Effects
The anxiolytic and antidepressant-like effects of this compound are evident in various behavioral paradigms in wild-type mice, but not in ERβKO mice.[1][2] This further solidifies the essential role of ERβ in mediating these behavioral outcomes.
| Behavioral Test | Wild-Type (WT) Mice treated with this compound | ERβ Knockout (ERβKO) Mice treated with this compound | Alternative ERβ Agonist (DPN) in WT Mice |
| Tail Suspension Test | Reduced immobility time (antidepressant-like effect)[1][2][5] | No effect | Data not available |
| Four-Plate Test | Increased punished crossings (anxiolytic-like effect)[1][2] | No effect | Data not available |
| Stress-Induced Hyperthermia | Attenuation of hyperthermic response (anxiolytic-like effect)[1][2] | No effect | Data not available |
| Open-Field Test | Decreased anxiety-like behaviors[5] | No effect[3] | Decreased anxiety-like behavior[6] |
| Elevated Plus Maze | Decreased anxiety-like behaviors[5] | No effect[3] | Decreased anxiety-like behavior[6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Animal Models
-
ERβ Knockout (ERβKO) Mice: Male ERβKO mice on a C57BL/6 background were used in the primary studies.[5] Wild-type C57BL/6 mice served as controls.
-
Housing: Animals were housed under standard laboratory conditions with ad libitum access to food and water.
Drug Administration
-
Compound: this compound was dissolved in a vehicle solution, typically 10% ethanol (B145695) and 90% miglyol.[5]
-
Dosage and Route: A dose of 30 mg/kg was administered subcutaneously (s.c.).[1][2][5]
Behavioral Assays
-
Tail Suspension Test: This test is used to assess antidepressant-like activity. Mice are suspended by their tails, and the duration of immobility is measured. A decrease in immobility time is indicative of an antidepressant effect.
-
Four-Plate Test: This model is used to evaluate anxiolytic-like effects. The apparatus consists of four metal plates. Crossings between plates are punished with a mild foot shock. An increase in the number of punished crossings suggests an anxiolytic effect.
-
Stress-Induced Hyperthermia: This test measures the change in body temperature in response to a mild stressor. Anxiolytic compounds typically attenuate the stress-induced rise in body temperature.
-
Open-Field Test: This test assesses anxiety-like behavior and locomotor activity. A reduction in thigmotaxis (staying close to the walls) and an increase in exploration of the center of the open field are indicative of anxiolytic effects.
-
Elevated Plus Maze: This apparatus consists of two open arms and two enclosed arms. An increase in the time spent in and the number of entries into the open arms is a measure of anxiolytic activity.
Neurochemical Analysis
-
Microdialysis: In vivo microdialysis can be used to measure extracellular levels of dopamine and serotonin in specific brain regions, such as the striatum.
-
High-Performance Liquid Chromatography (HPLC): HPLC with electrochemical detection is a common method for quantifying neurotransmitter levels in brain tissue samples.
-
Immunohistochemistry: This technique can be used to visualize the translocation of ERβ to the nucleus and to detect the expression of proteins like c-fos, a marker of neuronal activation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating its efficacy.
Caption: Proposed signaling pathway of this compound in a neuron.
Caption: Typical experimental workflow for assessing this compound efficacy.
Conclusion
The selective ERβ agonist this compound demonstrates clear anxiolytic and antidepressant-like properties that are entirely dependent on the presence of the ERβ receptor. Studies in ERβ knockout mice have been pivotal in confirming this mechanism of action. These findings not only highlight the therapeutic potential of targeting ERβ for mood disorders but also underscore the importance of using appropriate genetic models in preclinical drug development to validate drug targets and mechanisms. The comparison with other ERβ agonists like DPN suggests a class effect, further strengthening the rationale for developing ERβ-selective compounds for neuropsychiatric conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic Effects and Neuroanatomical Targets of Estrogen Receptor-β (ERβ) Activation by a Selective ERβ Agonist in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytic effects and neuroanatomical targets of estrogen receptor-β (ERβ) activation by a selective ERβ agonist in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Estrogen Receptors Modulation of Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to WAY-200070 and Other Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of WAY-200070 with other prominent selective estrogen receptor modulators (SERMs), namely tamoxifen (B1202) and raloxifene (B1678788). The information is supported by experimental data to assist in research and development decisions.
Introduction to SERMs
Selective estrogen receptor modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity. This dual functionality allows for targeted therapeutic effects, such as blocking estrogenic action in breast tissue while promoting it in bone.[1] This guide focuses on this compound, a highly selective ERβ agonist, and compares its performance with the well-established SERMs, tamoxifen and raloxifene.[2][3]
Data Presentation
Table 1: Estrogen Receptor Binding Affinity and Selectivity
The following table summarizes the in vitro binding affinities of this compound, tamoxifen, and raloxifene for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The data is presented as EC50 or IC50 values, which represent the concentration of the compound required to elicit a half-maximal response or inhibition, respectively.
| Compound | ERα (EC50/IC50, nM) | ERβ (EC50/IC50, nM) | Selectivity (Fold, ERα/ERβ) | Reference |
| This compound | 155 | 2 | 77.5 | [4] |
| Tamoxifen | ~5% of estradiol (B170435) affinity for ERα | Lower affinity for ERβ | Higher affinity for ERα | [5] |
| Raloxifene | High affinity | High affinity | Similar affinity for ERα and ERβ | [5] |
Note: A direct, side-by-side comparative study with uniform assay conditions for all three compounds was not available in the public domain. The data presented is compiled from multiple sources and should be interpreted with this in mind.
Table 2: In Vivo Effects on Uterine Weight and Bone Mineral Density
This table outlines the effects of this compound, tamoxifen, and raloxifene in two key in vivo assays: the rat uterotrophic assay, which assesses estrogenic effects on the uterus, and studies on bone mineral density (BMD).
| Compound | Uterotrophic Effect (Rat) | Effect on Bone Mineral Density | Reference |
| This compound | No significant uterotrophic effect | Data not available | [6] |
| Tamoxifen | Agonist (increases uterine weight) | Agonist (increases BMD) | [7] |
| Raloxifene | Antagonist (blocks estrogen-induced uterine growth) | Agonist (increases BMD) | [3][7] |
Experimental Protocols
Estrogen Receptor Binding Assay
This assay determines the binding affinity of a test compound for estrogen receptors.
Objective: To quantify the concentration at which a test compound displaces a radiolabeled estrogen from ERα and ERβ.
Methodology:
-
Preparation of ERα and ERβ: Full-length human recombinant ERα and ERβ proteins are used.[8]
-
Radioligand: [3H]-Estradiol is used as the radiolabeled ligand.
-
Competitive Binding: A constant concentration of the radioligand is incubated with the receptor protein in the presence of increasing concentrations of the test compound (e.g., this compound, tamoxifen, or raloxifene).[9]
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or hydroxylapatite adsorption.[10]
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.[9]
Rat Uterotrophic Assay
This in vivo assay is used to assess the estrogenic or anti-estrogenic activity of a substance by measuring its effect on the weight of the uterus in immature or ovariectomized female rats.[11][12]
Objective: To determine if a test compound exhibits estrogen-like (agonist) or anti-estrogenic (antagonist) effects on uterine tissue.
Methodology:
-
Animal Model: Immature female rats (e.g., 21-25 days old) are used. Their endogenous estrogen levels are low, making the uterus sensitive to exogenous estrogens.[13]
-
Dosing: The test compound is administered daily for three consecutive days via oral gavage or subcutaneous injection. A positive control (e.g., 17α-ethinylestradiol) and a vehicle control are included.[14]
-
Necropsy: On the fourth day, the animals are euthanized, and their uteri are carefully dissected and weighed (wet weight). The uterine weight is often normalized to the animal's body weight.[11][12]
-
Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates an estrogenic (agonist) effect. To test for antagonist activity, the compound is co-administered with an estrogen, and a significant reduction in the estrogen-induced uterine weight gain indicates an anti-estrogenic effect.[11]
Mandatory Visualization
Caption: Experimental workflow for comparing SERMs.
Caption: Signaling pathway of this compound.
Discussion
This compound distinguishes itself from tamoxifen and raloxifene primarily through its profound selectivity for ERβ.[4] This specificity suggests a potential for therapeutic applications where ERβ-mediated effects are desirable, without the ERα-mediated effects that can lead to adverse events such as an increased risk of uterine cancer, as seen with tamoxifen.[7]
The downstream effects of this compound, including the activation of c-fos and the modulation of neurotransmitters like dopamine and serotonin, highlight its potential in neurological and psychiatric disorders, an area less explored with traditional SERMs like tamoxifen and raloxifene.[15]
Conclusion
This compound presents a distinct profile compared to established SERMs like tamoxifen and raloxifene. Its high selectivity for ERβ may translate to a more favorable safety profile, particularly concerning uterine effects. The preliminary data on its neurological effects opens up new avenues for therapeutic development. Further comparative studies, especially focusing on in vivo efficacy in models of osteoporosis and other ERβ-relevant conditions, are necessary to fully elucidate the therapeutic potential of this compound. This guide provides a foundational comparison to aid researchers in designing such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. clinician.nejm.org [clinician.nejm.org]
- 3. The role of selective estrogen receptor modulators on breast cancer: from tamoxifen to raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. search-library.ucsd.edu [search-library.ucsd.edu]
- 8. Assessment of a robust model protocol with accelerated throughput for a human recombinant full length estrogen receptor-alpha binding assay: protocol optimization and intralaboratory assay performance as initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Development of Selective Estrogen Receptor Modulator (SERM)-Like Activity Through an Indirect Mechanism of Estrogen Receptor Antagonism: Defining the Binding Mode of 7-Oxabicyclo[2.2.1]hept-5-ene Scaffold Core Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. urosphere.com [urosphere.com]
- 14. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of G-1 and WAY-200070 on GPER Activation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two key research compounds, G-1 and WAY-200070, in the context of G protein-coupled estrogen receptor (GPER) activation. This document synthesizes available experimental data to offer a clear perspective on their respective activities and selectivities.
Introduction to GPER
The G protein-coupled estrogen receptor (GPER), also known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling.[1] Its activation triggers a cascade of intracellular events, influencing a wide array of physiological and pathological processes, making it a significant target in drug discovery. Key signaling pathways activated by GPER include the stimulation of adenylyl cyclase to produce cyclic AMP (cAMP), mobilization of intracellular calcium, and transactivation of the epidermal growth factor receptor (EGFR), which in turn activates the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
G-1: A Selective GPER Agonist
G-1 is a non-steroidal, synthetic compound widely recognized as a potent and selective agonist for GPER.[2] Its high affinity for GPER, coupled with negligible binding to the classical nuclear estrogen receptors (ERα and ERβ), has established G-1 as an invaluable tool for elucidating the specific functions of GPER.[2]
This compound: A Selective ERβ Agonist
In contrast, this compound is a well-characterized selective agonist for the estrogen receptor beta (ERβ), a nuclear estrogen receptor.[3][4][5] Extensive research has focused on its effects mediated through ERβ, particularly in the central nervous system.[6][7] To date, publicly available scientific literature does not provide evidence of significant agonistic activity of this compound at the GPER receptor. Therefore, a direct comparative analysis of its GPER activation profile with G-1 is not currently feasible.
Comparative Data Summary
The following tables summarize the available quantitative data for G-1's activity at GPER. No corresponding data for this compound's interaction with GPER has been identified in the scientific literature.
Table 1: Binding Affinity (Ki) of G-1 for Estrogen Receptors
| Compound | Receptor | Binding Affinity (Ki) |
| G-1 | GPER | 11 nM[8][9] |
| G-1 | ERα | > 10,000 nM |
| G-1 | ERβ | > 10,000 nM |
Table 2: Functional Potency (EC50) of G-1 in GPER-Mediated Assays
| Assay | Compound | Potency (EC50) |
| cAMP Production | G-1 | ~2 nM[2] |
| Calcium Mobilization | G-1 | Not specified |
| ERK1/2 Phosphorylation | G-1 | Not specified |
GPER Signaling Pathways Activated by G-1
Activation of GPER by G-1 initiates a cascade of downstream signaling events. The following diagram illustrates the primary pathways involved.
Experimental Protocols
Detailed methodologies for key experiments used to characterize GPER activation are provided below.
cAMP Production Assay
This assay quantifies the production of cyclic AMP following GPER activation.
Objective: To determine the potency of a compound in stimulating GPER-mediated cAMP production.
Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing GPER are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., G-1) for a defined period.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the compound concentration to determine the EC50 value.
References
- 1. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. G Protein-Coupled Estrogen Receptor (GPER) Agonist Dual Binding Mode Analyses toward Understanding of its Activation Mechanism: A Comparative Homology Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of WAY-200070: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of WAY-200070, a potent and selective estrogen receptor β (ERβ) agonist. Developed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure safe laboratory practices and environmental protection.
Essential Safety & Handling Information
This compound is a synthetic, nonsteroidal compound that requires careful handling to minimize exposure and prevent environmental contamination. While a comprehensive Safety Data Sheet (SDS) from the manufacturer, such as Cayman Chemical, should always be consulted, the following summary provides key data points.
Physical and Chemical Properties
| Property | Value |
| Chemical Name | 7-bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol |
| Molecular Formula | C₁₃H₈BrNO₃ |
| Molecular Weight | 306.1 g/mol |
| Appearance | A crystalline solid |
| Solubility | Soluble in DMF (33 mg/ml), DMSO (20 mg/ml), and Ethanol (33 mg/ml) |
| Storage | Store at -20°C |
Hazard Identification
The Safety Data Sheet from Cayman Chemical for this compound indicates the following hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
It is imperative to wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The disposal of this compound and its contaminated materials must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide for research laboratories.
Step 1: Segregation of Waste
-
Properly segregate waste containing this compound from other laboratory waste streams.
-
Designate a specific, clearly labeled hazardous waste container for all materials contaminated with this compound.
Step 2: Preparing Solid Waste
-
Unused or Expired Compound: Keep in its original, tightly sealed container.
-
Contaminated Labware: This includes items such as pipette tips, centrifuge tubes, and gloves. Place these items in a designated, puncture-resistant, and leak-proof hazardous waste container.
-
Spill Cleanup Materials: Any absorbent materials used to clean up spills of this compound should be collected and placed in the designated hazardous waste container.
Step 3: Preparing Liquid Waste
-
Unused Solutions: Collect all solutions containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
Aqueous Solutions: While highly soluble in organic solvents, any aqueous solutions should also be treated as hazardous waste.
Step 4: Labeling and Storage of Waste
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by trained EHS personnel.
Step 5: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Experimental Protocols: Signaling Pathway of this compound
This compound exerts its effects by selectively binding to and activating estrogen receptor β (ERβ), a ligand-activated transcription factor.[1] Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[2] In the nucleus, the this compound/ERβ complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to a variety of cellular responses, including the regulation of cell growth, differentiation, and function.
Caption: this compound Signaling Pathway through Estrogen Receptor β.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the Proper Disposal of this compound Waste.
References
Essential Safety and Operational Guide for Handling WAY-200070
WAY-200070 is a potent and selective agonist for the estrogen receptor β (ERβ), utilized in research to investigate the roles of this receptor in various physiological processes.[1][2] Due to its biological activity and chemical nature, adherence to strict safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal of this compound.
Personal Protective Equipment (PPE)
Given that this compound is classified as a dangerous good for transport, a comprehensive approach to personal protection is critical.[3] The following table summarizes the recommended PPE for handling this compound.
| Area of Protection | Required PPE | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the compound to protect against splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated. |
| Laboratory coat | Should be fully buttoned to provide maximum coverage. | |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. If aerosols may be generated or if handling large quantities, a NIOSH-approved respirator may be necessary. |
Operational and Disposal Plans
Proper handling and disposal are crucial for laboratory safety and environmental protection. The following procedural steps outline the best practices for working with this compound.
Handling Procedures:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Weighing: If working with the solid form, weigh the compound in a chemical fume hood to minimize inhalation exposure.
-
Dissolving: this compound is soluble in DMSO and ethanol.[4] When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Spill Management: In case of a spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal.
Disposal Plan:
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: Clearly label the hazardous waste container with the contents, including the full chemical name and any known hazards.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor.
Signaling Pathway of this compound
This compound exerts its effects by selectively binding to and activating estrogen receptor β (ERβ).[5] This initiates a signaling cascade that leads to various cellular responses.
Caption: Signaling pathway of this compound.
Experimental Protocols:
Detailed experimental protocols involving this compound can be found in the cited literature. For instance, Hughes et al. (2008) describe in vivo administration in mice to study its effects on neurochemistry and behavior.[6] The general procedure involves dissolving this compound in a suitable vehicle and administering it to the animal model, followed by behavioral tests or tissue collection for analysis.[7]
This document is intended as a guide and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) for this compound and consultation with your institution's EHS office.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
